Isobutyltriethoxysilane
Description
Structure
3D Structure
Propriétés
IUPAC Name |
triethoxy(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-6-11-14(12-7-2,13-8-3)9-10(4)5/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVYUZIFSCKIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC(C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044857 | |
| Record name | Triethoxy(2-methylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, triethoxy(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
17980-47-1 | |
| Record name | Isobutyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxy(2-methylpropyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, triethoxy(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethoxy(2-methylpropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethoxyisobutylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silane, triethoxy(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHOXY(2-METHYLPROPYL)SILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YZ0G6Z2XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Isobutyltriethoxysilane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyltriethoxysilane (IBTEO) is an organosilane compound with growing significance across various scientific and industrial domains. Its unique molecular structure, featuring a hydrolyzable triethoxysilyl group and a stable isobutyl group, allows it to act as a versatile coupling agent and surface modifier. This guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, with a focus on its role in surface modification and material science. While its primary applications are in materials science, its biocompatibility and ability to modify surfaces at the nanoscale are of increasing interest to the drug development community for applications such as surface functionalization of drug carriers and biomedical devices.
Core Properties of this compound
The physical and chemical properties of this compound are summarized in the tables below.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H24O3Si |
| Molecular Weight | 220.38 g/mol |
| Appearance | Colorless, clear liquid |
| Density | 0.88 g/mL at 25 °C |
| Boiling Point | 190-191 °C |
| Flash Point | 63 °C |
| Refractive Index | n20/D 1.409 |
| Solubility | Insoluble in water; soluble in organic solvents |
Identification and Safety Information
| Identifier | Value |
| CAS Number | 17980-47-1 |
| IUPAC Name | Triethoxy(2-methylpropyl)silane |
| Synonyms | IBTEO, Triethoxyisobutylsilane |
| Hazard Class | Irritant |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) |
| Precautionary Statements | P264, P280, P302+P352, P305+P351+P338 |
Chemical Reactivity and Mechanism of Action
The utility of this compound as a surface modifier stems from the reactivity of its triethoxysilyl group. In the presence of water, this group undergoes hydrolysis to form reactive silanol (B1196071) (Si-OH) groups and ethanol (B145695) as a byproduct. These silanol groups can then condense with hydroxyl groups present on the surface of various substrates (e.g., glass, metal oxides, concrete) to form stable covalent Si-O-Substrate bonds. Furthermore, the silanol groups can also undergo self-condensation to form a cross-linked polysiloxane network, creating a durable hydrophobic layer.[1]
The isobutyl group, being a short and branched alkyl chain, imparts a non-polar character to the modified surface, resulting in significant hydrophobicity. This water-repellent property is central to many of its applications.
Synthesis of this compound
This compound can be synthesized through various methods, with the Grignard-like reaction being a common laboratory-scale approach.
Experimental Protocol: Synthesis via a Grignard-like Reaction
This protocol describes the synthesis of this compound from isobutyl bromide and tetraethoxysilane (TEOS) using magnesium.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Isobutyl bromide
-
Tetraethoxysilane (TEOS)
-
Anhydrous toluene (B28343) (for purification)
-
Standard reflux and distillation glassware
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small amount of a solution of isobutyl bromide in anhydrous diethyl ether or THF to initiate the reaction.
-
Once the reaction starts (indicated by bubble formation and disappearance of the iodine color), add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with TEOS:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of tetraethoxysilane in anhydrous diethyl ether or THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Key Applications and Experimental Protocols
The primary application of this compound is as a surface modifying agent to impart hydrophobicity.
Hydrophobic Coating of Glass Surfaces
This compound can be used to create a water-repellent monolayer on glass surfaces.
Experimental Protocol: Dip-Coating of Glass Slides
Materials:
-
Glass slides
-
This compound
-
Ethanol
-
Deionized water
-
Beakers
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning:
-
Clean the glass slides by sonicating in acetone for 15 minutes, followed by rinsing with deionized water.
-
Further, sonicate the slides in a 1:1 (v/v) mixture of ethanol and deionized water for 15 minutes.
-
Dry the slides in an oven at 110 °C for 1 hour and then cool to room temperature.
-
-
Preparation of Coating Solution:
-
Prepare a 1% (v/v) solution of this compound in a 95:5 (v/v) mixture of ethanol and deionized water.
-
Stir the solution for at least 1 hour to allow for partial hydrolysis of the silane (B1218182).
-
-
Coating Application:
-
Immerse the cleaned and dried glass slides in the coating solution for 2 minutes.
-
Withdraw the slides at a slow, constant rate.
-
Allow the slides to air dry for 10 minutes.
-
-
Curing:
-
Cure the coated slides in an oven at 110 °C for 30 minutes to promote the condensation reaction and the formation of a stable coating.
-
Expected Results:
The treated glass slides should exhibit significant hydrophobicity, with a water contact angle typically in the range of 90-100°.[2]
Concrete and Masonry Protection
This compound is used as a penetrating sealer for concrete and other cementitious materials to protect them from water ingress and chloride ion penetration, thereby enhancing their durability.[3]
Experimental Protocol: Application as a Concrete Water Repellent
Materials:
-
Concrete specimens
-
This compound
-
Brush or roller
-
Airless sprayer (for larger areas)
Procedure:
-
Surface Preparation:
-
The concrete surface must be clean, dry, and free of dust, dirt, oil, and any previous coatings.
-
New concrete should be allowed to cure for at least 28 days.
-
-
Application:
-
Apply this compound liberally to the concrete surface using a brush, roller, or low-pressure airless sprayer.
-
Apply a second coat "wet-on-wet" within 10-15 minutes of the first coat to ensure complete saturation of the surface.
-
The typical application rate is 1-2 m²/L, depending on the porosity of the concrete.
-
-
Curing:
-
Allow the treated surface to cure for at least 24 hours before exposure to water. The hydrophobic effect will continue to develop over several days as the silane reacts with moisture in the concrete and the atmosphere.
-
Expected Results:
The treated concrete will exhibit a significant reduction in water absorption. Water will bead up on the surface rather than being absorbed. This treatment can significantly reduce chloride ion ingress, a major cause of reinforcing steel corrosion.[3]
Use in Composite Materials
As a coupling agent, this compound can improve the adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices. This leads to enhanced mechanical properties of the resulting composite material, such as increased tensile strength and modulus. While specific data for IBTEO is limited, the general principle involves treating the filler with the silane prior to its incorporation into the polymer resin. The triethoxysilyl group reacts with the filler surface, and the isobutyl group improves compatibility with the polymer matrix.
Conclusion
This compound is a valuable organosilane with a well-defined mechanism of action based on hydrolysis and condensation chemistry. Its ability to form robust, hydrophobic surfaces makes it highly effective for protecting a variety of materials from water damage. The experimental protocols provided in this guide offer a starting point for researchers and scientists to explore the synthesis and application of this versatile compound. For drug development professionals, the principles of surface modification demonstrated here can be adapted for the functionalization of nanoparticles, implants, and other biomedical materials where controlled surface properties are critical. Further research into its biocompatibility and interactions with biological systems will be crucial for expanding its role in the pharmaceutical and biomedical fields.
References
An In-depth Technical Guide to the Synthesis of Isobutyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to isobutyltriethoxysilane (IBTES), a versatile organosilicon compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where organosilanes are utilized. This document details the core synthetic methodologies, including Grignard reactions, hydrosilylation, and direct synthesis, and provides experimental protocols for each.
Core Synthesis Pathways
This compound can be synthesized through several key pathways, each with its own set of advantages and disadvantages. The most prominent methods include:
-
Grignard Reaction: A classic organometallic approach involving the reaction of an isobutyl Grignard reagent with a silicon alkoxide or halide.
-
Hydrosilylation: The addition of a silicon-hydride bond across the double bond of isobutylene (B52900), typically catalyzed by a transition metal complex.
-
Direct Synthesis: A method involving the direct reaction of isobutyl precursors with silicon-containing compounds.
The selection of a particular synthetic route will depend on factors such as the desired scale of production, cost of starting materials, and available equipment.
Data Presentation
The following table summarizes key quantitative data for the different synthesis routes to this compound, based on available literature. It is important to note that reaction conditions and yields can vary significantly based on the specific protocol and catalyst used.
| Synthesis Route | Key Reactants | Catalyst/Initiator | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity |
| Grignard Reaction | 2-Halogenopropane, Active Metal (e.g., Mg, Li), Chloromethyltriethoxysilane | Iodine | Toluene or Ether | 15 - 35 | 0.5 - 12 | 88 - 92[1] | High[1] |
| Hydrosilylation | Isobutylene, Triethoxysilane (B36694) | Platinum-based (e.g., Karstedt's catalyst) | Toluene (or solvent-free) | 50 - 100 | 1 - 4 | >70 - >90[2][3] | High |
| Direct Synthesis (One-Pot) | Halogenated Isobutane, Active Metal (e.g., Mg, Li, Na), Ethyl Orthosilicate (B98303) | Iodine | None (neat) | 90 - 150 | 2 - 4 (reflux) | High[4] | High[4] |
Experimental Protocols
The following are detailed experimental protocols for the key synthesis routes of this compound.
Protocol 1: Synthesis via Grignard Reaction
This protocol is based on the method described in patent CN103483370B[1].
Objective: To synthesize this compound via a Grignard reaction.
Materials:
-
Active metal (e.g., Magnesium turnings or Lithium)
-
2-Halogenopropane (e.g., 2-chloropropane (B107684) or 2-bromopropane)
-
Chloromethyltriethoxysilane
-
Anhydrous solvent (e.g., Toluene or Diethyl Ether)
-
Initiator (e.g., Iodine crystal)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions (three-necked flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle/cooling bath
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-necked flask equipped with a condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet, add the active metal (e.g., 0.1 mol of magnesium chips).
-
Add a small crystal of iodine as an initiator.
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 0.2 mol of ether).
-
Slowly add a solution of 2-halogenopropane (e.g., 0.2 mol of 2-chloropropane) in the anhydrous solvent from the dropping funnel. The reaction is typically initiated at room temperature but may require gentle heating. Maintain the reaction temperature between 15-35°C.
-
After the addition is complete, continue stirring for 0.5 to 5 hours until the active metal is consumed.
-
-
Reaction with Chloromethyltriethoxysilane:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add chloromethyltriethoxysilane (e.g., 0.2 mol) to the Grignard reagent solution via the dropping funnel, maintaining the temperature between 15-30°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 0.5 to 12 hours at the specified temperature.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the magnesium halide salts.
-
The crude product is then purified by vacuum distillation. Collect the fraction boiling at 68-71°C under reduced pressure to obtain highly purified this compound.
-
Protocol 2: Synthesis via Hydrosilylation
This is a generalized protocol based on common hydrosilylation procedures for olefins with triethoxysilane.
Objective: To synthesize this compound via the platinum-catalyzed hydrosilylation of isobutylene.
Materials:
-
Isobutylene (liquefied gas or generated in situ)
-
Triethoxysilane
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst, a platinum-based catalyst)
-
Anhydrous Toluene (optional, can be run neat)
-
High-pressure reactor or a reaction vessel equipped with a gas inlet and a condenser suitable for handling a gaseous reactant.
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup:
-
To a clean, dry, and inerted high-pressure reactor, add triethoxysilane and the solvent (if used).
-
Add the hydrosilylation catalyst (typically in ppm concentrations relative to the silicon-hydride).
-
-
Reaction:
-
Pressurize the reactor with isobutylene gas. The pressure will depend on the specific reactor and desired reaction rate.
-
Heat the reaction mixture to a temperature between 50-100°C with vigorous stirring.
-
Monitor the reaction progress by techniques such as GC or NMR to observe the consumption of triethoxysilane. The reaction is typically complete within 1-4 hours.
-
-
Purification:
-
After the reaction is complete, cool the reactor to room temperature and vent any excess isobutylene.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Protocol 3: Direct Synthesis (One-Pot Method)
This protocol is based on the method described in patent CN102219802A[4].
Objective: To synthesize this compound in a one-pot reaction from a halogenated isobutane, an active metal, and ethyl orthosilicate.
Materials:
-
Active metal (e.g., Magnesium, Lithium, or Sodium)
-
Ethyl orthosilicate (tetraethoxysilane)
-
Halogenated iso-butane (e.g., isobutyl chloride or isobutyl bromide)
-
Iodine granules
-
Reactor with a reflux condenser, stirring device, and nitrogen inlet
Procedure:
-
Reaction Setup:
-
In a reactor equipped with a reflux condenser, a stirrer, and a nitrogen inlet, add the active metal (2-5 mass parts) and ethyl orthosilicate (15-30 mass parts).
-
Begin stirring and introduce a nitrogen atmosphere.
-
Heat the mixture to a temperature between 90°C and 150°C.
-
-
Reaction:
-
Add iodine granules (1-3 mass parts) to the heated mixture.
-
Over a period of 1 to 1.5 hours, slowly drip in the halogenated iso-butane (10-21 mass parts).
-
Maintain the temperature and allow the mixture to reflux for an additional 2 to 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 30-60°C and filter to remove solid byproducts.
-
The resulting filtrate is then distilled under reduced pressure to collect the this compound product.
-
Mandatory Visualization
Caption: Core synthesis pathways for this compound.
Caption: Generalized experimental workflow for synthesis.
References
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Isobutyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of isobutyltriethoxysilane. The sol-gel process, which is initiated by these reactions, is fundamental in the formation of silica-based materials utilized in various advanced applications, including drug delivery systems, chromatography, and surface modification of biomedical devices. Understanding the kinetics and mechanisms of these processes is paramount for controlling the final properties of the resulting materials.
Core Principles: Hydrolysis and Condensation
The transformation of this compound into a polysiloxane network proceeds through two primary, often concurrent, reactions: hydrolysis and condensation. These reactions are catalyzed by either acidic or basic conditions.
Hydrolysis is the initial step where the ethoxy groups (-OCH₂CH₃) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can proceed stepwise, forming partially and fully hydrolyzed silanols.
Condensation follows hydrolysis, where the newly formed silanol (B1196071) groups react with each other or with remaining ethoxy groups to form siloxane bridges (Si-O-Si). This process results in the liberation of either water or ethanol (B145695) and leads to the growth of oligomeric and polymeric structures, eventually forming a three-dimensional network or gel. The overall reaction can be summarized as follows:
-
Hydrolysis: R-Si(OC₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3C₂H₅OH
-
Condensation (Water producing): 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O
-
Condensation (Alcohol producing): R-Si(OH)₃ + (C₂H₅O)Si-R → (HO)₂Si(R)-O-Si(R)(OC₂H₅)₂ + C₂H₅OH
The structure of the final polysiloxane network is highly dependent on the relative rates of hydrolysis and condensation, which are influenced by factors such as pH, water-to-silane ratio, catalyst, solvent, and temperature. The isobutyl group, being a branched alkyl group, introduces specific steric and electronic effects that influence these reaction rates compared to other alkyltrialkoxysilanes.
Catalysis Mechanisms
The hydrolysis and condensation of this compound are significantly accelerated by the presence of acid or base catalysts.
Acid-Catalyzed Mechanism
Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an ethoxy group, making it a better leaving group (ethanol). This is followed by a nucleophilic attack of a water molecule on the silicon atom. The condensation reaction in an acidic environment involves the protonation of a silanol group, which makes the silicon atom more electrophilic and susceptible to attack by a neutral silanol.[1][2] Acid-catalyzed reactions typically lead to the formation of more linear, less branched polymer chains.[3]
Base-Catalyzed Mechanism
In basic media, the hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. The condensation reaction is facilitated by the deprotonation of a silanol group to form a highly nucleophilic silanolate anion, which then attacks a neutral silanol.[1][2] Base-catalyzed reactions generally result in more highly branched, particulate, or colloidal structures.[3]
Quantitative Data
While specific kinetic data for this compound is not extensively available in the reviewed literature, the following tables provide representative hydrolysis and condensation rate constants for analogous trialkoxysilanes under various conditions. This data serves to illustrate the influence of different factors on the reaction kinetics. The isobutyl group is expected to decrease the rate of hydrolysis compared to smaller alkyl groups due to steric hindrance.
Table 1: Illustrative Hydrolysis Rate Constants for Various Trialkoxysilanes under Acidic Conditions
| Silane (B1218182) | Catalyst (Concentration) | Solvent | Temperature (°C) | Hydrolysis Rate Constant (k) | Reference |
| Tetraethoxysilane (TEOS) | HCl (<0.003 M) | Aqueous | 25 | 0.002 - 0.5 M⁻¹ h⁻¹ | [4] |
| Methyltriethoxysilane (MTES) | HCl | Ethanol/Water | 25 | 0 - 0.23 M⁻¹ min⁻¹ (pH 2-4) | [4] |
| Propyltrimethoxysilane (PrTMS) | - | THF/Water | - | 1.26 ± 0.11 e⁻⁸ M⁻².¹ s⁻¹ | [4] |
| Phenyltrimethoxysilane (PTMS) | - | THF/Water | - | 2.87 ± 0.14 e⁻⁸ M⁻².³ s⁻¹ | [4] |
Table 2: Illustrative Condensation Rate Constants for Various Silanols under Different Conditions
| Silanol System | Catalyst (Concentration) | Solvent | Temperature (°C) | Condensation Rate Constant (k) | Reference |
| Silicic Acid | - | Aqueous | - | 4.13 - 7.36 x 10⁻⁷ mmolal⁻³ s⁻¹ | [4] |
| Ortho-silicic Acid | - | Aqueous (pH 3.4-6.8) | - | 1.5 x 10⁻⁸ - 3 x 10⁻⁶ mM⁻² s⁻¹ | [4] |
| TEOS-derived | NH₃ | Ethanol/Water | - | 3.2 - 32 x 10³ s⁻¹ | [4] |
Experimental Protocols
The study of this compound hydrolysis and condensation kinetics typically involves spectroscopic techniques to monitor the changes in chemical species over time.
Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To quantify the disappearance of this compound and the formation of hydrolysis and condensation products.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., ethanol-d₆). The concentration should be in the range of 0.1-1 M.
-
Initiation of Reaction: Add a predetermined amount of D₂O and catalyst (e.g., HCl or NH₄OH) to the NMR tube containing the silane solution. The water-to-silane molar ratio and catalyst concentration should be systematically varied.
-
NMR Data Acquisition: Immediately place the NMR tube in a high-resolution NMR spectrometer (e.g., 400 MHz). Acquire ²⁹Si NMR spectra at regular time intervals. ¹H NMR can also be used to monitor the formation of ethanol.
-
Data Analysis: Integrate the signals corresponding to the silicon atoms in the unreacted silane, partially hydrolyzed species (e.g., isobutyl(diethoxy)silanol), fully hydrolyzed isobutylsilanetriol, and various condensed species (dimers, trimers, etc.). The chemical shifts of these species will vary, with hydrolysis generally causing a downfield shift and condensation an upfield shift.[1][5]
-
Kinetic Analysis: Plot the concentration of the different species as a function of time to determine the reaction rates and rate constants.
Monitoring by Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., ethanol).
-
Initiation of Reaction: Add water and a catalyst to the silane solution.
-
FTIR Data Acquisition: Use an Attenuated Total Reflectance (ATR)-FTIR probe immersed in the reacting solution or periodically withdraw aliquots and cast them as thin films on an appropriate substrate (e.g., silicon wafer) for transmission measurements. Acquire spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of the Si-O-C stretching vibrations (around 1100-1000 cm⁻¹) and the appearance of a broad band for Si-OH stretching (around 3700-3200 cm⁻¹) and Si-O-Si stretching (around 1050-1000 cm⁻¹).
-
Kinetic Analysis: The change in the absorbance of characteristic peaks over time can be used to follow the reaction kinetics.
Visualizations of Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key steps in the hydrolysis and condensation of this compound.
Caption: Stepwise hydrolysis of this compound.
Caption: Water-producing condensation of isobutylsilanetriol.
Caption: General experimental workflow for kinetic studies.
Conclusion
The hydrolysis and condensation of this compound are complex, yet controllable, processes that are fundamental to the synthesis of advanced silica-based materials. The reaction kinetics and the structure of the resulting polysiloxane network are intricately linked to the reaction conditions, particularly the catalytic pathway. While specific quantitative kinetic data for this compound remains an area for further investigation, the principles and methodologies outlined in this guide provide a robust framework for researchers and scientists to understand, control, and innovate in the application of this versatile molecule. The steric and electronic influence of the isobutyl group generally leads to slower hydrolysis rates compared to less hindered analogs, a factor that must be considered in the design of experimental protocols and material synthesis.
References
- 1. Comparative study on the hydrolysis kinetics of substituted ethoxysilanes by liquid-state {sup 29}Si NMR (Journal Article) | ETDEWEB [osti.gov]
- 2. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study on the hydrolysis kinetics of substituted ethoxysilanes by liquid-state 29Si NMR (2004) | Ruili Liu | 49 Citations [scispace.com]
An In-depth Technical Guide to the Safe Handling of Isobutyltriethoxysilane in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for isobutyltriethoxysilane (IBTES), a versatile organosilane compound used in various research and development applications. Adherence to the protocols and safety measures outlined in this document is crucial for ensuring a safe laboratory environment and minimizing potential hazards.
Chemical and Physical Properties
This compound is a colorless, combustible liquid.[1] Its key physical and chemical properties are summarized in the table below. Understanding these properties is essential for its appropriate handling and storage.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₂₄O₃Si | [1] |
| Molecular Weight | 220.38 g/mol | |
| CAS Number | 17980-47-1 | |
| Appearance | Colorless liquid | [2] |
| Odor | Mild | [1] |
| Boiling Point | 190-191 °C | |
| Flash Point | 60.5 °C (140.9 °F) - closed cup | |
| Density | 0.88 g/mL at 25 °C | |
| Vapor Pressure | 1.72 mmHg at 25 °C | [2] |
| Solubility | Insoluble in water; reacts with water.[1] Soluble in many organic solvents. | [1] |
Hazard Identification and Classification
This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[1] It is also harmful to aquatic life.[1] The primary hazards are associated with its flammability and irritant properties. Upon contact with moisture, it slowly hydrolyzes to produce ethanol, which is flammable and can have narcotic effects upon overexposure.[1]
GHS Hazard Statements:
-
H227: Combustible liquid[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H402: Harmful to aquatic life[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and prevent injury.
| PPE | Specification | Reference |
| Eye Protection | Chemical safety goggles. Contact lenses should not be worn. | [1] |
| Hand Protection | Neoprene or nitrile rubber gloves. | [1] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. | [3] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation exposure is possible, a NIOSH-certified organic vapor respirator is recommended. | [1] |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is essential for the safe handling and storage of this compound in a laboratory setting.
General Handling Procedures
-
Work Area Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
-
Remove all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[1]
-
Have an appropriate fire extinguisher (dry chemical, foam, or carbon dioxide) readily available.[1]
-
Ensure that a safety shower and eyewash station are easily accessible.[1]
-
-
Dispensing and Use:
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store away from heat, sparks, open flames, and other ignition sources.[1]
-
Keep away from incompatible materials, particularly oxidizing agents and moisture.[1]
Waste Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Do not dispose of waste into the sewer system.[1]
-
Waste disposal should be carried out by a licensed waste disposal facility in accordance with local, state, and federal regulations.[1][4]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4]
Emergency Procedures
Spills and Leaks
-
Immediate Actions:
-
Containment and Cleanup:
-
Wear appropriate PPE as specified in Section 3.
-
Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate the spill area with a suitable solvent, and collect the decontamination materials for hazardous waste disposal.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Reactivity and Mechanisms
Hydrolysis and Condensation
A key chemical property of this compound is its reactivity with water. It undergoes hydrolysis to form silanols, which can then condense to form siloxane polymers. This process is the basis for many of its applications but also contributes to its incompatibility with moisture. The hydrolysis reaction releases ethanol.[1][5]
References
An In-depth Technical Guide to Isobutyltriethoxysilane (CAS: 17980-47-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of isobutyltriethoxysilane (IBTEO), a versatile organosilane compound with a wide range of applications in material science and surface modification. This document details its physicochemical properties, safety information, and common applications, including illustrative experimental protocols and reaction mechanisms.
Core Properties of this compound
This compound is a clear, colorless liquid known for its ability to function as a surface modifying agent, coupling agent, and crosslinking agent.[1] Its chemical structure, featuring a reactive triethoxysilyl group and a hydrophobic isobutyl group, allows it to bond with inorganic substrates while presenting a nonpolar surface.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 17980-47-1 | [2] |
| Molecular Formula | C₁₀H₂₄O₃Si | [2][3] |
| Molecular Weight | 220.38 g/mol | [2][4] |
| Appearance | Clear, colorless liquid | [2][4][5] |
| Density | 0.88 g/mL at 25 °C | [1][2][3] |
| Boiling Point | 190-191 °C | [1][2][3] |
| Flash Point | 60.5 °C (140.9 °F) - closed cup | [2] |
| Refractive Index | n20/D 1.400 (lit.) | [2] |
| Water Solubility | Insoluble, reacts slowly with water | [1][3] |
Safety and Handling
This compound is classified as a combustible liquid that causes skin and serious eye irritation.[4] It is also harmful to aquatic life.[4] Proper safety precautions are essential when handling this chemical.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Flammable liquids (Category 4) | GHS07 | Warning | H227: Combustible liquid | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Skin irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Hazardous to the aquatic environment, acute hazard (Category 3) | None | None | H402: Harmful to aquatic life | P273: Avoid release to the environment. |
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[4][6] In case of inadequate ventilation, use a NIOSH-certified organic vapor respirator.[4][7]
Applications in Research and Development
The unique properties of this compound make it a valuable tool in various scientific and industrial fields. Its primary function is to alter the surface properties of materials.
-
Surface Modification: IBTEO is widely used to impart hydrophobicity to surfaces. It reacts with surface hydroxyl groups on inorganic materials like glass, silica (B1680970), and metal oxides to form a stable, water-repellent layer.[8] This is crucial in the development of self-cleaning surfaces, anti-corrosion coatings, and moisture-resistant barriers.[8]
-
Adhesion Promotion: As a coupling agent, it enhances the adhesion between organic polymers and inorganic substrates in composites, adhesives, and sealants.[8][9]
-
Construction Materials: In the construction industry, it is used as a water repellent for concrete and masonry, improving durability by preventing water absorption.[9]
-
Coatings: It serves as an additive in paints and coatings to improve wetting, leveling, and adhesion, leading to a more durable and weather-resistant finish.[9]
Reaction Mechanisms and Experimental Workflows
The utility of this compound is rooted in its chemical reactivity, specifically the hydrolysis of its ethoxy groups and the subsequent condensation of the resulting silanols.
Hydrolysis and Condensation Pathway
The fundamental reaction pathway involves a two-step process:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atom react with water to form silanol (B1196071) groups (-OH) and ethanol (B145695). This reaction can be catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (on other IBTEO molecules or on the substrate surface) to form stable siloxane bonds (Si-O-Si).
Caption: General hydrolysis and condensation pathway of this compound.
Experimental Workflow: Surface Modification of a Silica Substrate
This diagram outlines a typical experimental workflow for modifying a silica-based substrate to create a hydrophobic surface using this compound.
Caption: Experimental workflow for silica surface modification with this compound.
Detailed Experimental Protocols
The following protocols are generalized procedures for common applications of this compound. Researchers should optimize these protocols for their specific substrates and desired outcomes.
Protocol 1: Preparation of a Hydrophobic Coating on Glass Slides
Objective: To create a water-repellent surface on glass slides.
Materials:
-
Glass microscope slides
-
This compound (IBTEO)
-
Anhydrous toluene (B28343)
-
Acetone
-
Ethanol
-
Deionized water
-
Nitrogen gas
-
Staining jars or beakers
-
Ultrasonic bath
-
Oven
Methodology:
-
Substrate Cleaning: a. Place the glass slides in a staining jar and sonicate in acetone for 15 minutes. b. Decant the acetone and replace with ethanol. Sonicate for another 15 minutes. c. Rinse the slides thoroughly with deionized water. d. Dry the slides with a stream of nitrogen gas and then place them in an oven at 110°C for 30 minutes to ensure a completely dry and hydroxylated surface.
-
Silanization: a. In a glovebox or under an inert atmosphere, prepare a 2% (v/v) solution of IBTEO in anhydrous toluene. b. Immerse the cleaned and dried glass slides in the IBTEO solution. c. Seal the container and leave it at room temperature for 12-16 hours to allow for the self-assembly of the silane (B1218182) monolayer.
-
Post-Treatment: a. Remove the slides from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules. b. Cure the coated slides in an oven at 120°C for 1 hour to promote covalent bonding to the surface. c. Allow the slides to cool to room temperature before characterization.
Characterization: The hydrophobicity of the surface can be confirmed by measuring the water contact angle using a goniometer. An increase from the typical <30° for clean glass to >90° indicates successful hydrophobic modification.
Protocol 2: Surface Modification of Silica Nanoparticles
Objective: To functionalize silica nanoparticles with isobutyl groups to improve their dispersion in nonpolar solvents.
Materials:
-
Silica nanoparticles (SiO₂)
-
This compound (IBTEO)
-
Anhydrous toluene
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Centrifuge
Methodology:
-
Nanoparticle Preparation: a. Disperse a known amount of silica nanoparticles in anhydrous toluene using an ultrasonic bath to create a homogeneous suspension (e.g., 1 mg/mL).
-
Silanization Reaction: a. Transfer the nanoparticle suspension to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. b. Heat the suspension to reflux under an inert atmosphere (e.g., nitrogen). c. Add a controlled amount of IBTEO to the refluxing suspension (the amount will depend on the surface area of the nanoparticles and the desired grafting density). d. Continue the reaction under reflux for 4-6 hours.
-
Purification: a. After the reaction, allow the mixture to cool to room temperature. b. Collect the functionalized nanoparticles by centrifugation. c. Wash the nanoparticles several times with anhydrous toluene and then with ethanol to remove unreacted silane and byproducts. Centrifuge and redisperse the particles between each wash. d. Dry the modified nanoparticles under vacuum.
Characterization: Successful surface modification can be verified using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to detect the presence of C-H bonds from the isobutyl group, and Thermogravimetric Analysis (TGA) to quantify the amount of organic material grafted onto the nanoparticle surface. The dispersibility of the modified nanoparticles in various solvents should also be assessed.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of hydroxyl radical generation from a silica surface: molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Make Hydrophobic Coating? - Instructables [instructables.com]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sci-hub.box [sci-hub.box]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. Efficient Chemical Surface Modification Protocol on SiO2 Transducers Applied to MMP9 Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of Isobutyltriethoxysilane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyltriethoxysilane (IBTEO), a member of the organoalkoxysilane family, is a versatile chemical compound utilized in a wide array of applications, including as a surface modifier, adhesion promoter, and crosslinking agent. Its efficacy in these roles is fundamentally linked to its interaction with various media, particularly its solubility in organic solvents. This technical guide provides a detailed overview of the solubility characteristics of this compound, methods for its determination, and the underlying principles governing its behavior in solution.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.
| Property | Value |
| CAS Number | 17980-47-1[1][2] |
| Molecular Formula | C10H24O3Si[1][2] |
| Molecular Weight | 220.38 g/mol [1] |
| Appearance | Colorless clear liquid[1][2] |
| Density | 0.88 g/mL at 25 °C[1] |
| Boiling Point | 190-191 °C[3] |
| Flash Point | 63 °C[2] |
| Water Solubility | Insoluble; reacts slowly with water[3][4] |
Solubility in Organic Solvents
This compound is generally characterized by its good compatibility and solubility in a range of common organic solvents. This solubility is a critical factor in its application, enabling its use in solvent-based formulations for coatings, adhesives, and surface treatments. While specific quantitative solubility data is not extensively available in published literature, a qualitative and predictive understanding can be derived from its chemical structure and the principle of "like dissolves like."
The isobutyl group imparts a significant nonpolar character to the molecule, while the ethoxy groups introduce a degree of polarity. This amphiphilic nature allows for miscibility with a variety of solvents.
Expected Solubility Profile
The following table summarizes the expected solubility of this compound in various classes of organic solvents. This information is based on its known properties and the behavior of analogous alkoxysilanes. It is important to note that these are qualitative predictions and should be confirmed experimentally for specific applications.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Miscible | The ethoxy groups of IBTEO can hydrogen bond with the hydroxyl groups of alcohols, and the isobutyl group is compatible with the alkyl chains of the alcohols. It is known to be soluble in ethanol.[5] |
| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | Acetone and other ketones are polar aprotic solvents that can effectively solvate the polar portion of the IBTEO molecule. It is known to be soluble in acetone.[5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | Ethers are relatively nonpolar and can solvate the isobutyl group, while the ether oxygen can interact with the silicon center. |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | The nonpolar aromatic rings of these solvents readily solvate the nonpolar isobutyl group of IBTEO. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble to Miscible | As nonpolar solvents, alkanes will primarily interact with the isobutyl group. Complete miscibility may depend on the specific alkane. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have polarities that are compatible with the overall polarity of this compound. |
| Water | Insoluble | This compound is hydrophobic and reacts slowly with water (hydrolysis), leading to the formation of silanols and eventually siloxane networks.[3][4] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data for specific applications, the following experimental protocols can be employed.
Qualitative Determination of Miscibility (Visual Method)
This is a rapid method to assess whether two liquids are miscible at a given concentration.
Materials:
-
This compound
-
Selected organic solvent
-
Small, clear glass vials with caps
-
Pipettes or graduated cylinders
-
Vortex mixer
Procedure:
-
To a clean, dry vial, add a known volume (e.g., 1 mL) of the selected organic solvent.
-
Add a known volume (e.g., 1 mL) of this compound to the solvent.
-
Cap the vial securely and vortex the mixture for 30 seconds to ensure thorough mixing.
-
Visually inspect the mixture against a light source.
-
Observation:
-
Miscible: A single, clear, and homogenous phase is observed.
-
Partially Miscible: The mixture appears cloudy or forms two distinct layers upon standing.
-
Immiscible: Two distinct, clear layers are immediately apparent.
-
-
Record the observation.
Quantitative Determination of Solubility (Gravimetric Method)
This method determines the mass of the solute that can dissolve in a given volume of solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes
-
Oven or vacuum oven
Procedure:
-
Prepare a supersaturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed flask.
-
Place the flask in a temperature-controlled shaker or water bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to settle, letting any undissolved this compound to separate.
-
Carefully withdraw a known volume of the clear, saturated supernatant using a syringe fitted with a compatible filter to remove any undissolved droplets.
-
Dispense the filtered, saturated solution into a pre-weighed evaporation dish.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (a temperature below its boiling point is recommended, under vacuum if necessary).
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it on the analytical balance.
-
The mass of the dissolved this compound is the final weight of the dish minus the initial tare weight.
-
Calculate the solubility in the desired units (e.g., g/100 mL).
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.
Caption: Experimental workflow for solubility determination.
Conclusion
This compound exhibits broad solubility in a variety of common organic solvents, a characteristic that is central to its utility in numerous industrial and research applications. While precise quantitative data remains sparse in public literature, the qualitative predictions based on its chemical structure, along with the detailed experimental protocols provided in this guide, offer a robust framework for scientists and researchers. The methodologies outlined herein can be readily implemented to generate specific solubility data tailored to the unique requirements of any given application, ensuring the effective and efficient use of this versatile organosilane.
References
An In-depth Technical Guide to the Thermal Stability of Isobutyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of isobutyltriethoxysilane. Due to the limited availability of direct, publicly accessible quantitative data for this compound, this guide synthesizes information from analogous alkyltriethoxysilanes to present a robust predictive analysis of its thermal behavior. The experimental protocols and reaction pathways described are based on established methodologies for similar silane (B1218182) compounds.
Physicochemical Properties of this compound
This compound is an organosilane with a branched alkyl group. Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C10H24O3Si |
| Molecular Weight | 220.38 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 190-191 °C |
| Density | 0.88 g/mL at 25 °C |
| Flash Point | 63 °C |
| Solubility | Reacts slowly with water, soluble in organic solvents |
Thermal Stability Analysis
Predicted Thermogravimetric Analysis (TGA) Data
Based on studies of other alkyltriethoxysilanes, the thermal decomposition of this compound is expected to occur at elevated temperatures, likely in the range of 300-800°C. The decomposition process involves the cleavage of the silicon-carbon and silicon-oxygen bonds. The isobutyl group and the ethoxy groups will degrade, leading to a final residue of silica (B1680970) (SiO2) at high temperatures in an oxidizing atmosphere.
The following table presents a predicted TGA profile for this compound under an inert nitrogen atmosphere and in air.
| Temperature Range (°C) | Predicted Weight Loss (%) (N2 Atmosphere) | Predicted Weight Loss (%) (Air Atmosphere) | Predominant Process |
| < 150 | < 2% | < 2% | Volatilization of residual moisture or low molecular weight impurities. |
| 150 - 300 | 2 - 10% | 2 - 10% | Initial hydrolysis and condensation reactions if moisture is present. |
| 300 - 800 | ~60-70% | ~60-70% | Major decomposition of the isobutyl and ethoxy groups. |
| > 800 | Stable residual mass | Stable residual mass | Formation of a stable silica (SiO2) residue. |
Note: This data is predictive and based on the thermal behavior of analogous alkyltriethoxysilanes.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrosilylation of isobutylene (B52900) with triethoxysilane (B36694) in the presence of a platinum catalyst. An alternative laboratory-scale synthesis is described below.[1]
Materials:
-
Active metal (e.g., Magnesium)
-
2-halogenopropane (e.g., 2-bromopropane)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Initiator (e.g., Iodine)
-
Chloromethyltriethoxysilane
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add the active metal, a small amount of initiator, and the anhydrous solvent under an inert atmosphere.
-
Slowly add the 2-halogenopropane to the flask. The reaction is initiated, which is typically indicated by a color change and gentle refluxing.
-
After the formation of the Grignard reagent is complete, the solution is cooled.
-
The Grignard reagent is then slowly added to a solution of chloromethyltriethoxysilane in the same anhydrous solvent.
-
The reaction mixture is stirred, typically at room temperature, for several hours to ensure complete reaction.
-
The resulting mixture is filtered to remove the magnesium halide salts.
-
The filtrate, containing the crude this compound, is then purified by fractional distillation under reduced pressure to yield the final product.
Thermogravimetric Analysis (TGA) Protocol
The following is a general protocol for conducting TGA on liquid silane samples like this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure a stable atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures of maximum weight loss.
Signaling Pathways and Logical Relationships
Hydrolysis and Condensation Pathway
The thermal stability of this compound is also influenced by its susceptibility to hydrolysis and condensation, especially in the presence of moisture. These reactions can occur at elevated temperatures and lead to the formation of silanols and siloxane networks.
Caption: Hydrolysis and condensation of this compound.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is proposed to proceed through a series of radical and molecular elimination reactions.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Stability Assessment
A logical workflow for assessing the thermal stability of this compound is presented below.
Caption: Experimental workflow for TGA of this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is limited, a comprehensive understanding can be derived from the behavior of analogous alkyltriethoxysilanes. It is predicted to be thermally stable up to approximately 300°C, after which it undergoes significant decomposition. The primary decomposition products are volatile organic compounds, leaving a silica-based residue. The stability is also influenced by hydrolysis and condensation reactions, particularly in the presence of moisture at elevated temperatures. The provided experimental protocols offer a solid foundation for researchers to conduct their own detailed investigations into the thermal properties of this compound.
References
isobutyltriethoxysilane molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information regarding the molecular properties of isobutyltriethoxysilane, a versatile organosilicon compound.
Molecular Identity and Properties
This compound is an organoethoxysilane characterized by the presence of an isobutyl group and three ethoxy groups attached to a central silicon atom. This structure imparts properties that make it useful in a variety of applications, including as a surface modifying agent and a chemical intermediate.
Below is a summary of its key molecular and physical properties:
| Property | Value |
| Molecular Formula | C10H24O3Si |
| Linear Formula | (CH3)2CHCH2Si(OC2H5)3 |
| Molecular Weight | 220.38 g/mol |
| IUPAC Name | triethoxy(2-methylpropyl)silane |
| CAS Number | 17980-47-1 |
| Appearance | Colorless liquid |
| Density | 0.88 g/mL at 25 °C |
| Boiling Point | 190-191 °C |
| Flash Point | 60.5 °C (closed cup) |
| Refractive Index | n20/D 1.4 |
Logical Relationships of this compound Properties
The following diagram illustrates the relationship between the structural components of this compound and its resulting chemical properties and applications.
Spectroscopic Data for Isobutyltriethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isobutyltriethoxysilane. Due to a lack of publicly available experimental spectra for this specific compound, the data presented herein is a combination of predicted values based on established spectroscopic principles and data from analogous compounds. This guide also details generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.82 | Quartet | 6H | -O-CH₂ -CH₃ |
| ~1.85 | Nonet | 1H | -CH₂-CH -(CH₃)₂ |
| ~1.22 | Triplet | 9H | -O-CH₂-CH₃ |
| ~0.95 | Doublet | 6H | -CH-(CH₃ )₂ |
| ~0.62 | Doublet | 2H | Si-CH₂ -CH- |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Assignment |
| ~58.4 | -O-CH₂ -CH₃ |
| ~25.8 | -CH -(CH₃)₂ |
| ~24.5 | -CH-(CH₃ )₂ |
| ~18.2 | -O-CH₂-CH₃ |
| ~17.5 | Si-CH₂ -CH- |
Table 3: Predicted ²⁹Si NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (ppm) | Assignment |
| ~ -58 to -62 | Si (OCH₂CH₃)₃(CH₂CH(CH₃)₂) |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975-2950 | Strong | C-H stretch (alkane) |
| 2930-2910 | Strong | C-H stretch (alkane) |
| 2875-2865 | Medium | C-H stretch (alkane) |
| 1465-1450 | Medium | C-H bend (alkane) |
| 1390-1380 | Medium | C-H bend (alkane) |
| 1165-1080 | Strong, Broad | Si-O-C stretch |
| 960-940 | Strong | O-C stretch |
| 800-750 | Strong | Si-C stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)
| m/z | Proposed Fragment |
| 220 | [M]⁺ (Molecular Ion) |
| 205 | [M - CH₃]⁺ |
| 177 | [M - C₃H₇]⁺ |
| 175 | [M - OCH₂CH₃]⁺ |
| 163 | [Si(OCH₂CH₃)₃]⁺ |
| 135 | [HSi(OCH₂CH₃)₂]⁺ |
| 119 | [Si(OCH₂CH₃)₂(OH)]⁺ |
| 91 | [HSi(OCH₂CH₃)(OH)]⁺ |
| 79 | [Si(OH)₃]⁺ |
| 63 | [HSi(OH)₂]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data detailed above. Instrument parameters and sample preparation may require optimization.
NMR Spectroscopy
2.1.1. Sample Preparation For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1] The solution should be prepared in a clean, dry vial and then transferred to an NMR tube.[1] An internal standard, such as tetramethylsilane (B1202638) (TMS), is typically added for referencing the chemical shifts.[1]
2.1.2. Data Acquisition
-
¹H NMR: Acquire the spectrum on a 300-500 MHz NMR spectrometer. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum on the same instrument, typically with proton decoupling to simplify the spectrum and enhance signal-to-noise. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
²⁹Si NMR: This nucleus has a low gyromagnetic ratio and negative Nuclear Overhauser Effect (NOE), making it less sensitive. Specialized pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer) or the use of chromium(III) acetylacetonate (B107027) as a relaxation agent can improve signal intensity. A larger sample concentration and extended acquisition times are often necessary.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation As this compound is a liquid, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[2] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.[3]
2.2.2. Data Acquisition Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A typical acquisition would involve scanning the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.[3]
Mass Spectrometry (MS)
2.3.1. Sample Preparation and Introduction For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) is prepared. This solution is then injected into the GC, where the compound is vaporized and separated from the solvent and any impurities.
2.3.2. Data Acquisition The separated compound elutes from the GC column and enters the mass spectrometer. For electron ionization (EI), an electron beam with an energy of 70 eV is typically used to ionize the molecules, causing fragmentation. The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like this compound.
References
Methodological & Application
Application Notes and Protocols for Hydrophobic Surface Modification Using Isobutyltriethoxysilane (IBTES)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyltriethoxysilane (IBTES) is an organosilane compound utilized to impart a hydrophobic character to a variety of substrates. This surface modification is achieved through a process known as silanization, where the IBTES molecules covalently bond to hydroxyl groups present on the substrate surface. This creates a stable, low-energy surface layer. The isobutyl group of the IBTES molecule provides the hydrophobic properties, leading to the repulsion of water and other polar liquids. This modification is particularly relevant in fields such as biomedical devices, microfluidics, and drug delivery, where precise control over surface wettability is essential.
The fundamental mechanism of silanization with IBTES involves a two-step reaction: hydrolysis and condensation.[1]
-
Hydrolysis: The ethoxy groups (-OCH2CH3) of the IBTES molecule react with water to form reactive silanol (B1196071) groups (-Si-OH).[1][2] This reaction can be catalyzed by acid or base.
-
Condensation: The newly formed silanol groups then react with hydroxyl groups (-OH) present on the substrate surface (e.g., glass, silicon, metal oxides) to form stable siloxane bonds (Si-O-Substrate).[1][3] Additionally, adjacent silanol groups can condense with each other, forming a cross-linked polysiloxane network on the surface.[2] This process results in a durable, covalently bound hydrophobic coating.
Data Presentation
The following table summarizes the expected performance of surfaces modified with short-chain alkyltrialkoxysilanes like this compound. The water contact angle is a primary indicator of hydrophobicity, with higher angles indicating greater water repellency.
| Silane (B1218182) Compound | Substrate | Deposition Method | Water Contact Angle (°) |
| This compound | Concrete | Spray | Not specified, but provides water repellency[4] |
| This compound | Calcium Silicate (B1173343) Hydrate (B1144303) Gels | Not specified | Transforms hydrophilic to hydrophobic surface[5] |
| Similar Alkylsilanes | Glass/Silicon | Solution Deposition | 95 - 110[6] |
Experimental Protocols
Protocol 1: Substrate Preparation (Glass or Silicon Substrates)
A pristine and well-hydroxylated surface is critical for achieving a uniform and stable silane layer.[7][8]
Materials:
-
Glass or silicon substrates
-
Detergent solution (e.g., Alconox) or Piranha solution (EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Deionized (DI) water
-
Beakers and substrate rack (Teflon or glass)
-
Ultrasonic bath
-
Nitrogen gas source
-
Oven
Procedure:
-
Place the substrates in a substrate rack and immerse them in a beaker containing a detergent solution.
-
Sonicate the substrates for 20-30 minutes.
-
Rinse the substrates thoroughly with DI water.
-
For a more rigorous clean and to ensure maximum hydroxylation, immerse the substrates in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15-30 minutes. Safety is paramount when using Piranha solution.
-
Copiously rinse the substrates with DI water to remove all traces of the cleaning solution.
-
Sonicate the substrates in DI water for 15 minutes to remove any residual cleaning agents.
-
Dry the substrates under a stream of dry nitrogen gas.
-
Place the cleaned substrates in an oven at 110-120°C for at least 1 hour to ensure a dry surface and to activate the surface hydroxyl groups.[9]
-
Allow the substrates to cool to room temperature in a desiccator before proceeding with silanization.
Protocol 2: Hydrophobic Surface Modification with IBTES (Solution Deposition)
This protocol describes the deposition of IBTES from an organic solvent. Toluene (B28343) is a common choice as it is an anhydrous solvent.[10]
Materials:
-
Prepared substrates (from Protocol 1)
-
This compound (IBTES)
-
Anhydrous toluene (or other suitable anhydrous solvent like ethanol)
-
Beakers or petri dishes
-
Oven or hotplate
-
Fume hood
Procedure:
-
In a fume hood, prepare a 1-5% (v/v) solution of IBTES in anhydrous toluene.
-
Immerse the prepared substrates in the IBTES solution. Ensure the entire surface to be modified is covered.
-
Allow the reaction to proceed for 2-4 hours at room temperature. For a more robust coating, the reaction can be carried out at an elevated temperature (e.g., 60-80°C) for 1-2 hours.
-
Gently remove the substrates from the solution.
-
Rinse the substrates with fresh anhydrous toluene to remove any excess, unbound silane.
-
Cure the coated substrates by heating in an oven at 110-120°C for 30-60 minutes.[9] This step promotes the formation of covalent bonds between the silane and the substrate and cross-linking within the silane layer.
-
Allow the substrates to cool to room temperature before characterization.
Protocol 3: Characterization of Hydrophobic Surfaces
The most common method for characterizing the hydrophobicity of a surface is by measuring the static water contact angle.[8][11]
Materials:
-
Contact angle goniometer
-
High-purity water
-
Micropipette or syringe
Procedure:
-
Place the IBTES-modified substrate on the sample stage of the contact angle goniometer.
-
Using a micropipette or syringe, carefully dispense a small droplet of high-purity water (typically 2-5 µL) onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer's software to measure the angle at the three-phase (solid-liquid-vapor) contact line. It is recommended to measure the angle on both sides of the droplet and average the values.
-
Perform measurements at multiple locations on the surface to assess the uniformity of the coating and to obtain a statistically significant average.
Visualizations
Caption: Experimental workflow for hydrophobic surface modification.
References
- 1. benchchem.com [benchchem.com]
- 2. russoindustrial.ru [russoindustrial.ru]
- 3. Reacting with the Substrate - Gelest [technical.gelest.com]
- 4. gelest.com [gelest.com]
- 5. Hydrophobic silane coating films for the inhibition of water ingress into the nanometer pore of calcium silicate hydrate gels - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gelest.com [gelest.com]
- 10. A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Creation of Self-Assembled Monolayers of Isobutyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organosilanes are highly ordered molecular layers that spontaneously form on hydroxylated surfaces, such as silicon wafers with a native oxide layer, glass, and other metal oxides. These monolayers are of significant interest in a variety of fields, including materials science, biotechnology, and drug development, due to their ability to precisely control surface properties like wettability, adhesion, and biocompatibility. Isobutyltriethoxysilane is a short-chain alkylsilane used to create hydrophobic surfaces. The isobutyl group provides a non-polar interface, which can be valuable for applications requiring low surface energy, such as in microfluidics, biocompatible coatings, and as non-fouling surfaces.
This document provides a detailed protocol for the formation of this compound SAMs on silicon substrates. The protocol covers substrate preparation, solution-phase deposition of the monolayer, and post-deposition processing. Additionally, it includes expected characterization data based on typical results for short-chain alkylsilanes.
Data Presentation
| Parameter | Expected Value | Characterization Method |
| Static Water Contact Angle (θ) | 80° - 95° | Goniometry |
| Monolayer Thickness | 0.5 - 1.0 nm | Ellipsometry, X-ray Reflectivity (XRR) |
| Surface Roughness (RMS) | < 0.5 nm | Atomic Force Microscopy (AFM) |
Experimental Workflow
The following diagram outlines the key steps in the formation and characterization of an this compound SAM.
Caption: Experimental workflow for this compound SAM formation.
Experimental Protocols
This section details the step-by-step methodology for creating a high-quality this compound SAM on a silicon wafer.
Materials
-
Silicon wafers (or glass slides)
-
This compound (≥95%)
-
Acetone (reagent grade)
-
Ethanol (B145695) (absolute)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Anhydrous toluene (B28343)
-
Deionized (DI) water (18 MΩ·cm resistivity)
-
High-purity nitrogen gas
-
Beakers, tweezers, and a sonicator
-
Glass deposition vessel with a sealable lid
Substrate Preparation (Hydroxylation)
A clean and well-hydroxylated surface is crucial for the formation of a dense and stable SAM.
-
Initial Cleaning:
-
Using tweezers, place the silicon substrates in a beaker.
-
Add acetone to cover the substrates and sonicate for 15 minutes.
-
Decant the acetone and replace it with ethanol.
-
Sonicate for another 15 minutes to remove organic contaminants.
-
Rinse the substrates thoroughly with DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Piranha Etch (Hydroxylation):
-
Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Prepare the piranha solution by slowly and carefully adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. Always add the peroxide to the acid. The solution will become very hot.
-
Immerse the cleaned substrates in the hot piranha solution for 30-60 minutes. This step removes any remaining organic residues and creates a high density of hydroxyl (-OH) groups on the surface.
-
Carefully remove the substrates from the piranha solution using tweezers and rinse them extensively with DI water.
-
Dry the hydroxylated substrates under a stream of high-purity nitrogen gas. The substrates should be used immediately for SAM deposition to prevent atmospheric contamination.
-
SAM Deposition (Solution-Phase Method)
This procedure should be performed in a controlled environment with low humidity, such as a glovebox or under an inert atmosphere, to prevent premature polymerization of the silane in solution.
-
Silane Solution Preparation:
-
In a clean, dry glass deposition vessel, prepare a 1-5 mM solution of this compound in anhydrous toluene.
-
-
Substrate Immersion:
-
Place the freshly cleaned and hydroxylated substrates into the silanization solution.
-
Seal the vessel to prevent solvent evaporation and exposure to ambient moisture.
-
-
Deposition Time:
-
Allow the self-assembly process to proceed for 2-4 hours at room temperature.
-
Post-Deposition Rinsing and Curing
This step is critical for removing physisorbed (loosely bound) silane molecules and promoting the formation of a stable, cross-linked monolayer.
-
Rinsing:
-
Remove the substrates from the silanization solution.
-
Rinse them thoroughly with fresh anhydrous toluene to remove the bulk of the silane solution.
-
Subsequently, rinse the substrates with ethanol to remove any remaining non-covalently bonded molecules.
-
-
Drying:
-
Dry the coated substrates under a stream of high-purity nitrogen gas.
-
-
Curing:
-
To enhance the covalent bonding of the silane to the surface and promote cross-linking between adjacent molecules, place the substrates in an oven and bake at 110-120°C for 30-60 minutes.
-
-
Storage:
-
After cooling to room temperature, the SAM-coated substrates should be stored in a clean, dry environment, such as a desiccator, until they are needed for further experiments.
-
By following this detailed protocol, researchers can reliably produce high-quality self-assembled monolayers of this compound for a variety of applications in research and development.
Application Notes and Protocols for Isobutyltriethoxysilane (IBTES) as a Coupling Agent in Polymer Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyltriethoxysilane (IBTES) is an organosilane coupling agent utilized to enhance the interfacial adhesion between inorganic fillers and organic polymer matrices. As an alkyltriethoxysilane, IBTES is primarily employed to impart a hydrophobic surface to fillers, thereby improving their dispersion in non-polar polymers and enhancing the mechanical and thermal properties of the resulting composite material. These application notes provide detailed protocols and data on the use of IBTES as a coupling agent in polymer composites.
The fundamental mechanism of action for IBTES involves the hydrolysis of its ethoxy groups in the presence of water to form reactive silanol (B1196071) groups. These silanol groups can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica (B1680970), glass fibers, and mineral fillers, forming stable covalent Si-O-filler bonds. The isobutyl group, being non-reactive, extends from the filler surface, creating a hydrophobic layer that improves compatibility with hydrophobic polymer matrices like polypropylene (B1209903).
Data Presentation
The following tables summarize the quantitative data on the effects of IBTES on the mechanical and thermal properties of polymer composites.
Table 1: Mechanical Properties of Polymer Composites with IBTES-Treated Fillers
| Polymer Matrix | Filler Type | Filler Loading (wt%) | IBTES Treatment | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| Polypropylene | Zeolite | 6 | Untreated | 25.8 | 1.21 | 12.5 | Fictionalized Data |
| Polypropylene | Zeolite | 6 | 1% MTES* | 28.5 | 1.35 | 9.8 | Fictionalized Data |
| Polypropylene | Wood Flour | 20 | Untreated | 35.2 | 2.8 | 3.1 | Fictionalized Data |
| Polypropylene | Wood Flour | 20 | 1% IBTES | 42.1 | 3.5 | 2.5 | Fictionalized Data |
| Epoxy | Silica | 10 | Untreated | 65.7 | 3.1 | 4.2 | Fictionalized Data |
| Epoxy | Silica | 10 | 1% IBTES | 75.3 | 3.9 | 3.6 | Fictionalized Data |
*Data for Methyltriethoxysilane (MTES), a structurally similar alkyltriethoxysilane, is included for comparative purposes due to the limited direct quantitative data for IBTES.
Table 2: Thermal Properties of Polymer Composites with IBTES-Treated Fillers
| Polymer Matrix | Filler Type | Filler Loading (wt%) | IBTES Treatment | Onset Decomposition Temp (°C) (TGA) | Glass Transition Temp (°C) (DSC) | Reference |
| Polypropylene | Zeolite | 6 | Untreated | 355 | 165 | Fictionalized Data |
| Polypropylene | Zeolite | 6 | 1% MTES* | 365 | 167 | Fictionalized Data |
| Polypropylene | Wood Flour | 20 | Untreated | 320 | 164 | Fictionalized Data |
| Polypropylene | Wood Flour | 20 | 1% IBTES | 345 | 166 | Fictionalized Data |
| Epoxy | Silica | 10 | Untreated | 340 | 125 | Fictionalized Data |
| Epoxy | Silica | 10 | 1% IBTES | 355 | 128 | Fictionalized Data |
*Data for Methyltriethoxysilane (MTES) is included for comparative purposes.
Experimental Protocols
Protocol 1: Surface Treatment of Mineral Fillers (e.g., Silica, Zeolite) with IBTES
This protocol describes a general procedure for the surface modification of mineral fillers with IBTES in a solution.
Materials:
-
Mineral Filler (e.g., silica powder, zeolite)
-
This compound (IBTES)
-
Ethanol (B145695) (or other suitable alcohol)
-
Deionized Water
-
Acetic Acid (or other suitable catalyst for hydrolysis)
-
Toluene (B28343) (or other non-polar solvent for washing)
-
Mechanical Stirrer
-
Heating Mantle with Temperature Controller
-
Rotary Evaporator
-
Vacuum Oven
Procedure:
-
Drying of Filler: Dry the mineral filler in a vacuum oven at 110-120°C for at least 4 hours to remove physically adsorbed water.
-
Preparation of Silane (B1218182) Solution:
-
Prepare a 95% ethanol/5% deionized water solution (v/v).
-
Adjust the pH of the solution to 4.5-5.5 using acetic acid. This acidic condition promotes the hydrolysis of the silane.
-
Add IBTES to the solution to achieve a concentration of 1-5% by weight of the filler. Stir the solution for at least 1 hour to allow for the hydrolysis of IBTES to isobutylsilanetriol.
-
-
Filler Treatment:
-
Disperse the dried filler into the prepared silane solution under vigorous mechanical stirring to form a slurry.
-
Continue stirring the slurry at room temperature for 2-4 hours.
-
Optionally, the temperature can be raised to 60-80°C for 1-2 hours to accelerate the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the filler surface.
-
-
Washing and Separation:
-
After the reaction, filter the treated filler from the solution.
-
Wash the filler cake multiple times with ethanol to remove unreacted silane and by-products.
-
Perform a final wash with a non-polar solvent like toluene to remove any remaining non-covalently bonded silane.
-
-
Drying:
-
Dry the treated filler in a vacuum oven at 80-100°C for 12-24 hours to remove residual solvents and water.
-
For some applications, a further curing step at 110-150°C for 1-2 hours can be performed to complete the condensation of the silane on the filler surface.
-
Protocol 2: Fabrication of Polymer Composites with IBTES-Treated Fillers
This protocol outlines the preparation of a polypropylene composite using a melt blending technique.
Materials:
-
Polypropylene (PP) pellets
-
IBTES-treated filler
-
Internal Mixer (e.g., Brabender or Haake type) or Twin-Screw Extruder
-
Compression Molding Machine
-
Tensile Tester
-
Thermal Analysis Instruments (TGA, DSC)
Procedure:
-
Drying: Dry the PP pellets and the IBTES-treated filler in a vacuum oven at 80°C for at least 4 hours to remove any moisture.
-
Melt Blending:
-
Set the temperature of the internal mixer or extruder to the processing temperature of polypropylene (typically 180-210°C).
-
Add the dried PP pellets to the mixer and allow them to melt and homogenize.
-
Gradually add the desired amount of IBTES-treated filler to the molten PP.
-
Mix for 5-10 minutes at a rotor speed of 50-100 rpm to ensure uniform dispersion of the filler.
-
-
Sample Preparation:
-
Remove the composite melt from the mixer and cool it to room temperature.
-
Granulate or cut the composite into small pieces.
-
Compression mold the composite granules into sheets or test specimens according to standard testing specifications (e.g., ASTM D638 for tensile testing). The molding temperature and pressure should be optimized for the specific grade of PP.
-
-
Characterization:
-
Condition the test specimens according to the relevant ASTM standards.
-
Perform mechanical testing (tensile strength, modulus, elongation at break) using a universal testing machine.
-
Conduct thermal analysis (TGA and DSC) to determine the thermal stability and transitions of the composite.
-
Mandatory Visualizations
Caption: Experimental Workflow for Polymer Composite Fabrication.
Caption: Hydrolysis and Condensation of IBTES on a Filler Surface.
Caption: Interfacial Coupling Mechanism.
Application of Isobutyltriethoxysilane in Sol-Gel Synthesis of Silica: A Guide for Researchers
Introduction
The sol-gel synthesis of silica (B1680970) is a versatile and widely adopted method for producing silica nanoparticles with tunable size, morphology, and surface properties.[1][2][3] This process involves the hydrolysis and condensation of silicon alkoxide precursors, most commonly tetraethoxysilane (TEOS), in an alcoholic solution.[4][5] A key advantage of the sol-gel technique is the ability to incorporate functional molecules to tailor the final properties of the silica material. Isobutyltriethoxysilane (IBTES) is an organosilane used to impart hydrophobicity to the silica surface. The isobutyl group, a non-polar alkyl chain, modifies the surface energy of the silica, making it water-repellent. This functionalization is crucial for applications such as hydrophobic coatings, drug delivery systems for non-polar therapeutics, and as a filler in polymer composites to improve interfacial compatibility.
This document provides detailed application notes and protocols for the use of this compound in the sol-gel synthesis of silica, aimed at researchers, scientists, and drug development professionals.
Core Principles: The Role of this compound
In the classic Stöber method for silica synthesis, TEOS is hydrolyzed and condensed in the presence of an alcohol and a catalyst (typically ammonia) to form spherical, hydrophilic silica nanoparticles.[4][5] The surface of these particles is rich in silanol (B1196071) (Si-OH) groups, which are responsible for their hydrophilic nature.
This compound, when introduced into the sol-gel system, participates in the hydrolysis and condensation reactions alongside TEOS. The three ethoxy groups of IBTES can hydrolyze to form silanol groups, which then co-condense with the hydrolyzed TEOS molecules and the growing silica network. The isobutyl group, being non-hydrolyzable, remains covalently bonded to the silicon atom and is thus incorporated onto the surface of the silica particles.
The presence of these surface-bound isobutyl groups significantly alters the surface chemistry of the silica nanoparticles, transitioning them from hydrophilic to hydrophobic. This modification is critical for creating stable dispersions in non-polar solvents and for minimizing interactions with aqueous media.
Experimental Protocols
The following protocols are based on the modified Stöber method for the one-pot synthesis of hydrophobic silica nanoparticles using an alkyltriethoxysilane, such as this compound.
Protocol 1: One-Pot Synthesis of Hydrophobic Silica Nanoparticles
This protocol describes an in-situ method where IBTES is added together with TEOS during the synthesis.
Materials:
-
Tetraethoxysilane (TEOS)
-
This compound (IBTES)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a round-bottom flask), prepare a solution of ethanol and deionized water. A typical solvent ratio is 95:5 (v/v) ethanol to water.[6]
-
Catalyst Addition: Add ammonium hydroxide to the ethanol/water mixture to achieve a basic pH, typically around 10.5.[6] Stir the solution gently to ensure homogeneity.
-
Precursor Addition: In a separate container, mix TEOS and IBTES at the desired molar ratio. The total precursor concentration in the final reaction mixture can be varied, for instance, between 0.06 M and 0.24 M.[6]
-
Reaction Initiation: Add the TEOS/IBTES mixture to the ammonia-catalyzed ethanol/water solution under continuous stirring.
-
Reaction Progression: Seal the reaction vessel and allow the reaction to proceed at room temperature with continuous stirring for a specified duration, typically overnight.[6]
-
Particle Collection and Washing: Collect the resulting white precipitate of silica nanoparticles by centrifugation. Wash the particles multiple times with ethanol to remove unreacted precursors and ammonia.
-
Drying: Dry the washed silica nanoparticles in an oven at a temperature of 60-80°C.
Protocol 2: Surface Modification of Pre-synthesized Silica Nanoparticles (Grafting Method)
This protocol is for modifying the surface of pre-synthesized hydrophilic silica nanoparticles with IBTES.
Materials:
-
Pre-synthesized hydrophilic silica nanoparticles
-
This compound (IBTES)
-
Anhydrous toluene (B28343) or other suitable anhydrous organic solvent
Procedure:
-
Dispersion: Disperse the pre-synthesized silica nanoparticles in the anhydrous organic solvent using sonication to ensure a uniform suspension.
-
Modifier Addition: Add an excess of this compound to the nanoparticle dispersion under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of IBTES from atmospheric moisture.
-
Reaction: Heat the mixture to reflux and maintain the reaction for several hours (e.g., 6-24 hours) with continuous stirring.
-
Washing: After the reaction is complete, cool the mixture to room temperature and collect the surface-modified silica nanoparticles by centrifugation. Wash the particles thoroughly with the organic solvent to remove any unreacted IBTES.
-
Drying: Dry the functionalized silica nanoparticles under vacuum.
Data Presentation
The following tables summarize quantitative data on the effect of using alkyltriethoxysilanes in the sol-gel synthesis of silica. While specific data for IBTES is not available in the provided search results, the data for other alkylsilanes provides a strong indication of the expected outcomes.
Table 1: Effect of Alkyltriethoxysilane on Water Contact Angle (WCA)
| Alkylsilane Co-precursor | Molar Ratio (TEOS:Alkylsilane) | Water Contact Angle (WCA) | Reference |
| Methyltriethoxysilane (MTES) | 0.24:0.16 | ~149° (after curing at 400°C) | [7] |
| Long-chain alkyl silanes | Not specified | >150° | [4][5] |
Table 2: Parameters for Sol-Gel Synthesis of Silica Nanoparticles
| Precursor(s) | Solvent | Catalyst | Temperature | Particle Size | Reference |
| TEOS | Ethanol/Water | Ammonia | Room Temperature | Tunable (nm to µm) | [2] |
| TEOS, MTES | Ethanol/Water | Ammonia | 60°C | Not Specified | [7] |
| TEOS, Alkyltrimethoxysilane | Ethanol/Water | Ammonia | Room Temperature | Not Specified | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the one-pot sol-gel synthesis of hydrophobic silica nanoparticles using this compound.
Caption: One-pot synthesis of hydrophobic silica.
Logical Relationship in Surface Modification
The diagram below outlines the chemical transformations occurring during the sol-gel process with the inclusion of this compound.
Caption: Hydrophobic silica formation mechanism.
References
- 1. Synthesis of Mesoporous Silica Using the Sol–Gel Approach: Adjusting Architecture and Composition for Novel Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sol–Gel Approach for Fabricating Silica/Epoxy Nanocomposites [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Surface Functionalization of Nanoparticles with Isobutyltriethoxysilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical process in tailoring their physicochemical properties for a wide range of biomedical applications, including drug delivery, bioimaging, and diagnostics. Modification of nanoparticle surfaces with isobutyltriethoxysilane imparts a hydrophobic character, which can significantly enhance the loading capacity of hydrophobic therapeutic agents and modulate the interaction of the nanoparticles with biological systems. The resulting silane (B1218182) layer can also improve the stability and dispersibility of the nanoparticles in non-aqueous media.
These application notes provide a comprehensive overview of the surface functionalization of silica (B1680970) and iron oxide nanoparticles with this compound, detailing experimental protocols, characterization techniques, and applications in drug delivery.
Applications
The primary application of functionalizing nanoparticles with this compound lies in the creation of hydrophobic surfaces. This modification is particularly beneficial for:
-
Enhanced Loading of Hydrophobic Drugs: The hydrophobic surface provides a favorable environment for the encapsulation of poorly water-soluble drugs, such as certain chemotherapeutic agents, thereby increasing their bioavailability.
-
Controlled Drug Release: The hydrophobic nature of the coating can modulate the release kinetics of encapsulated drugs.
-
Improved Biocompatibility: Surface modification can influence how nanoparticles interact with biological systems, potentially reducing cytotoxicity and improving their in vivo performance.
-
Development of Novel Drug Delivery Systems: These functionalized nanoparticles can serve as carriers for a variety of hydrophobic therapeutic and diagnostic agents.
Data Presentation: Physicochemical Properties of Functionalized Nanoparticles
The successful functionalization of nanoparticles with this compound results in significant changes to their surface properties. The following tables summarize key quantitative data obtained from the characterization of unmodified and modified nanoparticles.
| Nanoparticle Type | Functionalization | Average Particle Size (nm) | Zeta Potential (mV) | Water Contact Angle (°) | Reference |
| Silica Nanoparticles (SiO₂) | Unmodified | 100 ± 20 | -19.3 ± 1.7 | < 20 | [1] |
| Silica Nanoparticles (SiO₂) | This compound | 110 ± 25 | Not explicitly found for this compound, but expected to be less negative than unmodified. For other alkyl silanes, a shift to less negative values is observed. | Estimated to be > 90°, with values around 118° reported for similar hydrophobic silica nanoparticles.[2][3] | [4] |
| Iron Oxide Nanoparticles (Fe₃O₄) | Unmodified | 50 ± 10 | Negative (value varies with synthesis) | Hydrophilic | |
| Iron Oxide Nanoparticles (Fe₃O₄) | This compound | 60 ± 15 | Not explicitly found, but expected to be less negative. | Hydrophobic |
Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization with this compound.
| Nanoparticle System | Model Hydrophobic Drug | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Reference |
| This compound-SiO₂ | Doxorubicin (B1662922) | Not explicitly found for this compound. For similar hydrophobic systems, loading content can reach up to 21.7%.[1] | Not explicitly found for this compound. For similar hydrophobic systems, efficiency can be up to 98%.[1] | |
| This compound-SiO₂ | Paclitaxel (B517696) | Not explicitly found for this compound. For silica-coated paclitaxel nanocrystals, a drug loading of 19% by weight has been reported.[5] | Not explicitly found. For other paclitaxel nano-formulations, encapsulation efficiencies of around 87% have been achieved.[6] |
Table 2: Drug Loading Characteristics of this compound-Modified Nanoparticles. (Note: Specific data for this compound is limited; values from analogous hydrophobic systems are provided for reference.)
Experimental Protocols
This section provides detailed protocols for the synthesis of silica nanoparticles, their surface functionalization with this compound, and subsequent characterization and drug loading.
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of monodisperse silica nanoparticles.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
Deionized water
Procedure:
-
In a round-bottom flask, prepare a mixture of ethanol and deionized water. A typical ratio is 4:1 (v/v).
-
Add ammonium hydroxide to the ethanol/water mixture and stir for 15 minutes at room temperature. The final concentration of ammonia (B1221849) typically ranges from 0.1 to 0.5 M.
-
Add TEOS to the solution while stirring vigorously. The concentration of TEOS will influence the final particle size.
-
Allow the reaction to proceed for at least 12 hours at room temperature with continuous stirring.
-
Collect the silica nanoparticles by centrifugation (e.g., 8000 rpm for 20 minutes).
-
Wash the nanoparticles three times with ethanol and once with deionized water to remove unreacted reagents.
-
Dry the nanoparticles in an oven at 60-80°C.
Protocol 2: Surface Functionalization with this compound
This protocol details the process of creating a hydrophobic surface on the synthesized silica nanoparticles.
Materials:
-
Synthesized silica nanoparticles
-
This compound
-
Anhydrous Toluene or Ethanol
-
Triethylamine (B128534) (optional catalyst)
Procedure:
-
Disperse a known amount of dried silica nanoparticles (e.g., 1 g) in an anhydrous solvent (e.g., 100 mL of toluene) in a three-neck round-bottom flask.
-
Sonicate the suspension for 15-30 minutes to ensure a homogeneous dispersion.
-
Equip the flask with a condenser and a magnetic stirrer. Purge the system with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add this compound to the nanoparticle suspension. A typical starting concentration is a 5-10% weight ratio of silane to nanoparticles. A few drops of triethylamine can be added as a catalyst.
-
Heat the mixture to reflux (the boiling point of the solvent) and maintain the reaction for 4 to 24 hours with continuous stirring. The optimal reaction time should be determined experimentally.
-
After the reaction, allow the mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with the reaction solvent (e.g., toluene) followed by ethanol to remove unreacted silane and by-products.
-
Dry the functionalized nanoparticles in an oven at 60-80°C.
Protocol 3: Characterization of Functionalized Nanoparticles
A suite of characterization techniques is essential to confirm successful surface modification.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of isobutyl groups on the nanoparticle surface. Look for characteristic C-H stretching and bending vibrations.
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material (isobutylsilane) grafted onto the nanoparticle surface by measuring the weight loss upon heating.[7][8]
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in a suitable solvent.[9]
-
Zeta Potential Measurement: To assess the change in surface charge after functionalization. A decrease in the negative zeta potential is expected.[10][11]
-
Contact Angle Measurement: To confirm the hydrophobic nature of the modified surface. A water contact angle greater than 90° indicates a hydrophobic surface.[12][13]
Protocol 4: Loading of a Hydrophobic Drug (e.g., Doxorubicin)
This protocol outlines a general procedure for loading a hydrophobic drug into the functionalized nanoparticles.
Materials:
-
This compound-functionalized nanoparticles
-
Doxorubicin hydrochloride
-
Triethylamine
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Disperse a known amount of functionalized nanoparticles (e.g., 50 mg) in an appropriate solvent like DMSO.
-
Prepare a solution of the hydrophobic drug. For doxorubicin hydrochloride, dissolve it in DMSO and add a small amount of triethylamine to deprotonate it to its more hydrophobic free base form.
-
Add the drug solution to the nanoparticle suspension.
-
Stir the mixture at room temperature in the dark for 24 hours to allow for drug loading.
-
Separate the drug-loaded nanoparticles from the solution by centrifugation.
-
Wash the nanoparticles with a suitable solvent to remove any unloaded drug.
-
The amount of loaded drug can be quantified by measuring the concentration of the drug in the supernatant using UV-Vis spectroscopy or HPLC.
Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis, functionalization, characterization, and drug loading.
Logical Relationship for Drug Delivery System Design
Caption: Design of a nanoparticle-based drug delivery system.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions for their specific nanoparticle system and intended application. Safety precautions should be taken when handling all chemicals.
References
- 1. Doxorubicin-loaded amphiphilic polypeptide-based nanoparticles as an efficient drug delivery system for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. susi.usi.ch [susi.usi.ch]
- 4. Particle Size and Rheology of Silica Particle Networks at the Air–Water Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silica Coated Paclitaxel Nanocrystals Enable Neural Stem Cell Loading For Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Assessment of Paclitaxel-loaded Niosome Nanoparticles and Their Cytotoxic Effects on the Ovarian Cancer Cell Line A2780CP | Asian Pacific Journal of Cancer Biology [waocp.com]
- 7. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. scielo.br [scielo.br]
- 9. Surface treatment of silica nanoparticles for stable and charge-controlled colloidal silica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. users.aalto.fi [users.aalto.fi]
Application Notes and Protocols for Isobutyltriethoxysilane in Concrete and Masonry Waterproofing
1.0 Introduction
Isobutyltriethoxysilane (IBTES) is an alkyltrialkoxysilane compound widely utilized as a penetrating water repellent for mineral-based construction materials such as concrete and masonry.[1][2][3] Unlike film-forming coatings, IBTES penetrates the substrate to form a hydrophobic barrier within the pore structure.[4][5] This treatment significantly reduces the ingress of water and waterborne contaminants, such as chloride ions, thereby enhancing the durability and service life of the treated structures without appreciably affecting the substrate's appearance or water vapor permeability.[4][6][7] These characteristics make it a material of significant interest for protecting structures like bridge decks, parking garages, and building facades.[1][3]
2.0 Mechanism of Action
The waterproofing mechanism of this compound involves a two-step chemical reaction that occurs within the pores of the concrete or masonry substrate.[5]
-
Hydrolysis: In the presence of moisture, which is naturally available in the atmosphere and within the substrate, the ethoxy groups (-OC₂H₅) on the silane (B1218182) molecule hydrolyze to form reactive silanol (B1196071) groups (-OH).
-
Condensation: These silanol groups then condense in two ways:
-
They react with hydroxyl groups present on the surface of the mineral substrate (e.g., from silica (B1680970) and calcium silicate (B1173343) hydrates in concrete), forming stable, covalent Si-O-Si bonds.[8]
-
They undergo self-condensation with other silanol molecules to form a cross-linked, water-repellent polysiloxane resin network within the pores.[8]
-
This process lines the capillary pores with a non-polar, hydrophobic layer that chemically repels water while leaving the pores open, thus maintaining the breathability of the substrate.[7][8]
3.0 Performance Data
The effectiveness of this compound treatment is quantified by measuring various performance metrics. Data from multiple studies are summarized below.
| Performance Metric | Test Method | Substrate | Treatment Details | Result | Source |
| Penetration Depth | Visual (Water Spray on Split Core) | Mortar | 100% this compound | 5 mm | [5] |
| Penetration Depth | Visual (Water Spray on Split Core) | Concrete (w/b 0.45) | 400 g/m² Silane | ~3.5 mm | [9] |
| Penetration Depth | Visual (Water Spray on Split Core) | Concrete (w/b 0.60) | 400 g/m² Silane | ~5.5 mm | [9] |
| Chloride Ion Diffusion | Rapid Chloride Migration (RCM) | Concrete | Two layers of silane impregnation | Chloride diffusion coefficient reduced by 37.4% - 37.6% compared to untreated samples. | [10] |
| Carbonation Resistance | Accelerated Carbonation (20% CO₂) | Concrete (w/c 0.49) | Silane Protective Agent | Carbonation depth decreased (resistance improved). | [11] |
| Carbonation Resistance | Accelerated Carbonation (20% CO₂) | Concrete (w/c 0.64) | Silane Protective Agent | Carbonation depth increased (resistance decreased). | [11] |
4.0 Experimental Protocols
The evaluation of waterproofing efficacy relies on standardized testing procedures. Below are protocols for key experiments.
Protocol: Water Absorption in Hardened Concrete
Objective: To determine the percentage of water absorption by a concrete sample after treatment with this compound, following the principles of ASTM C642.[12][13][14]
Materials:
-
Concrete core samples (hardened, free of cracks).[15]
-
Drying oven (100 to 110°C).
-
Balance (sensitive to 0.025% of specimen weight).[15]
-
Water immersion tank (water at ~21°C).[16]
-
Desiccator.
Procedure:
-
Sample Preparation: Obtain concrete core samples, ensuring each has a volume of at least 350 cm³.[15]
-
Oven-Drying: Place the samples in a drying oven at 100-110°C for not less than 24 hours.[15]
-
Dry Mass Measurement (Mass A): Remove the samples, cool them in a desiccator to 20-25°C, and weigh them. Repeat the drying and weighing cycle until a constant mass is achieved (two consecutive weighings agree closely). This is the oven-dry mass (A).[15]
-
Immersion: Immerse the dried samples in water at approximately 21°C for at least 48 hours.[16]
-
Saturated-Surface-Dry Mass (Mass B): Remove each sample from the water, blot the surface with a towel to remove excess water, and weigh it. This is the saturated-surface-dry mass after immersion (B).[13]
-
Boiling: Place the saturated samples in water and bring to a boil for 5 hours. Allow to cool for at least 14 hours to a final temperature of 20-25°C.
-
Saturated-Surface-Dry Mass after Boiling (Mass C): Remove the boiled samples, blot the surface, and weigh. This is the saturated-surface-dry mass after immersion and boiling (C).
-
Apparent Mass in Water (Mass D): Suspend each sample in water and record its apparent mass (D).
Calculation:
-
Absorption after immersion (%) = [(B - A) / A] x 100
-
Absorption after immersion and boiling (%) = [(C - A) / A] x 100
Protocol: Water Penetration and Leakage Through Masonry
Objective: To evaluate the resistance of a masonry assembly to water penetration under simulated wind-driven rain conditions, before and after treatment with this compound, based on ASTM E514.[4][17][18]
Materials:
-
Masonry wall test specimen (e.g., brick, concrete block).
-
Test chamber capable of applying a uniform water spray and a static air pressure difference across the specimen.
-
Water spray system.
-
Air pressure system with a manometer.
-
Means of observing and recording water leakage on the interior face of the specimen.
Procedure:
-
Specimen Construction: Construct a representative masonry wall specimen. Cure as required.
-
Untreated Test (Baseline): Mount the specimen in the test chamber. Seal the perimeter to prevent air and water leakage at the edges.
-
Test Conditions: Subject the exterior face of the wall to a continuous water spray while simultaneously applying a specified static air pressure to the same face. A common condition simulates 5.5 inches of rain per hour with a 62.5 mph wind.[4]
-
Observation: For a specified duration (e.g., 4 hours), continuously observe the interior face of the specimen for any signs of water penetration or leakage.[4] Record the time of initial leakage and the total volume of water that penetrates.
-
Silane Application: After the baseline test and allowing the specimen to dry completely, apply this compound according to the manufacturer's specifications. Allow the treatment to cure for the recommended period.
-
Treated Test: Repeat steps 2-4 on the silane-treated specimen.
-
Evaluation: Compare the results of the treated test to the baseline test to determine the effectiveness of the water repellent in preventing or reducing water leakage.
Protocol: Penetration Depth Measurement
Objective: To visually determine the penetration depth of the this compound treatment into a concrete or masonry substrate.[9][19]
Materials:
-
Concrete or masonry core samples taken from a treated structure.
-
Concrete saw or splitter.
-
Water spray bottle.
-
Ruler or Vernier caliper.
Procedure:
-
Sample Extraction: Obtain core samples from the area treated with this compound.
-
Fracturing: Split the core sample in half perpendicular to the treated surface to expose a fresh face.
-
Water Application: Lightly spray the fractured surface with water.
-
Observation: The untreated portion of the concrete will absorb the water and appear dark and wet. The portion of the concrete that has been penetrated by the silane will repel the water and remain its original, lighter color.[9]
-
Measurement: A sharp line will be visible between the wet (untreated) and dry (treated) zones.[19] Use a Vernier caliper to measure the distance from the treated surface to this line at several points.
-
Reporting: Report the average of these measurements as the penetration depth.
5.0 General Application Protocol
The following workflow outlines the general steps for evaluating and applying this compound.
References
- 1. US5051129A - Masonry water repellent composition - Google Patents [patents.google.com]
- 2. zrete.com [zrete.com]
- 3. CA2043416A1 - Masonry water repellent composition - Google Patents [patents.google.com]
- 4. masonryandhardscapes.org [masonryandhardscapes.org]
- 5. drytreat.com [drytreat.com]
- 6. Types Of Masonry Water Repellents | GSA [gsa.gov]
- 7. wacker.com [wacker.com]
- 8. researchgate.net [researchgate.net]
- 9. matec-conferences.org [matec-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. contitesting.com [contitesting.com]
- 13. matestlabs.com [matestlabs.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. scribd.com [scribd.com]
- 16. eurolab.net [eurolab.net]
- 17. store.astm.org [store.astm.org]
- 18. ASTM E514 - Water Penetration and Leakage Through Masonry [appliedtesting.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Adhesion Promotion with Isobutyltriethoxysilane in Coatings
Introduction
Isobutyltriethoxysilane (IBTEO) is an organofunctional alkoxysilane commonly utilized as an adhesion promoter, crosslinker, and surface modifier in coatings, adhesives, and sealants.[1] Its bifunctional nature, featuring a non-reactive isobutyl group and three hydrolyzable ethoxy groups, allows it to form a durable chemical bridge between inorganic substrates and organic polymer coatings.[2] This "molecular bridge" enhances interfacial adhesion, leading to significant improvements in coating durability, moisture resistance, and corrosion protection.[1][2]
These application notes provide researchers, scientists, and formulation chemists with a comprehensive overview of the mechanism, applications, and performance of IBTEO. Detailed protocols for its use as both a surface primer and an integral coating additive are provided, along with standard procedures for evaluating its effect on coating performance.
Mechanism of Action
The efficacy of this compound as an adhesion promoter is based on a two-step chemical process: hydrolysis and condensation.[3]
-
Hydrolysis: In the presence of water, the three ethoxy groups (-OCH₂CH₃) on the silicon atom hydrolyze to form reactive silanol (B1196071) groups (-OH) and ethanol (B145695) as a byproduct. This reaction is often catalyzed by adjusting the pH of the solution.[3][4]
-
Condensation: The newly formed silanol groups are highly reactive and can undergo two primary condensation reactions:
-
Bonding with Substrate: The silanol groups condense with hydroxyl groups present on the surface of inorganic substrates (e.g., metal oxides, glass, minerals), forming stable, covalent Si-O-Substrate bonds.[2][3]
-
Self-Condensation: The silanol groups can also react with each other to form a cross-linked polysiloxane network (Si-O-Si) at the interface.[3]
-
This process creates a robust, covalently bonded interphase region that is chemically bound to the inorganic substrate and physically entangled with the organic coating matrix, significantly improving adhesion and durability.[5]
Performance Data (Representative)
The following tables summarize representative performance data for a standard epoxy coating on an aluminum substrate, illustrating the typical improvements observed when using this compound as a primer. This data is intended to be illustrative; actual results will vary depending on the specific coating formulation, substrate, and application parameters.
Table 1: Pull-Off Adhesion Strength (ASTM D4541)
| Sample Condition | Mean Pull-Off Strength (MPa) | Failure Mode |
| Control (No Silane (B1218182) Treatment) | 4.5 | 95% Adhesive (Coating to Substrate) |
| IBTEO Primer Treated | 10.2 | 100% Cohesive (Within Coating Layer) |
| Note: A shift from adhesive to cohesive failure indicates that the bond between the coating and the substrate is now stronger than the internal strength of the coating itself, signifying excellent adhesion.[6][7] |
Table 2: Surface Wettability - Water Contact Angle
| Substrate Condition | Mean Water Contact Angle (°) | Surface Characteristic |
| Bare Aluminum (Cleaned) | ~70°[8] | Hydrophilic |
| IBTEO Primer Treated Aluminum | ~95° | Hydrophobic |
| Note: The isobutyl group imparts a hydrophobic nature to the treated surface, which can improve water resistance and reduce water ingress at the bond line.[2] |
Table 3: Corrosion Resistance (ASTM B117 Neutral Salt Spray)
| Sample Condition | Time to First Corrosion (hours) | Scribe Creep (mm after 500 hrs) |
| Control (No Silane Treatment) | < 96 | > 5.0 |
| IBTEO Primer Treated | > 400 | < 1.5 |
| Note: Improved adhesion prevents the ingress of corrosive agents like water and chloride ions at the coating-substrate interface, significantly delaying the onset of corrosion.[9] |
Experimental Protocols
The following protocols provide detailed methodologies for the application of IBTEO and the evaluation of its performance.
Protocol for Substrate Preparation
Proper surface preparation is critical for achieving optimal adhesion.[10] This protocol is suitable for metal substrates like aluminum and cold-rolled steel.
-
Degreasing: Wipe the substrate surface with lint-free cloths soaked in acetone (B3395972) or isopropanol (B130326) to remove organic contaminants.
-
Alkaline Cleaning: Immerse the substrate in a 5% alkaline degreaser solution at 60°C for 10 minutes.
-
Rinsing: Thoroughly rinse the substrate with deionized water until the water sheets off the surface without beading.
-
Drying: Dry the substrates in an oven at 110°C for 15-20 minutes or with a clean, dry air stream. Store in a desiccator until ready for silane application.
Protocol for IBTEO Application as a Primer
Applying the silane as a dilute primer is the most common and often most effective method.[4]
-
Primer Solution Preparation:
-
Prepare a solvent blend of 95% ethanol and 5% deionized water by volume.
-
Slowly add IBTEO to the solvent blend while stirring to achieve a final concentration of 2% by weight.[4][11]
-
Optional: Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze hydrolysis.[11]
-
Allow the solution to stand for at least 1 hour for hydrolysis to occur (this is the "induction period").[3][4]
-
-
Application:
-
Apply the primer solution to the cleaned, dry substrate using a spray, dip, or wipe method to ensure a uniform, thin film.
-
-
Curing:
-
Allow the solvent to evaporate at ambient temperature for 15-20 minutes.
-
Cure the silane layer in an oven at 110-120°C for 15-30 minutes.[12] This step promotes the condensation reactions with the surface and completes the formation of the siloxane network.
-
-
Coating Application:
-
Cool the primed substrates to room temperature.
-
Apply the desired topcoat within 8-16 hours of priming for best results.[11]
-
Protocol for IBTEO Incorporation as a Coating Additive
IBTEO can also be added directly to a coating formulation, where it will migrate to the substrate interface.[3][11] This method is suitable for moisture-cured or two-component systems.
-
Formulation: Add 0.5% to 2.0% of IBTEO (based on total formulation weight) to the resin component of the coating under agitation.
-
Pre-mixing: Ensure the silane is thoroughly dispersed in the resin. In some systems, a pre-mix with the polymer followed by an induction period may be required to allow for grafting of the silane to the polymer backbone.[3]
-
Application: Add the curative and other components as per the coating formulation instructions. Apply the coating to the prepared substrate according to standard procedures.
-
Curing: The silane will co-react and bond to the substrate during the coating's curing cycle. Ensure adequate moisture is available for hydrolysis if using in a moisture-cure system.
Protocol for Pull-Off Adhesion Testing (ASTM D4541)
This test quantifies the tensile force required to pull a test dolly off the coated surface.[5][10]
-
Surface Preparation: Lightly abrade the coating surface and the face of the aluminum test dolly (20 mm diameter) with fine-grit sandpaper (e.g., 400 grit) to ensure a good bond with the adhesive. Clean both surfaces with a solvent.
-
Adhesive Application: Prepare a high-strength, two-part epoxy adhesive according to the manufacturer's instructions. Apply a uniform layer of adhesive to the dolly face.
-
Dolly Application: Press the dolly firmly onto the prepared coating surface. Remove any excess adhesive that squeezes out around the dolly edge. Allow the adhesive to cure fully as specified (e.g., 24 hours at 25°C).
-
Scoring (Optional but Recommended): After the adhesive has cured, carefully cut through the coating around the circumference of the dolly down to the substrate. This isolates the test area.[6]
-
Testing: Attach a portable pull-off adhesion tester to the dolly. Apply a perpendicular tensile force at a controlled rate (e.g., < 1 MPa/s) until the dolly detaches.[10]
-
Data Recording: Record the maximum tensile force (in MPa or psi) at failure.
-
Failure Analysis: Examine the dolly face and the substrate to determine the failure mode (adhesive, cohesive, or a percentage of each).[6][7] Perform at least three replicate tests for a statistically relevant result.[13]
Experimental and Evaluation Workflow
The following diagram outlines a systematic workflow for preparing, treating, and testing coated substrates to evaluate the effectiveness of this compound as an adhesion promoter.
References
- 1. innospk.com [innospk.com]
- 2. Superior Coatings Performance with Organosilane Components - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 3. paint.org [paint.org]
- 4. benchchem.com [benchchem.com]
- 5. industrialphysics.com [industrialphysics.com]
- 6. Evaluation and Reporting of Pull-Off Test Results [korozyonuzmani.com]
- 7. complete-access.co.uk [complete-access.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. progressiveautomations.com [progressiveautomations.com]
- 10. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 11. researchgate.net [researchgate.net]
- 12. gelest.com [gelest.com]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for the Preparation of Superhydrophobic Surfaces using Isobutyltriethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superhydrophobic surfaces, characterized by water contact angles exceeding 150° and low sliding angles, are of significant interest across various fields, including drug delivery, biomedical devices, and self-cleaning coatings. This is due to their exceptional water repellency, which can prevent biofouling, reduce drag, and offer controlled release capabilities. The creation of such surfaces typically requires a combination of hierarchical surface roughness at the micro/nanoscale and low surface energy chemistry.
Isobutyltriethoxysilane is an organosilane that can be effectively used to impart low surface energy to a variety of substrates. When grafted onto a roughened surface, the isobutyl groups create a non-polar, water-repellent layer. A common and effective method to achieve the necessary surface roughness is through the deposition of silica (B1680970) nanoparticles, which can be synthesized via the Stöber method. This document provides detailed protocols for the preparation of superhydrophobic surfaces using a two-step process: the synthesis and deposition of silica nanoparticles followed by chemical modification with this compound.
Data Presentation
The effectiveness of the superhydrophobic coating can be quantified by measuring the static water contact angle (WCA) and the sliding angle (SA). The following table summarizes representative data for surfaces prepared using a combination of silica nanoparticles and an alkylsilane modifier like this compound.
| Parameter | Value | Method of Measurement |
| Static Water Contact Angle (WCA) | > 150° | Sessile Drop Goniometry |
| Sliding Angle (SA) | < 10° | Tilting Stage Goniometry |
| Surface Roughness (Ra) | Dependent on nanoparticle size and deposition method | Atomic Force Microscopy (AFM) or Profilometry |
| Coating Durability | Moderate to Good (application-dependent) | Tape Adhesion Test, Abrasion Test |
Experimental Protocols
This section details the step-by-step procedures for creating a superhydrophobic surface on a glass substrate. The protocol is divided into three main stages: substrate preparation, synthesis and deposition of silica nanoparticles, and surface modification with this compound.
Protocol 1: Substrate Preparation
Proper cleaning and activation of the substrate are crucial for ensuring uniform coating and strong adhesion.
Materials:
-
Glass slides (or other substrate of choice)
-
Deionized (DI) water
-
Acetone
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Nitrogen gas stream
-
Ultrasonic bath
-
Oven
Procedure:
-
Clean the glass slides by sonicating them in a sequence of DI water, acetone, and isopropanol for 15 minutes each in an ultrasonic bath.
-
Rinse the slides thoroughly with DI water between each solvent sonication.
-
Dry the slides under a stream of nitrogen gas.
-
For enhanced hydrophilicity and to generate surface hydroxyl groups, immerse the cleaned and dried slides in Piranha solution for 30 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).
-
Remove the slides from the Piranha solution and rinse extensively with DI water.
-
Dry the slides again under a nitrogen stream and then in an oven at 110°C for 1 hour.
-
Allow the slides to cool to room temperature in a desiccator before use.
Protocol 2: Synthesis and Deposition of Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of silica nanoparticles to create the required surface roughness.
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Ethanol (B145695) (absolute)
-
Ammonium (B1175870) hydroxide (B78521) solution (28-30%)
-
DI water
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
In the reaction vessel, prepare a solution of 100 mL of ethanol and 10 mL of DI water.
-
Add 5 mL of ammonium hydroxide solution to the ethanol/water mixture and stir for 15 minutes at room temperature.
-
While stirring, add 7 mL of TEOS to the solution.
-
Continue stirring the mixture at room temperature for at least 6 hours. The solution will become turbid, indicating the formation of silica nanoparticles.
-
The prepared silica nanoparticle suspension can be deposited onto the cleaned substrates using various techniques such as dip-coating, spin-coating, or spray-coating. For dip-coating:
-
Immerse the cleaned glass slides into the nanoparticle suspension for a desired duration (e.g., 30 minutes).
-
Withdraw the slides at a slow, constant rate (e.g., 1 mm/s).
-
Allow the coated slides to air dry.
-
-
Cure the nanoparticle-coated slides in an oven at 120°C for 1 hour to stabilize the silica layer.
Protocol 3: Surface Modification with this compound
This final step renders the nanoparticle-coated surface superhydrophobic.
Materials:
-
This compound
-
Anhydrous toluene (B28343) (or other suitable anhydrous solvent like hexane)
-
Nanoparticle-coated substrates
-
Reaction vessel with a moisture-free environment (e.g., a glove box or a sealed container with desiccant)
-
Oven
Procedure:
-
Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a moisture-free environment.
-
Immerse the silica nanoparticle-coated substrates in the this compound solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under anhydrous conditions.
-
After the reaction, remove the substrates from the solution and rinse them with fresh toluene to remove any unreacted silane.
-
Dry the substrates under a stream of nitrogen.
-
Cure the functionalized substrates in an oven at 110°C for 1 hour to ensure covalent bonding of the isobutylsilane to the silica surface.
-
The resulting surface should exhibit superhydrophobic properties.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Superhydrophobic Surface Preparation.
Signaling Pathway of Surface Modification
Caption: Chemical Pathway for Silanization.
Application Notes and Protocols for Isobutyltriethoxysilane (IBTES) Treatment for Corrosion Protection of Metals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of isobutyltriethoxysilane (IBTES) as a corrosion protection treatment for various metal substrates. The information is intended to guide researchers and scientists in the application and evaluation of IBTES coatings.
Introduction
This compound (IBTES) is an organofunctional silane (B1218182) that has garnered attention as an effective, environmentally friendly alternative to traditional chromate-based corrosion inhibitors. When applied to a metal surface, IBTES undergoes hydrolysis and condensation reactions to form a thin, dense, and hydrophobic polysiloxane film. This film acts as a physical barrier, preventing the ingress of corrosive agents such as water, oxygen, and chlorides to the metal substrate. Additionally, the silane layer can form strong covalent bonds (M-O-Si, where M is the metal) with the metal surface, enhancing adhesion and long-term protection.
Mechanism of Corrosion Protection
The corrosion protection mechanism of IBTES is a two-step process involving hydrolysis and condensation.
-
Hydrolysis: The ethoxy groups (-OC2H5) of the IBTES molecule react with water to form silanol (B1196071) groups (-Si-OH). This reaction is typically catalyzed by an acid or a base.
-
Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups present on the metal surface to form stable M-O-Si bonds. Furthermore, adjacent silanol groups can condense with each other to form a cross-linked, three-dimensional siloxane network (Si-O-Si). This network creates a dense and durable protective layer.
A schematic of the hydrolysis and condensation process of this compound is presented below.
Caption: Hydrolysis and condensation of this compound (IBTES).
Quantitative Data Presentation
The following tables summarize the electrochemical parameters for IBTES-coated metal substrates, providing a quantitative measure of their corrosion resistance. The data has been compiled from various studies and is presented for comparative analysis.
Table 1: Electrochemical Corrosion Parameters for IBTES-Coated Stainless Steel
| Treatment | Ecorr (V vs. Ag/AgCl) | icorr (A/cm²) | Rp (Ω·cm²) | Protection Efficiency (IE%) |
| Uncoated Stainless Steel | -0.45 | 7.8 x 10⁻⁷ | 3.3 x 10⁴ | - |
| IBTES Coated | -0.28 | 1.2 x 10⁻⁸ | 2.1 x 10⁶ | 98.5 |
Data extracted from a study by Adamczyk and Owczarek (2016) on X20Cr13 stainless steel in 0.5 M NaCl solution.
Table 2: Electrochemical Corrosion Parameters for Silane-Coated Mild Steel (for comparison)
| Treatment | Ecorr (V vs. SCE) | icorr (A/cm²) | Rp (kΩ·cm²) | Protection Efficiency (IE%) |
| Uncoated Mild Steel | -0.68 | 2.5 x 10⁻⁵ | 1.2 | - |
| Alkyl Silane Coated | -0.55 | 5.0 x 10⁻⁷ | 58 | 98.0 |
Note: Data for a generic alkyltriethoxysilane on mild steel in 3.5% NaCl solution is provided for comparative purposes due to the limited availability of specific IBTES data on this substrate.
Table 3: Electrochemical Corrosion Parameters for Silane-Coated Aluminum Alloy (for comparison)
| Treatment | Ecorr (V vs. SCE) | icorr (µA/cm²) | Rp (kΩ·cm²) | Protection Efficiency (IE%) |
| Uncoated AA2024-T3 | -0.65 | 3.2 | 8.5 | - |
| Alkyl Silane Coated | -0.60 | 0.15 | 180 | 95.3 |
Note: Data for a generic alkyltriethoxysilane on AA2024-T3 aluminum alloy in 0.1 M NaCl solution is provided for comparative purposes due to the limited availability of specific IBTES data on this substrate.
Experimental Protocols
The following are detailed protocols for the preparation and application of IBTES coatings on different metal substrates.
General Workflow
The general workflow for applying an IBTES coating is depicted in the following diagram.
Caption: General workflow for IBTES coating application.
Protocol for IBTES Coating on Stainless Steel
This protocol is adapted from the work of Adamczyk and Owczarek (2016).
Materials:
-
Stainless steel coupons (e.g., X20Cr13)
-
This compound (IBTES, 98%)
-
Anhydrous ethanol
-
Distilled water
-
Abrasive paper (e.g., 600 grit)
Equipment:
-
Beakers and magnetic stirrer
-
Ultrasonic bath
-
Dip-coater (optional, manual immersion can be performed)
-
Oven or furnace
Procedure:
-
Substrate Pretreatment:
-
Mechanically polish the stainless steel coupons with 600 grit abrasive paper.
-
Degrease the coupons by sonicating in acetone for 15 minutes.
-
Rinse thoroughly with distilled water and dry in a stream of warm air.
-
-
IBTES Solution Preparation:
-
Prepare a 2% (v/v) solution of IBTES in anhydrous ethanol. For example, add 2 mL of IBTES to 98 mL of anhydrous ethanol.
-
Add distilled water to the solution to achieve a silane:water molar ratio of 1:3. The pH of the solution can be adjusted to 4-5 with acetic acid to catalyze hydrolysis.
-
Stir the solution vigorously for at least 1 hour to allow for hydrolysis to occur.
-
-
Coating Application (Dip-Coating):
-
Immerse the pretreated stainless steel coupons in the hydrolyzed IBTES solution.
-
Maintain the immersion for 20 minutes at room temperature.
-
Withdraw the coupons from the solution at a constant and slow speed (e.g., 10 cm/min) to ensure a uniform coating.
-
-
Curing:
-
Allow the coated coupons to air-dry at ambient temperature (e.g., 24°C) for 72 hours. This process, often referred to as "aging," allows for the completion of the condensation and cross-linking reactions. Alternatively, a thermal curing step at 100-120°C for 1 hour can be employed to accelerate the process.
-
Protocol for IBTES Coating on Mild Steel
Materials:
-
Mild steel coupons
-
This compound (IBTES, 98%)
-
Ethanol
-
Distilled water
-
Acetic acid
-
Alkaline cleaning solution (e.g., 5% NaOH)
-
Abrasive paper (e.g., 400 grit)
Equipment:
-
Beakers and magnetic stirrer
-
Ultrasonic bath
-
Dip-coater
-
Oven
Procedure:
-
Substrate Pretreatment:
-
Grind the mild steel coupons with 400 grit abrasive paper.
-
Degrease by immersing in an alkaline cleaning solution at 60°C for 10 minutes.
-
Rinse thoroughly with distilled water.
-
Optionally, activate the surface by dipping in a dilute acid solution (e.g., 0.1 M HCl) for 30 seconds, followed by a thorough rinse with distilled water.
-
Dry the coupons in an oven at 60°C.
-
-
IBTES Solution Preparation:
-
Prepare a 5% (v/v) solution of IBTES in a 95:5 (v/v) ethanol/water mixture.
-
Adjust the pH of the solution to approximately 4.0 with acetic acid.
-
Stir the solution for 24 hours at room temperature to ensure complete hydrolysis.
-
-
Coating Application (Dip-Coating):
-
Immerse the pretreated mild steel coupons in the hydrolyzed IBTES solution for 60 seconds.
-
Withdraw the coupons at a constant speed of 15 cm/min.
-
-
Curing:
-
Cure the coated coupons in an oven at 100°C for 60 minutes.
-
Protocol for IBTES Coating on Aluminum Alloy (e.g., AA2024-T3)
Materials:
-
Aluminum alloy coupons (e.g., AA2024-T3)
-
This compound (IBTES, 98%)
-
Ethanol
-
Distilled water
-
Acetic acid
-
Alkaline etching solution (e.g., 50 g/L NaOH)
-
Desmutting solution (e.g., 50% v/v HNO3)
Equipment:
-
Beakers and magnetic stirrer
-
Water bath
-
Dip-coater
-
Oven
Procedure:
-
Substrate Pretreatment:
-
Degrease the aluminum alloy coupons by sonicating in acetone for 10 minutes.
-
Perform alkaline etching by immersing the coupons in a 50 g/L NaOH solution at 50°C for 1 minute.
-
Rinse with distilled water.
-
Desmut the surface by immersing in a 50% (v/v) nitric acid solution for 30 seconds at room temperature.
-
Rinse thoroughly with distilled water and dry.
-
-
IBTES Solution Preparation:
-
Prepare a 2% (v/v) solution of IBTES in a 90:10 (v/v) ethanol/water mixture.
-
Adjust the pH to 4.5 using acetic acid.
-
Stir the solution for 4 hours at room temperature to facilitate hydrolysis.
-
-
Coating Application (Dip-Coating):
-
Immerse the pretreated aluminum alloy coupons in the hydrolyzed IBTES solution for 2 minutes.
-
Withdraw the coupons at a constant speed of 12 cm/min.
-
-
Curing:
-
Cure the coated coupons in an oven at 120°C for 2 hours.
-
Characterization and Evaluation
The performance of the IBTES coatings can be evaluated using various techniques:
-
Electrochemical Impedance Spectroscopy (EIS): To determine the barrier properties of the coating and the corrosion resistance of the coated metal. Key parameters include the polarization resistance (Rp) and the coating capacitance (Cc).
-
Potentiodynamic Polarization: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate the protection efficiency (IE%).
-
Contact Angle Measurement: To assess the hydrophobicity of the silane coating.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and uniformity of the coating.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Si-O-Si and Si-O-M bonds.
By following these detailed protocols and utilizing the provided quantitative data for comparison, researchers can effectively apply and evaluate this compound coatings for the corrosion protection of various metal substrates.
Application Notes and Protocols for Characterizing Isobutyltriethoxysilane (IBTES) Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of key analytical techniques for the comprehensive characterization of isobutyltriethoxysilane (IBTES) coatings. The protocols outlined below are designed to assist in evaluating critical coating properties such as chemical composition, surface morphology, hydrophobicity, corrosion resistance, adhesion, and thickness.
Chemical Composition Analysis
The chemical composition of IBTES coatings is fundamental to understanding their properties and performance. Fourier Transform Infrared (FTIR) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for this purpose.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the chemical bonds present in the IBTES coating, confirming the presence of characteristic functional groups and monitoring the hydrolysis and condensation reactions during the sol-gel process.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Ensure the IBTES-coated substrate is clean and dry. No special preparation is typically needed for ATR-FTIR.
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Record a background spectrum of the clean, uncoated substrate or the empty ATR crystal.
-
-
Data Acquisition:
-
Place the coated side of the substrate in firm contact with the ATR crystal.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
Identify characteristic peaks for Si-O-Si (around 1074 cm⁻¹), Si-O-C, and C-H bonds to confirm the presence and structure of the silane (B1218182) coating.[1][2]
-
X-ray Photoelectron Spectroscopy (XPS)
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides quantitative elemental and chemical state information of the top few nanometers of the coating.[3][4]
Experimental Protocol: XPS Analysis
-
Sample Preparation: The IBTES-coated sample should be clean and free of contaminants. Samples must be compatible with the high vacuum conditions of the XPS instrument.
-
Instrument Setup:
-
Use a monochromatic X-ray source (e.g., Al Kα).
-
Calibrate the instrument using standard reference materials (e.g., Au, Ag, or Cu).
-
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., Si 2p, C 1s, O 1s).
-
-
Data Analysis:
Surface Morphology and Topography
The surface morphology of IBTES coatings influences properties like hydrophobicity and adhesion. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are the primary techniques for visualizing the surface structure.
Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the surface morphology, revealing details about grain size, uniformity, and the presence of defects.[7]
Experimental Protocol: SEM Imaging
-
Sample Preparation:
-
Ensure the sample is clean and dry.
-
For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may need to be sputtered onto the surface to prevent charging.
-
-
Instrument Setup:
-
Mount the sample on an SEM stub using conductive tape or adhesive.
-
Insert the stub into the SEM chamber and evacuate to high vacuum.
-
Set the accelerating voltage and beam current to appropriate levels for the sample.
-
-
Image Acquisition:
-
Focus the electron beam on the sample surface.
-
Adjust magnification, brightness, and contrast to obtain clear images of the coating's surface features.
-
Capture images at various magnifications to document the overall morphology and fine details.
-
Atomic Force Microscopy (AFM)
AFM provides three-dimensional topographical images of the surface at the nanoscale, allowing for quantitative measurements of surface roughness.[8]
Experimental Protocol: AFM Imaging (Tapping Mode)
-
Sample Preparation: The sample should be clean and mounted on a flat, rigid support.
-
Instrument Setup:
-
Install a suitable AFM cantilever (tip).
-
Perform a laser alignment and photodetector adjustment.
-
Tune the cantilever to its resonance frequency for TappingMode™ operation.
-
-
Image Acquisition:
-
Engage the tip with the sample surface.
-
Set the scan size, scan rate, and feedback loop parameters.
-
Acquire topography and phase images.
-
-
Data Analysis:
Wettability and Surface Energy
Contact angle goniometry is the standard method for determining the hydrophobicity of the IBTES coating by measuring the contact angle of a liquid droplet on the surface.
Contact Angle Goniometry
A high contact angle indicates a hydrophobic surface, which is a key characteristic of IBTES coatings.
Experimental Protocol: Sessile Drop Contact Angle Measurement [10][11]
-
Sample Preparation: The coated surface must be clean and placed on a level stage.
-
Instrument Setup:
-
Use a contact angle goniometer with a high-resolution camera and a precision liquid dispensing system.
-
Fill the syringe with deionized water or another appropriate test liquid.
-
-
Measurement:
-
Dispense a small droplet (e.g., 2-5 µL) of the liquid onto the coated surface.
-
Capture an image of the droplet at the solid-liquid-gas interface.
-
Use the instrument's software to measure the angle between the tangent of the droplet and the surface.
-
Perform measurements at multiple locations on the surface to ensure statistical relevance.
-
-
Data Analysis:
Corrosion Resistance Evaluation
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to evaluate the corrosion protection performance of the IBTES coating on a metallic substrate.[13][14]
Electrochemical Impedance Spectroscopy (EIS)
EIS measures the impedance of the coating system over a range of frequencies, providing information about the coating's barrier properties and the onset of corrosion.
Experimental Protocol: EIS Measurement [13]
-
Sample Preparation:
-
The IBTES-coated metallic substrate serves as the working electrode.
-
Define a specific area of the coating for testing.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode setup with the coated sample as the working electrode, a platinum or graphite (B72142) rod as the counter electrode, and a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode).
-
The electrolyte is typically a corrosive solution, such as 3.5% NaCl in deionized water.
-
-
Data Acquisition:
-
Allow the system to stabilize by measuring the open-circuit potential (OCP).[15]
-
Apply a small amplitude AC voltage (e.g., 10-50 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the resulting current response to determine the impedance.
-
-
Data Analysis:
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an equivalent electrical circuit to extract parameters such as coating resistance and capacitance, which relate to the coating's barrier properties and water uptake.[16]
-
Adhesion Testing
The adhesion of the IBTES coating to the substrate is critical for its durability. Various methods can be employed to assess adhesion, ranging from simple qualitative tests to more quantitative pull-off tests.
Tape Test (ASTM D3359)
This is a simple, qualitative method to assess the adhesion of the coating.
Experimental Protocol: Cross-Hatch Tape Test [17]
-
Sample Preparation: The coated sample should be clean and dry.
-
Procedure:
-
Make a series of parallel cuts through the coating to the substrate using a sharp blade and a cutting guide.
-
Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatch area and smooth it down.
-
Rapidly pull the tape off at a 180° angle.
-
-
Evaluation:
-
Examine the grid area for any removal of the coating.
-
Rate the adhesion according to the ASTM D3359 classification scale (5B for no detachment to 0B for more than 65% detachment).
-
Pull-Off Adhesion Test (ASTM D4541)
This is a quantitative method that measures the tensile force required to pull a test dolly, glued to the coating, away from the substrate.[18]
Experimental Protocol: Pull-Off Adhesion Test
-
Sample Preparation:
-
Lightly abrade the coating surface and the face of the test dolly to promote glue adhesion.
-
Clean the surfaces with a solvent.
-
-
Procedure:
-
Mix a suitable two-part epoxy adhesive.
-
Apply a uniform layer of adhesive to the dolly face and attach it to the prepared coating surface.
-
Allow the adhesive to cure completely.
-
If necessary, score around the dolly through the coating to the substrate.
-
Attach the pull-off adhesion tester to the dolly.
-
-
Measurement:
-
Apply a perpendicular tensile force at a specified rate until the dolly is pulled off.
-
Record the force at which failure occurred.
-
-
Analysis:
-
Calculate the adhesion strength in psi or MPa.
-
Note the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or glue failure).[19]
-
Coating Thickness Measurement
Determining the thickness of the IBTES coating is essential for quality control and ensuring consistent performance.
Non-Destructive Methods
-
Magnetic and Eddy Current Gauges: These are used for measuring the thickness of non-magnetic coatings on ferrous substrates and non-conductive coatings on non-ferrous conductive substrates, respectively.[20][21]
-
Ultrasonic Gauges: These can be used to measure coating thickness on non-metallic substrates like plastic or wood.[20][21]
General Protocol (using a digital gauge):
-
Calibration: Calibrate the gauge using certified shims on an uncoated sample of the same substrate.
-
Measurement: Place the probe of the gauge flat on the coated surface and take a reading.
-
Multiple Readings: Take multiple readings across the surface to determine the average thickness and uniformity.
Destructive Method: Cross-Sectioning
This method involves cutting the coated sample and viewing the cross-section with a microscope to directly measure the thickness.
Protocol: Microscopic Cross-Section Analysis
-
Sample Preparation:
-
Cut a small section of the coated sample.
-
Mount the section in an epoxy resin.
-
Grind and polish the mounted cross-section to a smooth, mirror-like finish.
-
-
Measurement:
-
Use a calibrated optical or electron microscope to view the cross-section.
-
Measure the thickness of the coating layer at several points using the microscope's measurement software.
-
Data Presentation
| Property | Analytical Technique | Typical Quantitative Data |
| Chemical Composition | FTIR Spectroscopy | Wavenumber (cm⁻¹) of characteristic peaks (e.g., Si-O-Si, C-H) |
| X-ray Photoelectron Spectroscopy (XPS) | Atomic concentration (%), Binding energy (eV) of elements (Si, C, O) | |
| Surface Morphology | Scanning Electron Microscopy (SEM) | Magnification, Feature size (µm, nm) |
| Atomic Force Microscopy (AFM) | Root Mean Square (RMS) Roughness (nm), 3D surface topography | |
| Wettability | Contact Angle Goniometry | Static Contact Angle (°), Advancing/Receding Angles (°) |
| Corrosion Resistance | Electrochemical Impedance Spectroscopy (EIS) | Coating Resistance (Ω·cm²), Coating Capacitance (F/cm²), Impedance Modulus at low frequency ( |
| Adhesion | Tape Test (ASTM D3359) | Adhesion Rating (0B to 5B) |
| Pull-Off Test (ASTM D4541) | Adhesion Strength (MPa or psi) | |
| Coating Thickness | Digital Gauges (Magnetic, Eddy Current, Ultrasonic) | Thickness (µm, mils) |
| Microscopic Cross-Section | Thickness (µm) |
Visualization of Experimental Workflows
Caption: Workflow for the characterization of IBTES coatings.
Caption: Relationship between coating properties and analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pcimag.com [pcimag.com]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. XPS Insights into Chemical Degradation Mitigation of Protective Coatings on NCM Cathodes [phi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. nanoscience.com [nanoscience.com]
- 11. brighton-science.com [brighton-science.com]
- 12. biolinscientific.com [biolinscientific.com]
- 13. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 14. kta.com [kta.com]
- 15. Electrochemical Characterization of Polymeric Coatings for Corrosion Protection: A Review of Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
- 17. usa.sika.com [usa.sika.com]
- 18. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 19. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 20. qualitymag.com [qualitymag.com]
- 21. How is Coating Thickness Measured? | Resources | DeFelsko [defelsko.com]
Troubleshooting & Optimization
Technical Support Center: Isobutyltriethoxysilane Coatings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyltriethoxysilane (IBTES) for surface modification.
Troubleshooting Uneven Coatings
Uneven this compound coatings can manifest as streaks, patches, or a non-uniform iridescent appearance on the substrate. This guide addresses the common causes and provides systematic solutions to achieve a uniform and reliable coating.
Q1: My IBTES coating appears patchy and non-uniform. What are the most likely causes?
A1: Non-uniform coatings are a frequent issue and can typically be traced back to one of several key factors:
-
Inadequate Substrate Preparation: The most common cause of uneven coatings is a contaminated or improperly prepared substrate surface. Any organic residues, dust, or moisture will prevent the uniform binding of IBTES.[1][2][3]
-
Premature Silane (B1218182) Hydrolysis: this compound can hydrolyze and self-condense in the solution before it has a chance to bond with the substrate, especially in the presence of excess moisture or high humidity.[1][2] This leads to the formation of aggregates that deposit unevenly.
-
Improper Silane Concentration: A concentration that is too high can lead to the formation of thick, uneven multilayers and aggregates.[1] Conversely, a concentration that is too low may not provide enough molecules for complete surface coverage.
-
Incorrect Application Technique: The method of applying the silane solution, such as dip-coating or spin-coating, may not be optimized, leading to an uneven distribution of the precursor on the surface.[2]
Q2: I'm observing poor adhesion, and the IBTES coating peels off easily. How can I improve it?
A2: Poor adhesion is often linked to an incomplete reaction between the silane and the substrate.[2][4] Consider the following:
-
Insufficient Surface Hydroxyl Groups: The triethoxysilyl group of IBTES reacts with hydroxyl (-OH) groups on the substrate surface. If the surface has an insufficient density of these groups, the coating will not anchor effectively.[5]
-
Inadequate Curing: A proper curing step, typically involving heat, is necessary to drive the condensation reactions that form stable Si-O-Substrate and Si-O-Si bonds.[4][6] Without this, the coating remains weak.
-
Contamination: Any contaminants on the surface will act as a barrier, preventing the silane from forming a strong covalent bond with the substrate.[3][7]
Q3: The coating looks cloudy or hazy. What causes this and how can it be prevented?
A3: A cloudy or hazy appearance is usually due to the formation of polysiloxane particles in the solution, which then deposit on the surface. This is a result of uncontrolled hydrolysis and condensation.[1][2]
-
Excess Water/Humidity: High humidity or too much water in the solvent can cause the silane to rapidly self-condense in the solution.[1]
-
Incorrect pH: The rates of hydrolysis and condensation are highly dependent on pH.[8][9] An inappropriate pH can accelerate condensation in the solution.
-
Solution Age: Silane solutions, once prepared, have a limited pot life. Using an old solution where significant self-condensation has already occurred will result in a hazy coating.[6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for an this compound solution?
A1: The optimal concentration depends on the application method and desired coating thickness. For creating a self-assembled monolayer (SAM), a lower concentration in the range of 0.5% to 5% (v/v) in an anhydrous solvent is typically recommended.[2] Higher concentrations can lead to the formation of multilayers.[10]
Q2: What is the recommended solvent and pH for preparing the IBTES solution?
A2: A common method involves using a 95% ethanol-5% water solution. The pH should be adjusted to between 4.5 and 5.5 with an acid, such as acetic acid, to catalyze the hydrolysis reaction in a controlled manner.[8] The hydrolysis rate of alkoxysilanes is generally lowest around a neutral pH of 7.[11]
Q3: What are the ideal curing conditions for an IBTES coating?
A3: After application, a thermal curing step is generally recommended to ensure the formation of a stable and durable siloxane network. Common curing conditions are baking in an oven at 110-120°C for 30-60 minutes.[2] Alternatively, curing can be done at room temperature for 24 hours, but this may be less effective.[12] The optimal temperature and time should be determined empirically for the specific substrate and application.[13]
Q4: How critical is surface preparation for a successful IBTES coating?
A4: Surface preparation is the most critical step for achieving a uniform and adherent silane coating.[3][14][15] The substrate must be scrupulously clean and free of any organic or particulate contamination to ensure that the surface hydroxyl groups are available to react with the silane.[1][4]
Data Presentation
Table 1: Recommended Parameters for IBTES Coating Solution
| Parameter | Recommended Range | Notes |
| IBTES Concentration | 0.5% - 5% (v/v) | Lower concentrations favor monolayer formation.[2] |
| Solvent System | 95% Ethanol (B145695) / 5% Water | Provides controlled water for hydrolysis. |
| pH | 4.5 - 5.5 | Acid-catalyzed hydrolysis is generally faster and more controlled.[8][11] |
| Solution Age | Use freshly prepared | Silane solutions can degrade and self-condense over time.[6] |
Table 2: Curing Parameters for IBTES Coatings
| Curing Method | Temperature | Duration | Notes |
| Thermal Curing | 110 - 120°C | 30 - 60 minutes | Promotes stable covalent bond formation.[2][16] |
| Room Temperature | Ambient | 24 hours | May result in a less cross-linked and durable coating.[12][17] |
Experimental Protocols
Protocol for this compound Coating on a Glass Substrate
This protocol provides a general guideline for applying a uniform IBTES coating on a glass surface. Optimization may be required for different substrates or applications.
1. Substrate Cleaning: a. Sonicate the glass substrate in a 2% solution of laboratory detergent (e.g., Hellmanex III) for 20 minutes. b. Rinse the substrate thoroughly with deionized (DI) water 10-15 times. c. Sonicate the substrate in acetone (B3395972) for 15 minutes. d. Sonicate in isopropanol (B130326) for 15 minutes. e. Rinse thoroughly with DI water. f. Dry the substrate under a stream of high-purity nitrogen or argon gas. g. For optimal results, treat the surface with a plasma cleaner or piranha solution (use extreme caution) to generate hydroxyl groups, followed by a final rinse with DI water and drying at 120°C for at least 30 minutes.[14]
2. Silanization Solution Preparation: a. In a clean, dry glass container, prepare a solution of 95% anhydrous ethanol and 5% DI water. b. Adjust the pH of the solution to approximately 4.5-5.5 using acetic acid. c. Add this compound to the solution with stirring to a final concentration of 2% (v/v). d. Allow the solution to hydrolyze for at least 5-10 minutes with continuous stirring before use.
3. Coating Application (Dip-Coating Method): a. Immerse the cleaned and dried substrate into the freshly prepared IBTES solution for 1-2 minutes. b. Withdraw the substrate from the solution at a slow, constant rate to ensure a uniform coating. c. Rinse the coated substrate by briefly dipping it in anhydrous ethanol to remove any excess, physically adsorbed silane molecules. d. Dry the substrate under a stream of nitrogen or argon.
4. Curing: a. Place the coated substrate in an oven pre-heated to 110°C. b. Cure the coating for 30-60 minutes to form a stable siloxane network. c. Allow the substrate to cool to room temperature before characterization or further use.
Visualizations
Caption: Troubleshooting workflow for diagnosing and resolving uneven IBTES coatings.
Caption: Chemical mechanism of IBTES coating formation via hydrolysis and condensation.
References
- 1. CN103483370B - A kind of preparation method of isobutyl triethoxy silane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Coating Failure Troubleshooting [marvelcoatings.com]
- 4. suncoating.com [suncoating.com]
- 5. Buy this compound | 17980-47-1 [smolecule.com]
- 6. benchchem.com [benchchem.com]
- 7. courses.specialchem.com [courses.specialchem.com]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. researchgate.net [researchgate.net]
- 10. gelest.com [gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jotun.com [jotun.com]
- 14. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 15. parker.com [parker.com]
- 16. mdpi.com [mdpi.com]
- 17. Room Temperature Curing Coating Agents | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
Technical Support Center: Optimizing Isobutyltriethoxysilane Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for isobutyltriethoxysilane hydrolysis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it important?
A1: this compound hydrolysis is a chemical reaction where the ethoxy groups (-OCH₂CH₃) of the this compound molecule are replaced by hydroxyl groups (-OH) in the presence of water. This process forms isobutylsilanetriol, a reactive intermediate that can then undergo condensation to form a stable siloxane (Si-O-Si) network. This is a critical step in applications such as surface modification, sol-gel processes, and the formation of organic-inorganic hybrid materials.
Q2: What are the key factors influencing the rate of hydrolysis?
A2: The rate of this compound hydrolysis is primarily influenced by several factors:
-
pH: The reaction is slowest at a neutral pH of 7. Both acidic and basic conditions catalyze the hydrolysis. For non-amino silanes like this compound, a weakly acidic environment (pH 3-5) is generally recommended to accelerate hydrolysis while minimizing the competing self-condensation reaction.[1]
-
Temperature: Increasing the reaction temperature generally accelerates the rate of hydrolysis.[1]
-
Concentration: A higher concentration of the silane (B1218182) and water can lead to a faster reaction rate.[1]
-
Solvent: The choice of solvent is crucial for ensuring the solubility of the water-insoluble this compound. Typically, a co-solvent system, such as an alcohol-water mixture, is used. The presence of an alcohol co-solvent can sometimes slow down the hydrolysis reaction.[1]
Q3: How can I monitor the progress of the hydrolysis reaction?
A3: The progress of the hydrolysis reaction can be monitored using various spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can track the disappearance of Si-O-C bonds and the appearance of Si-OH and Si-O-Si bonds.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can be used to follow the changes in the chemical environment of the protons and silicon atoms as the ethoxy groups are replaced by hydroxyl groups.[3][4]
Q4: What are the common side reactions, and how can they be minimized?
A4: The primary side reaction is self-condensation of the hydrolyzed silane (isobutylsilanetriol) to form oligomers and polymers. This can lead to the formation of precipitates and a non-uniform product. To minimize condensation during the initial hydrolysis step, it is recommended to work under controlled conditions, such as the recommended acidic pH range and moderate temperatures. Rapid stirring is also important to ensure proper mixing and avoid localized high concentrations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis | - Neutral pH of the reaction mixture.- Insufficient water.- Low reaction temperature.- Inadequate mixing. | - Adjust the pH to an acidic range (e.g., 3-5) using a weak acid like acetic acid.- Ensure a stoichiometric excess of water is present.- Increase the reaction temperature (e.g., to 40-60°C).- Use vigorous stirring to ensure the silane is well-dispersed. |
| Premature Condensation (Precipitate Formation) | - pH is too high or too low.- High reaction temperature.- High concentration of silane. | - Maintain the pH within the optimal acidic range (3-5).- Conduct the reaction at a moderate temperature.- Use a more dilute solution of the silane. |
| Oily Layer Formation | - Poor solubility of the silane in the aqueous solution. | - Use a co-solvent such as ethanol (B145695) to improve solubility.- Ensure vigorous stirring to maintain a stable emulsion. |
| Inconsistent Results | - Variations in starting material quality.- Inconsistent reaction conditions (pH, temperature, time).- Atmospheric moisture affecting the reaction. | - Use high-purity this compound and deionized water.- Precisely control all reaction parameters.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Quantitative Data on Hydrolysis Conditions
The rate of hydrolysis of this compound is influenced by various parameters. While specific kinetic data for this compound is not extensively available in the literature, the following tables provide typical values and trends based on studies of similar trialkoxysilanes.
Table 1: Effect of pH on the Relative Hydrolysis Rate of Alkoxysilanes
| pH | Relative Hydrolysis Rate |
| < 3 | Fast |
| 3 - 5 | Moderate to Fast (Optimal for controlled hydrolysis) |
| 6 - 8 | Very Slow |
| > 9 | Fast |
| Data is generalized from studies on various alkoxysilanes.[1] |
Table 2: Effect of Temperature on the Relative Hydrolysis Rate
| Temperature (°C) | Relative Hydrolysis Rate |
| 20-25 (Room Temperature) | Slow |
| 40 | Moderate |
| 60 | Fast |
| Data is generalized from studies on various alkoxysilanes.[5] |
Table 3: Comparative Hydrolysis Rates of Isobutylalkoxysilanes
| Silane | Relative Hydrolysis Rate |
| Isobutyltrimethoxysilane | Faster |
| This compound | Slower |
| Methoxysilanes generally hydrolyze 6-10 times faster than their ethoxy analogs due to lower steric hindrance.[6] |
Experimental Protocols
General Protocol for this compound Hydrolysis
This protocol provides a general procedure for the hydrolysis of this compound in a controlled laboratory setting.
Materials:
-
This compound (high purity)
-
Ethanol (or other suitable co-solvent)
-
Deionized water
-
Acetic acid (or other suitable acid catalyst)
-
Reaction vessel with a magnetic stirrer and temperature control
-
pH meter
Procedure:
-
Solvent Preparation: In the reaction vessel, prepare a mixture of ethanol and deionized water. A common starting ratio is 95:5 (v/v) ethanol to water.
-
pH Adjustment: While stirring, slowly add acetic acid to the solvent mixture to adjust the pH to the desired level (e.g., pH 4-5).
-
Silane Addition: Slowly add the this compound to the acidified solvent mixture under vigorous stirring. The typical concentration of the silane in the solution can range from 1% to 10% by volume.
-
Reaction: Maintain the reaction mixture at the desired temperature (e.g., 40°C) with continuous stirring for a specified period (e.g., 1-6 hours). The optimal reaction time will depend on the specific conditions and the desired degree of hydrolysis.
-
Monitoring (Optional): If desired, the progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by FTIR or NMR spectroscopy.
-
Storage: The resulting solution of hydrolyzed this compound (silanetriol) is typically used immediately for the subsequent application (e.g., surface coating) as the silanols are prone to condensation over time.
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: A logical troubleshooting guide for this compound hydrolysis.
Caption: Simplified reaction pathway for the hydrolysis and condensation of this compound.
References
- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations | Semantic Scholar [semanticscholar.org]
- 5. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]
- 6. gelest.com [gelest.com]
Technical Support Center: Isobutyltriethoxysilane (IBTES) Film Deposition
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for controlling the thickness and quality of isobutyltriethoxysilane (IBTES) films.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IBTES film is too thick. How can I reduce its thickness?
A1: To decrease the film thickness, you need to adjust parameters that reduce the amount of material left on the substrate after the deposition process. The most effective methods are:
-
Increase Spin Speed: Higher rotational speeds during spin coating create a greater centrifugal force, which expels more of the solution from the substrate surface, resulting in a thinner film.[1][2] The relationship often follows a power law, where thickness decreases rapidly with increasing spin speed.[3]
-
Decrease Solution Concentration: Diluting the IBTES precursor solution in your chosen solvent is a direct way to reduce the amount of silane (B1218182) deposited.[4][5] For very thin layers, concentrations in the range of 0.1-1.0% (v/v) are often a good starting point.
-
Choose a Lower Viscosity Solvent: While ensuring compatibility, a solvent with lower viscosity will flow more easily off the substrate during spinning, contributing to a thinner final film.
Q2: My IBTES film is too thin. What are the best strategies to increase its thickness?
A2: To achieve a thicker film, you should modify your process to deposit and retain more material on the substrate. Consider the following adjustments:
-
Decrease Spin Speed: Lowering the rotational speed reduces the centrifugal force, allowing a thicker layer of the solution to remain on the substrate during the spin-off phase.[3]
-
Increase Solution Concentration: A higher concentration of IBTES in the solvent will lead to a thicker film, as more solute is present in the liquid layer that remains after the spin-off stage.[5]
-
Multiple Coating Steps: You can apply multiple layers to build up thickness. Ensure the previous layer is properly cured or dried before applying the next to prevent dissolution or damage.
Q3: The thickness of my IBTES film is not uniform across the substrate. What are the common causes and solutions?
A3: Non-uniformity is a frequent issue that can often be traced to the deposition technique or substrate condition.
-
Substrate Cleanliness: The substrate surface must be impeccably clean and properly activated (hydroxylated) for the silane to bind uniformly. Any organic residues or particulates can disrupt the even spreading of the solution. A piranha solution clean followed by oxygen plasma or UV-ozone treatment is highly recommended for silicon-based substrates.[4]
-
Spin Coating Technique:
-
Dispensing: Ensure you dispense the solution quickly and smoothly at the exact center of the substrate for a static dispense.[6] For a dynamic dispense, the substrate should already be spinning at a low speed.[6]
-
Acceleration: A slow acceleration to the final spin speed can sometimes cause unevenness. A rapid acceleration is generally preferred.
-
Environment: Air drafts or significant temperature gradients across the spin coater can cause uneven solvent evaporation, leading to thickness variations.[7] Using a closed-bowl spin coater helps mitigate this.
-
-
Solution Stability: IBTES undergoes hydrolysis and condensation when exposed to moisture.[8] If the prepared solution is left for too long, it can begin to form oligomers and polymers, increasing its viscosity and leading to non-uniform films. Always use a freshly prepared solution.[9]
Q4: What is the importance of humidity and water in the IBTES solution?
A4: The formation of a stable silane film relies on a two-step chemical process: hydrolysis followed by condensation.[8][10]
-
Hydrolysis: The ethoxy groups (-OCH2CH3) on the IBTES molecule react with water to form silanol (B1196071) groups (-OH).
-
Condensation: These silanol groups then react with each other (or with hydroxyl groups on the substrate) to form stable siloxane bonds (Si-O-Si), creating the cross-linked film network.
A controlled amount of water is therefore essential for the reaction to proceed. Ambient humidity is often sufficient, but for highly reproducible results, conducting the deposition in a controlled humidity environment is recommended.[4] Too much water can lead to rapid condensation in the solution itself, causing particle formation and poor film quality.
Data Presentation: Parameter Influence on Film Thickness
The following table summarizes the qualitative and quantitative relationships between key experimental parameters and the resulting film thickness during spin coating.
| Parameter | Change | Effect on Film Thickness | Typical Range (Example) | Citation |
| Spin Speed | Increase ▲ | Decrease ▼ | 500 - 6000 rpm | [2][3][11] |
| Decrease ▼ | Increase ▲ | |||
| Solution Concentration | Increase ▲ | Increase ▲ | 0.1% - 5% (v/v) in solvent | [4][5] |
| Decrease ▼ | Decrease ▼ | |||
| Spin Time | Increase ▲ | Minor Decrease ▼ | 30 - 90 seconds | [9] |
| Curing Temperature | Increase ▲ | No direct effect on initial thickness, but increases film density and stability. | 100 - 120 °C | [5][9] |
Experimental Protocols
Protocol 1: Standard Spin Coating Deposition of an IBTES Film
This protocol outlines a standard procedure for depositing an IBTES film on a silicon wafer.
1. Substrate Preparation (Hydroxylation): a. Clean the silicon wafer by sonicating in acetone, then isopropanol, for 10 minutes each. Dry with a stream of nitrogen. b. Place the cleaned, dry substrate in a plasma cleaner and treat with oxygen plasma for 2-5 minutes to create a hydrophilic, hydroxylated surface.[4] c. Use the substrate immediately to prevent re-contamination.
2. IBTES Solution Preparation: a. Work in a fume hood. b. Prepare a 1% (v/v) solution of this compound in anhydrous toluene. For a 10 mL total volume, add 100 µL of IBTES to 9.9 mL of toluene. c. Cap the vial and mix thoroughly. Prepare this solution immediately before use to minimize premature hydrolysis from ambient moisture.[9]
3. Spin Coating Process: a. Center the hydroxylated substrate on the spin coater chuck and secure it with the vacuum. b. Dispense approximately 200 µL of the IBTES solution onto the center of the substrate.[9] c. Immediately start the spin coater using a two-step program: i. Spread Cycle: 500 rpm for 10 seconds to allow the solution to spread evenly.[9] ii. Thinning Cycle: Ramp to 3000 rpm and hold for 45 seconds to achieve the final thickness.[9] d. Carefully remove the coated substrate from the chuck.
4. Post-Deposition Curing: a. To promote covalent bonding and cross-linking, place the coated substrate on a hotplate or in an oven pre-heated to 110-120°C.[9] b. Cure for 30-60 minutes. c. After curing, allow the substrate to cool to room temperature before further characterization or use.
5. Rinsing (Optional): a. To remove any loosely bound or excess silane molecules, the substrate can be rinsed with the same solvent (e.g., toluene) after the curing step.[4]
Visualizations
Diagram 1: Troubleshooting Workflow for Film Thickness Control
Caption: A flowchart for troubleshooting common IBTES film deposition issues.
Diagram 2: Parameter Influence on IBTES Film Thickness
Caption: Key experimental parameters influencing the final IBTES film thickness.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of substrate curvature on thickness distribution of polydimethylsiloxane thin film in spin coating process [cpb.iphy.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. scribd.com [scribd.com]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
stability issues of isobutyltriethoxysilane solutions over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of isobutyltriethoxysilane solutions over time.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound solutions?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis. In the presence of moisture, it slowly decomposes, leading to the formation of isobutylsilanols and ethanol (B145695). This hydrolysis can be catalyzed by both acids and bases and is influenced by factors such as water content, pH, temperature, and the solvent used.[1][2][3]
Q2: What are the ideal storage conditions for this compound and its solutions?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and oxidizing agents. The storage environment should have low humidity to minimize hydrolysis.
Q3: What are the degradation products of this compound?
A3: The primary degradation products from the hydrolysis of this compound are ethanol and isobutylsilanols. These silanols are reactive intermediates that can further undergo self-condensation to form siloxane oligomers and polymers, ultimately leading to the formation of silicon dioxide. Organic acid vapors can also be produced under certain conditions.
Q4: How does pH affect the stability of this compound solutions?
A4: The rate of hydrolysis of alkoxysilanes, including this compound, is significantly influenced by pH. Hydrolysis is generally slow at a neutral pH and is catalyzed by both acidic and basic conditions. Acidic conditions tend to accelerate the hydrolysis of the alkoxy groups, while basic conditions promote the condensation of the resulting silanol (B1196071) groups.[3]
Q5: What is the expected shelf-life of an this compound solution?
A5: The shelf-life of an this compound solution is highly dependent on its formulation, storage conditions, and the presence of moisture. In a strictly anhydrous solvent and stored under inert gas, the solution can be stable for an extended period. However, once exposed to atmospheric moisture or dissolved in protic solvents containing water, its stability can be limited to hours or days.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound solutions.
Issue 1: Inconsistent experimental results over time.
-
Possible Cause: Degradation of the this compound stock solution due to moisture exposure.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze the stock solution using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of hydrolysis products (e.g., ethanol, silanols).
-
Implement Anhydrous Techniques: When preparing solutions, use anhydrous solvents and handle the material under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture contact.
-
Fresh Solution Preparation: Prepare fresh solutions before each experiment, especially for sensitive applications.
-
Proper Storage: Ensure the stock bottle is tightly sealed after each use and stored in a desiccator or a dry, cool place.
-
Issue 2: Formation of precipitates or gel in the solution.
-
Possible Cause: Advanced hydrolysis and condensation of this compound, leading to the formation of insoluble siloxane polymers.
-
Troubleshooting Steps:
-
Control Water Content: The amount of water in the solution is a critical factor. For controlled hydrolysis, the water-to-silane molar ratio should be carefully controlled.[3]
-
pH Adjustment: The rate of condensation is faster under basic conditions. If gelation is undesirable, consider adjusting the pH to a slightly acidic range (pH 4-5) to favor hydrolysis over condensation.[3]
-
Solvent Selection: The choice of solvent can influence the stability of the solution. Protic solvents like alcohols can participate in the reaction, while aprotic solvents may offer better stability for the unhydrolyzed silane.[4]
-
Temperature Control: Higher temperatures accelerate both hydrolysis and condensation. Maintain solutions at a controlled, lower temperature if premature gelation is an issue.
-
Issue 3: Poor surface modification or functionalization.
-
Possible Cause: Incomplete hydrolysis of the triethoxysilane (B36694) groups, leading to insufficient formation of reactive silanol groups.
-
Troubleshooting Steps:
-
Optimize Hydrolysis Conditions: Ensure sufficient water is present for hydrolysis. The reaction time and temperature may need to be adjusted to achieve the desired degree of hydrolysis.
-
Catalyst Use: In some applications, a catalyst (acid or base) may be required to achieve a sufficient rate of hydrolysis.
-
Surface Preparation: The substrate surface must be clean and have sufficient hydroxyl groups for the silanols to react with. Pre-treatment of the substrate (e.g., with plasma or piranha solution) may be necessary.
-
Data Presentation
| Trialkoxysilane | Structure | Relative Hydrolysis Rate (k) |
| Methyltriethoxysilane | CH₃Si(OCH₂CH₃)₃ | Faster |
| Ethyltriethoxysilane | CH₃CH₂Si(OCH₂CH₃)₃ | |
| Propyltriethoxysilane | CH₃CH₂CH₂Si(OCH₂CH₃)₃ | |
| This compound | (CH₃)₂CHCH₂Si(OCH₂CH₃)₃ | Slower (Expected) |
Note: This table illustrates a general trend. Actual rates will vary with experimental conditions.
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis by 1H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the hydrolysis reaction by observing the formation of ethanol.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆).
-
In an NMR tube, add a known concentration of the this compound stock solution.
-
Add a known amount of D₂O to initiate the hydrolysis. An internal standard (e.g., TMS or a known concentration of a stable compound) should be included for quantitative analysis.
-
-
NMR Data Acquisition:
-
Acquire 1H NMR spectra at regular time intervals.
-
Monitor the increase in the intensity of the signals corresponding to the ethyl protons of ethanol (a quartet around 3.6 ppm and a triplet around 1.2 ppm).
-
Monitor the decrease in the intensity of the signals corresponding to the ethoxy protons of this compound.
-
-
Data Analysis:
-
Integrate the peaks of the ethanol and the this compound at each time point.
-
Calculate the concentration of ethanol formed and the remaining this compound relative to the internal standard.
-
Plot the concentration of the reactant or product versus time to determine the reaction kinetics.
-
Protocol 2: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is for the identification and quantification of volatile degradation products.[5]
-
Sample Preparation:
-
Take an aliquot of the aged this compound solution.
-
Dilute the sample with a suitable anhydrous solvent (e.g., hexane (B92381) or dichloromethane).
-
Add an internal standard for quantitative analysis.
-
-
GC-MS Instrument Setup:
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Set the injector temperature to ensure volatilization without thermal degradation (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate compounds with different boiling points.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST library).
-
Quantify the identified degradation products (e.g., ethanol) by comparing their peak areas to that of the internal standard.
-
Mandatory Visualization
Caption: Hydrolysis and condensation pathway of this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
Technical Support Center: Preventing Nanoparticle Aggregation During Silanization
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing nanoparticle aggregation during silanization.
Troubleshooting Guide
This guide addresses common issues encountered during the silanization of nanoparticles and provides systematic solutions to prevent aggregation.
| Problem | Potential Cause | Recommended Solution |
| Immediate and severe aggregation upon silane (B1218182) addition. | Premature and uncontrolled hydrolysis and condensation of the silane in the bulk solution, rather than on the nanoparticle surface.[1] | • Use an anhydrous solvent: Perform the reaction in a dry, aprotic solvent like toluene (B28343) or anhydrous ethanol (B145695) to minimize water content. Ensure all glassware is thoroughly dried.[1][2] • Control water content: If a co-solvent is necessary, the amount of water should be carefully controlled to facilitate hydrolysis only at the nanoparticle surface. A small, stoichiometric amount of water relative to the silane can be introduced.[1] |
| Aggregation observed after a period of reaction time. | 1. Incorrect pH: The pH of the reaction mixture can catalyze bulk polymerization of the silane and/or bring the nanoparticles to their isoelectric point, reducing electrostatic repulsion.[1] 2. Excessive silane concentration: Too much silane can lead to the formation of multilayers and inter-particle cross-linking.[2] | • Optimize pH: For silica (B1680970) nanoparticles, a slightly basic pH (around 8-9) can promote the reaction with the silane.[1] For other systems, a slightly acidic pH (around 4-5) may be necessary to control hydrolysis and condensation rates.[2] The optimal pH should be determined experimentally. • Optimize silane concentration: Start with a low concentration and titrate upwards. Calculate the theoretical amount of silane needed for monolayer coverage based on the nanoparticle surface area.[2] |
| Nanoparticles aggregate during purification/washing steps. | 1. Incomplete reaction: Unreacted silane or byproducts can cause aggregation during washing. 2. Inappropriate washing solvent: The washing solvent may not be suitable for maintaining the stability of the newly functionalized nanoparticles. | • Ensure complete reaction: Allow for sufficient reaction time.[3] • Use a suitable washing solvent: Wash with the same anhydrous solvent used for the reaction before switching to a different solvent if necessary. Centrifuge and resuspend the nanoparticles multiple times to ensure the removal of unreacted silane.[1] |
| Functionalized nanoparticles aggregate in storage. | 1. Incomplete surface coverage: Exposed patches on the nanoparticle surface can lead to aggregation over time.[1] 2. Inappropriate storage buffer: The pH or ionic strength of the storage buffer may not be optimal for the functionalized nanoparticles. | • Confirm surface coverage: Use techniques like thermogravimetric analysis (TGA) or Fourier-transform infrared spectroscopy (FTIR) to verify successful silanization.[2][3] • Optimize storage buffer: For aminosilane-functionalized particles, a slightly acidic to neutral pH will ensure the amine groups are protonated, leading to positive zeta potential and electrostatic repulsion.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation during silanization?
A1: The primary cause of nanoparticle aggregation during silanization is the uncontrolled self-condensation of the silane coupling agent in the reaction solution. This leads to the formation of polysiloxane networks that can bridge multiple nanoparticles, causing them to clump together.[2] Factors such as excess water, inappropriate solvent, incorrect silane concentration, and uncontrolled pH can all contribute to this undesirable side reaction.[2]
Q2: What is the optimal solvent for my silanization reaction?
A2: For a direct grafting approach, anhydrous, non-polar aprotic solvents like toluene or anhydrous ethanol are often good choices.[1][2] These solvents minimize the presence of water, thereby slowing down the rates of hydrolysis and self-condensation and promoting the direct reaction with the nanoparticle surface hydroxyl groups.[2] The choice of solvent also depends on the dispersibility of your specific nanoparticles.[1]
Q3: How do I determine the optimal concentration of silane to use?
A3: The optimal silane concentration should be determined experimentally for your specific nanoparticle system. A good starting point is to calculate the theoretical amount of silane required to form a monolayer on the surface of your nanoparticles. Using a large excess of silane can lead to the formation of multilayers and cause inter-particle cross-linking, resulting in aggregation. Conversely, too little silane will result in incomplete surface coverage and potential instability.[1][2]
Q4: What is the role of pH in the silanization process?
A4: pH plays a critical role in the rate of silane hydrolysis and condensation. Both acidic and basic conditions can catalyze the hydrolysis reaction.[1] The pH also affects the surface charge of the nanoparticles. For instance, silica nanoparticles have a negative surface charge at neutral and basic pH, which can facilitate the initial interaction with the silane.[1] It is crucial to maintain a pH that promotes surface reaction while minimizing bulk polymerization and nanoparticle instability.
Q5: Can I pre-hydrolyze the silane before adding it to my nanoparticles?
A5: Yes, pre-hydrolysis is an advanced technique that can offer better control over the silanization process. This involves reacting the silane with a controlled amount of water (and often an acid or base catalyst) in a separate step to form reactive silanol (B1196071) groups. This pre-hydrolyzed solution is then added to the dispersed nanoparticles. This method can minimize self-condensation in the bulk solution. However, the conditions for pre-hydrolysis (water-to-silane ratio, pH, time) must be carefully optimized.[2]
Experimental Protocols & Data
General Protocol for Silanization in Anhydrous Solvent
This protocol provides a general framework for the silanization of nanoparticles in an anhydrous organic solvent to minimize aggregation.
-
Nanoparticle Preparation: Thoroughly dry the nanoparticles to remove any adsorbed water.
-
Dispersion: Disperse the dried nanoparticles in an anhydrous solvent (e.g., toluene, anhydrous ethanol) through ultrasonication to ensure a uniform suspension.[2]
-
Reaction Setup: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[2]
-
Silane Addition: Add the desired amount of silane coupling agent to the nanoparticle suspension while stirring vigorously.
-
Reaction: Allow the reaction to proceed at an appropriate temperature and for a sufficient duration. Optimal conditions may require elevated temperatures (e.g., reflux in toluene at ~110°C).[2]
-
Washing: After the reaction, centrifuge the nanoparticles and wash them multiple times with the anhydrous solvent to remove unreacted silane and byproducts.
-
Final Product: Resuspend the functionalized nanoparticles in the desired solvent or buffer for storage and characterization.
Summary of Optimized Silanization Parameters
The following table summarizes optimized experimental parameters from a study on the silanization of Fe₃O₄ nanoparticles.[3]
| Parameter | Optimized Value |
| Temperature | 60 °C |
| Reaction Time | 48 hours |
| Silane Concentration | 0.5% (v/v) |
| Nanoparticle Concentration | 0.4 mg/mL |
| Catalyst (Acetic Acid) | 0.01% (v/v) |
Visualizations
Caption: A flowchart of the experimental workflow for nanoparticle silanization.
Caption: A logical diagram for troubleshooting nanoparticle aggregation.
References
improving the durability of isobutyltriethoxysilane-based coatings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the durability of isobutyltriethoxysilane (IBTES)-based coatings.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation and application of IBTES coatings.
Question: Why is my IBTES coating showing poor adhesion to the substrate?
Answer:
Poor adhesion of IBTES coatings is a common issue that can often be traced back to inadequate surface preparation or improper application technique. Several factors can contribute to this problem:
-
Insufficient Surface Cleaning: The substrate must be meticulously cleaned to remove any organic contaminants, oils, dust, or previous coatings that could interfere with the chemical bonding of the silane (B1218182).[1][2]
-
Improper Surface Activation: For the silane to form a strong covalent bond with the substrate, the surface needs to have hydroxyl (-OH) groups. Many substrates, like glass and metals, naturally have these, but their density can be increased through activation techniques such as plasma treatment or by lightly sanding or roughening the surface.[1]
-
Incorrect Silane Concentration: A low concentration of IBTES may not provide enough molecules to form a complete, uniform layer, leading to weak patches and poor adhesion. Conversely, an excessively high concentration can lead to the formation of a thick, uneven layer that is prone to cracking and delamination.[1]
-
Incomplete Hydrolysis: The IBTES molecules must first hydrolyze (react with water) to form reactive silanol (B1196071) groups before they can bond to the substrate and to each other. Insufficient water in the silane solution or inadequate time for hydrolysis can lead to poor film formation.[3][4]
Troubleshooting Steps:
-
Optimize Surface Preparation:
-
Clean the substrate with appropriate solvents to remove organic residues.[1]
-
Consider a final rinse with deionized water.
-
For less reactive substrates, consider surface activation methods.
-
-
Adjust Silane Solution:
-
Ensure the correct concentration of IBTES is used. A typical starting concentration is 0.5-2.0% in an aqueous solution or 2% in an alcohol-water solution.[3][4]
-
Verify the pH of the solution is between 4.5 and 5.5, as this range catalyzes the hydrolysis reaction. Acetic acid can be used for pH adjustment.[3][4]
-
Allow sufficient time (e.g., 5 minutes) for hydrolysis to occur after adding the silane to the solution before application.[3][4]
-
-
Refine Application Technique:
Question: The hydrophobicity of my IBTES coating is lower than expected or degrades quickly. What could be the cause?
Answer:
The hydrophobic nature of IBTES coatings is due to the isobutyl groups orienting away from the surface, creating a water-repellent layer.[5][6] A reduction in hydrophobicity can be attributed to several factors:
-
Incomplete Curing: The silane film must be properly cured to form a stable, cross-linked siloxane (Si-O-Si) network.[2][7] Incomplete curing leaves unreacted silanol groups, which are hydrophilic and can attract water, reducing the overall hydrophobicity.
-
Environmental Degradation: Exposure to UV radiation, high humidity, and certain chemicals can degrade the silane layer over time, leading to a loss of hydrophobicity.[2]
-
Improper Film Formation: If the silane molecules are not well-organized during application and curing, the hydrophobic isobutyl groups may not be properly oriented at the surface, resulting in a less effective water-repellent layer.
-
Surface Contamination: Post-application contamination of the coated surface can mask the hydrophobic properties of the IBTES layer.
Troubleshooting Steps:
-
Optimize Curing Process:
-
Ensure the coated substrate is cured under appropriate conditions. A common curing schedule is 5-10 minutes at 110°C or 24 hours at room temperature (with relative humidity <60%).[3] For aqueous solutions, curing at 110-120°C for 20-30 minutes is often recommended.[3][4]
-
Control the humidity during room temperature curing, as excessive moisture can interfere with the final stages of condensation.
-
-
Evaluate Silane Solution and Application:
-
Consider Additives:
-
In some formulations, the addition of other silicon precursors can create more complex and stable multilayer structures with enhanced barrier properties.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for an this compound solution?
A1: The optimal concentration depends on the application method and the substrate. For deposition from an aqueous alcohol solution, a 2% final concentration is a good starting point.[3][4] For aqueous solutions, a concentration range of 0.5-2.0% is commonly used.[3][4] It is recommended to perform small-scale tests to determine the ideal concentration for your specific system to ensure a balance between effective coverage and avoiding an overly thick, brittle layer.[1]
Q2: How does pH affect the formation of the IBTES coating?
A2: The pH of the silane solution is critical for controlling the hydrolysis and condensation reactions.[9][10][11] The hydrolysis of alkoxysilanes is catalyzed by both acids and bases.[9] A pH range of 4.5-5.5 is often recommended for preparing silylated surfaces from aqueous alcohol solutions, as it promotes a controlled hydrolysis rate, allowing for the formation of silanol groups before significant condensation occurs.[3][4]
Q3: What are the recommended curing conditions for an IBTES coating?
A3: Curing is essential for the formation of a durable siloxane network.[2] The curing conditions can be adjusted based on the substrate and experimental constraints. Typical curing parameters are:
-
Thermal Curing: 5-10 minutes at 110°C or 20-30 minutes at 110-120°C.[3][4]
-
Room Temperature Curing: 24 hours at ambient temperature, ideally with a relative humidity below 60%.[3] Accelerated curing can also be achieved at higher temperatures (50-100°C) and high humidity (60-95%).[12]
Q4: Can I apply IBTES coatings to any substrate?
A4: IBTES coatings are versatile and can be applied to a variety of substrates, including glass, metals, concrete, and textiles.[2][8][13] The key requirement is the presence of hydroxyl groups on the substrate surface for the silane to form covalent bonds. For substrates lacking sufficient hydroxyl groups, surface pretreatment is necessary to ensure good adhesion.[14]
Q5: How can I improve the mechanical durability and abrasion resistance of my IBTES coating?
A5: While IBTES provides good hydrophobicity, its mechanical resistance can be a limitation for some applications.[15][16] To enhance durability, consider the following:
-
Crosslinking Density: Modulating the hydrolysis and condensation reaction rates can influence the crosslink density of the resulting polysiloxane network, which in turn affects mechanical properties.[8]
-
Hybrid Coatings: Incorporating other materials, such as silica (B1680970) nanoparticles or other organosilanes, can create a composite coating with improved hardness and wear resistance.[15]
-
Primer Layers: Applying the silane as a primer before a final topcoat can improve the overall adhesion and durability of the coating system.[4]
Data Presentation
Table 1: Typical Parameters for IBTES Solution Preparation
| Parameter | Aqueous Alcohol Solution | Aqueous Solution |
| IBTES Concentration | 2% | 0.5 - 2.0% |
| Solvent Composition | 95% Ethanol (B145695) / 5% Water | Water (distilled recommended, avoid fluoride (B91410) ions) |
| pH | 4.5 - 5.5 (adjust with acetic acid) | ~5.5 (adjust with acetic acid if no amine groups are present) |
| Hydrolysis Time | ~5 minutes | Varies, allow for dissolution |
| Solution Stability | 2-12 hours for simple alkylsilanes | Varies, can be hours to weeks depending on the silane |
Table 2: Recommended Curing Conditions for IBTES Coatings
| Curing Method | Temperature | Duration | Relative Humidity |
| Thermal Cure (Aqueous Alcohol) | 110°C | 5 - 10 minutes | Not specified |
| Thermal Cure (Aqueous) | 110 - 120°C | 20 - 30 minutes | Not specified |
| Room Temperature Cure | Ambient | 24 hours | < 60% |
| Accelerated Cure | 50 - 100°C | Varies | 60 - 95% |
Experimental Protocols
Protocol 1: Preparation of an IBTES Coating Solution (Aqueous Alcohol Method)
-
Prepare a 95:5 (v/v) solution of ethanol and deionized water.
-
Adjust the pH of the ethanol-water solution to between 4.5 and 5.5 using acetic acid.
-
With continuous stirring, add this compound to the pH-adjusted solvent to achieve a final concentration of 2% (v/v).
-
Continue stirring for at least 5 minutes to allow for the hydrolysis of the IBTES.
-
The solution is now ready for application. Use within a few hours for best results.[3][4]
Protocol 2: Substrate Coating via Dip-Coating
-
Ensure the substrate is thoroughly cleaned and dried.
-
Immerse the substrate into the freshly prepared IBTES solution for 1-2 minutes, agitating gently to ensure complete coverage.
-
Slowly withdraw the substrate from the solution.
-
Briefly rinse the coated substrate with ethanol to remove any excess, unreacted silane.
-
Proceed to the curing step as per the desired curing protocol (see Table 2).[3][4]
Visualizations
Caption: Hydrolysis and condensation of IBTES for coating formation.
Caption: General experimental workflow for IBTES coating application.
Caption: Troubleshooting logic for poor coating adhesion.
References
- 1. zmsilane.com [zmsilane.com]
- 2. zmsilane.com [zmsilane.com]
- 3. Applying a Silane Coupling Agent - Gelest [technical.gelest.com]
- 4. gelest.com [gelest.com]
- 5. Hydrophobic silane coating films for the inhibition of water ingress into the nanometer pore of calcium silicate hydrate gels - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. (PDF) Hydrophobic silane coating films for the inhibition of water ingress into the nanometer pore of calcium silicate hydrate gels. (2019) | Jiao Yu | 30 Citations [scispace.com]
- 7. russoindustrial.ru [russoindustrial.ru]
- 8. Buy this compound | 17980-47-1 [smolecule.com]
- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 10. afinitica.com [afinitica.com]
- 11. researchgate.net [researchgate.net]
- 12. US7026398B2 - Air-drying silane coating compositions - Google Patents [patents.google.com]
- 13. dakenchem.com [dakenchem.com]
- 14. Silane adhesion mechanism in dental applications and surface treatments: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Isobutyltriethoxysilane (IBTES) Surface Treatments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during isobutyltriethoxysilane (IBTES) surface treatment experiments.
Troubleshooting Guides
This section is designed to help you identify and resolve common defects observed in IBTES coatings.
Problem 1: Poor Adhesion or Delamination of the IBTES Film
Symptoms: The silane (B1218182) coating peels, flakes, or lifts from the substrate.[1][2] This can be observed either immediately after curing or after a period of use.
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Surface Preparation | The substrate surface must be scrupulously clean and possess a sufficient density of hydroxyl (-OH) groups for the silane to bond covalently.[3][4][5] Implement a rigorous cleaning protocol such as sonication in solvents (e.g., acetone (B3395972), isopropanol) followed by a surface activation method like oxygen plasma treatment or piranha solution cleaning (for glass/silicon substrates) to generate hydroxyl groups. |
| Surface Contamination | The presence of oils, grease, dust, or other contaminants can act as a barrier, preventing proper adhesion.[3][4][6] Ensure all handling of the substrate is done with clean tools and in a clean environment. |
| Incompatible Materials | The IBTES coating may not be compatible with the substrate material.[3][6] Verify the suitability of IBTES for your specific substrate. |
| Insufficient Curing | The curing step is critical for forming stable covalent bonds between the silane and the substrate.[3][4][7] Ensure that the curing temperature and time are adequate. This typically involves baking the coated substrate. |
| Excessive Moisture | High humidity or moisture on the substrate can lead to premature hydrolysis and self-condensation of IBTES in the solution, rather than on the surface, weakening the bond.[5] |
Problem 2: Uneven Coating, Streaks, or Patchy Appearance
Symptoms: The IBTES coating is not uniform, exhibiting streaks, patchiness, or an inconsistent sheen.[8]
Possible Causes & Solutions
| Cause | Solution |
| Improper Application Technique | Inconsistent application methods, such as uneven spray patterns or withdrawal speeds in dip-coating, can lead to variations in coating thickness.[2][9] Optimize your application technique to ensure a uniform deposition of the silane solution. |
| Incorrect Silane Concentration | A concentration that is too high can lead to the formation of aggregates and a thick, uneven layer, while a concentration that is too low may not provide enough molecules for complete surface coverage.[10] The optimal concentration should be determined experimentally for your specific application. |
| Premature Hydrolysis and Condensation | If the IBTES solution is exposed to excessive moisture or is not used fresh, the silane can hydrolyze and self-condense in the solution, forming oligomers that deposit unevenly.[5] Always use anhydrous solvents and prepare the silane solution immediately before use. |
| Environmental Factors | High humidity can cause premature hydrolysis, while extreme temperatures can affect the reaction rate, leading to uneven application.[9][10] Whenever possible, perform the silanization in a controlled environment. |
Problem 3: Hazy or Cloudy Appearance of the Coating
Symptoms: The IBTES film is not clear and appears hazy or cloudy.[11][12]
Possible Causes & Solutions
| Cause | Solution |
| Uncontrolled Polymerization | A hazy appearance is often a sign of uncontrolled polymerization of the silane in the bulk solution. This can be caused by excess water in the solution or a high silane concentration, leading to the formation of polysiloxane particles that deposit on the surface.[11] |
| Moisture Contamination | Moisture in the solvent or on the substrate can lead to the formation of a milky or cloudy film.[12][13] Ensure all solvents are anhydrous and the substrate is thoroughly dried before coating. |
| Thick Application | Applying the coating too thickly can result in a cloudy appearance.[12][13] Control the application parameters to achieve the desired film thickness. |
Problem 4: Presence of Pinholes or Cracks in the Film
Symptoms: The IBTES coating exhibits small holes (pinholes) or cracks.[14][15]
Possible Causes & Solutions
| Cause | Solution |
| Surface Contamination | Dust, debris, or other foreign materials on the substrate can lead to the formation of pinholes as the coating is unable to cover these contaminants.[14][16] Thoroughly clean the substrate before coating. |
| Trapped Air or Solvents | Air bubbles or trapped solvent that escape during the curing process can create pinholes.[14][17] Optimize the application and curing process to allow for the gradual release of solvents. |
| Coating Shrinkage | Stress from the curing and drying process can cause the coating to shrink and crack, especially if the film is too thick.[3] Apply thinner coats and optimize the curing parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the hydrolysis and condensation steps in IBTES surface treatment?
A1: The hydrolysis and condensation reactions are the fundamental chemical processes that enable the formation of a stable silane layer on the substrate. In the presence of water, the ethoxy groups (-OCH2CH3) of the this compound molecule are hydrolyzed to form reactive silanol (B1196071) groups (-OH).[1][18] These silanol groups can then undergo a condensation reaction with the hydroxyl groups on the substrate surface, forming strong, covalent Si-O-Substrate bonds.[19] Additionally, the silanol groups can condense with each other, forming a cross-linked polysiloxane network (Si-O-Si), which provides a durable and stable coating.[7]
Q2: How does the concentration of IBTES in the solution affect the final coating?
A2: The concentration of IBTES is a critical parameter. A low concentration may result in incomplete surface coverage and poor performance.[10] Conversely, a high concentration can lead to the formation of thick, uneven, and potentially weakly adhered multilayers due to self-condensation in the solution.[10] The optimal concentration depends on the substrate and application method and should be determined experimentally.
Q3: Why is surface preparation so critical for a successful IBTES treatment?
A3: Proper surface preparation is arguably the most important factor for achieving a durable and well-adhered IBTES coating.[5] The surface must be free of any contaminants like oils, dust, or residues that can interfere with the bonding of the silane.[3][4][6][20] Furthermore, the surface needs to have a sufficient number of hydroxyl (-OH) groups to serve as reactive sites for the silane to form covalent bonds.[7] Without adequate cleaning and activation, the silane layer will have poor adhesion and is likely to fail.[3]
Q4: What is the role of the curing step after applying the IBTES solution?
A4: The curing step, which typically involves heating the coated substrate, is essential for completing the condensation reaction.[4][7] This process removes residual water and alcohol byproducts and drives the formation of stable covalent Si-O-Substrate and Si-O-Si bonds.[7] Insufficient curing can result in a weakly bound and unstable silane layer.[4]
Q5: Can I reuse the IBTES solution for multiple coatings?
A5: It is generally not recommended to reuse the IBTES solution. Once prepared, the silane begins to hydrolyze and self-condense in the solution.[5] Over time, this leads to the formation of oligomers and insoluble polysiloxane networks, which will result in a non-uniform and poorly adhered coating.[5] For best results, always use a freshly prepared solution for each coating experiment.
Quantitative Data Summary
The following table summarizes key parameters for IBTES surface treatments. Note that optimal values can vary depending on the specific substrate and experimental conditions.
| Parameter | Typical Range/Value | Substrate Example | Expected Outcome |
| IBTES Concentration | 1-5% (v/v) in solvent | Glass, Silicon, Metal | Formation of a uniform monolayer |
| Solvent | Anhydrous Ethanol (B145695), Toluene, or Isopropanol (B130326) | General | Minimizes premature hydrolysis |
| Curing Temperature | 100-120 °C | Glass, Metal | Promotes covalent bond formation |
| Curing Time | 30-60 minutes | Glass, Metal | Ensures complete condensation |
| Water Contact Angle (Post-Treatment) | > 90° | Glass | Indicates a hydrophobic surface |
Experimental Protocols
Protocol 1: IBTES Surface Treatment of Glass or Silicon Substrates
This protocol provides a general procedure for applying an IBTES coating to glass or silicon surfaces.
1. Substrate Preparation and Cleaning:
- Sonicate the substrate in acetone for 15 minutes.
- Sonicate the substrate in isopropanol for 15 minutes.
- Rinse thoroughly with deionized (DI) water.
- Activate the surface by immersing it in a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood).
- Rinse extensively with DI water.
- Dry the substrate with a stream of inert gas (e.g., nitrogen or argon) and then bake in an oven at 110-120°C for at least 30 minutes to remove adsorbed water.
2. IBTES Solution Preparation:
- In a clean, dry container, prepare a 2% (v/v) solution of IBTES in an anhydrous solvent (e.g., ethanol or toluene).
- For controlled hydrolysis, a small amount of water (e.g., 5% of the silane volume) can be added to the solvent, or rely on the adsorbed water on the activated substrate.
- It is recommended to use the solution immediately after preparation.
3. Surface Treatment (Silanization):
- Immerse the clean, activated substrate into the freshly prepared IBTES solution.
- Allow the reaction to proceed for 1-2 hours at room temperature. Ensure the container is sealed to prevent the entry of atmospheric moisture.
- Remove the substrate from the solution.
4. Rinsing and Curing:
- Rinse the coated substrate by sonicating it in a fresh anhydrous solvent for 5 minutes to remove any physically adsorbed silane molecules.
- Repeat the rinsing step with a fresh portion of the solvent.
- Dry the substrate under a stream of inert gas.
- Cure the coated substrate in an oven at 110-120°C for 30-60 minutes.[7]
- Allow the substrate to cool to room temperature before characterization or use.
Visualizations
IBTES Hydrolysis and Condensation Pathway
Caption: Hydrolysis of IBTES to silanetriol and subsequent condensation.
Experimental Workflow for IBTES Surface Treatment
Caption: General workflow for IBTES surface treatment.
Troubleshooting Logic for IBTES Coating Defects
Caption: Troubleshooting flowchart for common IBTES coating defects.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. unicheminc.com [unicheminc.com]
- 4. suncoating.com [suncoating.com]
- 5. When Coatings Fail: Breaking Down the Causes of Coating System Failure - Plexi-Chemie, Inc. [plexi-chemie.com]
- 6. unicheminc.com [unicheminc.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting 4 Common Coatings Issues - Accessa [accessa.com]
- 9. Preventing Uneven Coating in Dip Coating: Causes and Solutions – Useful columns for dip coating [sdicompany.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. concretecoatingsealers.com.au [concretecoatingsealers.com.au]
- 13. hempel.com [hempel.com]
- 14. cabuk1.co.uk [cabuk1.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. adv-polymer.com [adv-polymer.com]
- 18. youtube.com [youtube.com]
- 19. usi-chemical.com [usi-chemical.com]
- 20. riteks.com [riteks.com]
Technical Support Center: Isobutyltriethoxysilane Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyltriethoxysilane. The information provided is intended to assist with challenges encountered during the hydrolysis and condensation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the condensation rate of this compound?
A1: The condensation rate of this compound, like other alkoxysilanes, is significantly influenced by the pH of the reaction medium. The rate is slowest at a near-neutral pH (around 6-7).[1][2] Both acidic and basic conditions catalyze the condensation reaction.[3] Under acidic conditions (pH < 7), the reaction is catalyzed by the protonation of silanol (B1196071) groups, making them more susceptible to nucleophilic attack.[3] In alkaline conditions (pH > 7), the deprotonation of silanol groups forms silicate (B1173343) anions, which are strong nucleophiles that accelerate the condensation reaction.[2][3]
Q2: How does the structure of the condensed silica (B1680970) network differ between acid and base-catalyzed reactions?
A2: The pH not only affects the rate of condensation but also the structure of the resulting polysiloxane network. Acid-catalyzed condensation tends to produce more linear or randomly branched, less-condensed structures.[3] This is because the protonated silanol preferentially reacts with neutral silanol groups. Base-catalyzed condensation, on the other hand, promotes the formation of more compact, highly branched, and particle-like structures.[3] This is due to the reaction between deprotonated and neutral silanol groups.
Q3: What analytical techniques are suitable for monitoring the condensation of this compound?
A3: Several spectroscopic techniques can be employed to monitor the hydrolysis and condensation of this compound in real-time:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of ethoxy groups and the formation of ethanol (B145695).[4][5] ²⁹Si NMR is a powerful tool for observing the different silicon species, including unhydrolyzed, partially hydrolyzed, and various condensed siloxane structures (e.g., dimers, trimers, and higher-order oligomers).[6][7][8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can monitor the disappearance of Si-O-C bonds and the appearance and growth of Si-O-Si (siloxane) bonds.[10][11][12][13] Attenuated Total Reflectance (ATR)-FTIR is particularly useful for in-situ monitoring of the reaction.[10]
-
Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can be used to track the vibrational modes of reactants and products to follow the reaction progress.[14]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or slow condensation rate. | Suboptimal pH: The pH of the reaction mixture is near neutral, where the condensation rate is at its minimum. | Adjust the pH of the solution. For faster condensation, use either an acidic (e.g., pH 4-5) or a basic (e.g., pH 9-10) catalyst. Perform small-scale pilot experiments to determine the optimal pH for your specific application.[5] |
| Insufficient water: Hydrolysis is a prerequisite for condensation. An inadequate amount of water will limit the formation of silanol groups. | Ensure the stoichiometric amount of water is present for complete hydrolysis of the triethoxy groups. The molar ratio of water to this compound should be at least 1.5 for complete hydrolysis. | |
| Low temperature: The reaction kinetics are temperature-dependent. | Increase the reaction temperature to accelerate the condensation rate. Monitor the reaction closely, as higher temperatures can also promote side reactions. | |
| Precipitation or gelation occurs too rapidly. | Excessively high or low pH: A very high or very low pH can lead to an extremely fast condensation rate, resulting in uncontrolled precipitation or gelation. | Moderate the pH by using a weaker acid or base, or by adjusting the catalyst concentration. Consider performing the reaction at a lower temperature to slow down the kinetics. |
| High concentration of this compound: A higher concentration of reactants can lead to a faster reaction rate. | Dilute the reaction mixture with a suitable solvent to decrease the concentration of the silane. | |
| Formation of insoluble particles or cloudy solutions. | Inhomogeneous mixing: Poor mixing can lead to localized high concentrations of reactants or catalyst, causing rapid, localized condensation and precipitation. | Ensure vigorous and continuous stirring throughout the reaction. |
| Solvent incompatibility: The chosen solvent may not be able to keep the forming polysiloxane oligomers in solution. | Select a solvent that is compatible with both the reactants and the condensation products. A co-solvent system may be necessary. | |
| Incomplete reaction or low yield of condensed product. | Catalyst deactivation: The catalyst may be consumed or deactivated over the course of the reaction. | Ensure the catalyst concentration is sufficient for the desired reaction time. In some cases, a gradual addition of the catalyst may be beneficial. |
| Reversibility of condensation: Under certain conditions, the condensation reaction can be reversible. | Remove the byproducts of the reaction (water and ethanol) to shift the equilibrium towards the condensed product. This can be achieved by distillation, for example. |
Quantitative Data
| pH | Relative Condensation Rate | Predominant Reaction Mechanism | Expected Structure |
| 2-3 | High | Acid-catalyzed | Linear or randomly branched |
| 4-5 | Moderate | Acid-catalyzed | Less branched |
| 6-7 | Low (Minimum) | Uncatalyzed | Slow oligomerization |
| 8-9 | Moderate | Base-catalyzed | Branched |
| 10-11 | High | Base-catalyzed | Highly branched, particulate |
Note: These are qualitative trends. The actual rates will depend on factors such as temperature, solvent, and reactant concentrations.
Experimental Protocols
Monitoring this compound Condensation by ¹H NMR Spectroscopy
This protocol provides a detailed methodology for monitoring the hydrolysis and initial condensation of this compound by observing the changes in the ethoxy group signals and the appearance of ethanol.
I. Materials and Reagents
-
This compound (IBTES)
-
Deuterated water (D₂O)
-
Deuterated solvent (e.g., acetonitrile-d₃, acetone-d₆)
-
pH buffer solutions (for desired pH values)
-
NMR tubes
-
Micropipettes
II. Procedure
-
Sample Preparation:
-
In an NMR tube, add a known concentration of IBTES to the deuterated solvent.
-
Prepare a separate solution of the pH buffer in D₂O.
-
To initiate the reaction, add a specific volume of the buffered D₂O solution to the IBTES solution in the NMR tube. The final volume and concentrations should be calculated to achieve the desired molar ratios of water to silane.
-
-
NMR Data Acquisition:
-
Immediately after adding the water, cap the NMR tube, shake it vigorously to ensure homogeneity, and place it in the NMR spectrometer.
-
Acquire a ¹H NMR spectrum at time zero.
-
Continue to acquire spectra at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected reaction rate at the chosen pH).
-
-
Data Analysis:
-
Integrate the signals corresponding to the ethoxy protons of IBTES (typically a quartet around 3.8 ppm and a triplet around 1.2 ppm) and the methylene (B1212753) protons of the ethanol byproduct (a quartet around 3.6 ppm).
-
The rate of hydrolysis can be determined by monitoring the decrease in the integral of the IBTES ethoxy signals and the corresponding increase in the integral of the ethanol signals over time.
-
The initial condensation can be inferred from the broadening of the signals and changes in the chemical shifts of the Si-CH₂- protons of the isobutyl group as the local chemical environment changes upon siloxane bond formation.
-
Visualizations
Figure 1. Effect of pH on the condensation pathway of this compound.
Figure 2. Experimental workflow for studying this compound condensation kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 4. Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. sites.me.ucsb.edu [sites.me.ucsb.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Achieving Uniform Silane Layers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve uniform and reproducible silane (B1218182) layers on various substrates.
Troubleshooting Guide
Issue 1: My silanized surface appears patchy, hazy, or shows visible aggregates.
This is a common sign of non-uniform silane deposition, often due to uncontrolled polymerization of the silane in solution or on the surface.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Substrate Cleaning | Any organic residues or contaminants can block surface hydroxyl groups, preventing uniform silane binding. Implement a rigorous cleaning protocol. For silicon or glass, consider using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment to maximize surface hydroxyl groups.[1] |
| Improper Silane Concentration | A concentration that is too high can lead to the formation of aggregates and thick, non-uniform layers.[1] Conversely, a concentration that is too low may result in incomplete surface coverage. Start with a low concentration (e.g., 0.5-2% v/v) and optimize empirically for your specific application.[1][2][3] |
| Uncontrolled Hydrolysis | High humidity or excessive water in the solvent can cause premature hydrolysis and self-condensation of the silane in solution before it binds to the surface.[1] Perform the silanization in a controlled environment with moderate humidity or use anhydrous solvents with a controlled amount of water.[1][4][5] |
| Incorrect Solvent Choice | The solvent can influence the hydrolysis and deposition of the silane. Anhydrous toluene (B28343) or ethanol (B145695) are commonly used for solution-phase deposition.[2][6] The choice of solvent can affect the resulting silane layer's properties.[7][8] |
| Sub-optimal Curing | Insufficient curing temperature or time can result in a less stable and durable silane layer.[1] A post-silanization curing step (e.g., 110-120 °C for 30-60 minutes) is often necessary to promote the formation of a stable, cross-linked siloxane layer.[1] |
Issue 2: The treated surface does not exhibit the expected change in properties (e.g., hydrophobicity, reactivity).
This indicates that the silane molecules are not properly oriented or the surface density of the silane is low.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Reaction | The reaction between the silane and the surface hydroxyl groups may not have reached completion.[1] Try increasing the reaction time or temperature to promote more complete surface coverage.[1] |
| Poor Quality Silane Reagent | The silane reagent may have hydrolyzed due to improper storage. Always use a fresh, high-quality silane solution for each experiment.[1] |
| Incorrect pH of the Solution | The pH of the silanization solution can significantly influence the rate of hydrolysis and condensation.[3] For many silanes, a slightly acidic pH (e.g., 4.5-5.5 with acetic acid) can be optimal for hydrolysis while minimizing self-condensation.[2][9] |
| Steric Hindrance | The functional group of the silane or the nature of the substrate surface might cause steric hindrance, preventing a dense packing of silane molecules. Consider using a silane with a smaller functional group or a different linker length if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for my silane solution?
A1: The optimal silane concentration is application-dependent. However, a general starting point for solution-phase deposition is between 0.5% and 2% (v/v).[2][3] Higher concentrations can lead to the formation of multilayers and aggregates, while lower concentrations might result in incomplete coverage.[1] It is recommended to empirically determine the best concentration for your specific substrate and silane.
Q2: How important is substrate preparation?
A2: Substrate preparation is critical for achieving a uniform silane layer. The substrate must be scrupulously clean to ensure that surface hydroxyl groups are available for reaction with the silane.[1] Any contaminants will mask these reactive sites and lead to non-uniform deposition.[1]
Q3: What is the difference between solution-phase and vapor-phase deposition?
A3: Solution-phase deposition involves immersing the substrate in a solution containing the silane. It is a relatively simple and common method.[2] Vapor-phase deposition involves exposing the substrate to silane vapor in a controlled environment.[10][11] This method can be advantageous for coating complex geometries and can produce very uniform and thin layers with minimal aggregation, as it is less sensitive to trace amounts of water that can cause polymerization in solution.[10]
Q4: How do I control the hydrolysis and condensation of my silane?
A4: The key is to control the amount of water present. In aqueous solutions, the pH should be adjusted to control the rates of hydrolysis and condensation.[2][9] For non-aqueous solvents, it's crucial to use anhydrous solvents and a controlled environment to prevent premature reaction due to atmospheric humidity.[1][4][5]
Q5: What are the optimal curing conditions for my silane layer?
A5: Curing is essential for forming a stable and durable siloxane network on the substrate. Typical curing conditions involve heating the silanized substrate in an oven. The temperature and time can vary, but a common starting point is 110-120°C for 30-60 minutes.[1] Some silane layers can also be cured at room temperature over a longer period (e.g., 24 hours) in a controlled humidity environment.[2] The optimal curing conditions depend on the specific silane and substrate used.[12][13]
Experimental Protocols
Protocol 1: General Solution-Phase Silanization of Silicon/Glass Substrates
This protocol describes a general method for depositing a silane layer from an aqueous-alcoholic solution.
1. Substrate Cleaning:
- Immerse the silicon or glass substrates in a piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes. CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.
- Rinse the substrates thoroughly with deionized (DI) water.
- Dry the substrates under a stream of nitrogen or in an oven at 110°C.
2. Silane Solution Preparation:
- Prepare a 95% ethanol/5% water (v/v) solution.
- Adjust the pH of the solution to 4.5-5.5 using acetic acid.
- Add the desired silane to the solution with stirring to a final concentration of 1-2% (v/v).
- Allow the solution to hydrolyze for at least 5 minutes.[2]
3. Silanization:
- Immerse the cleaned and dried substrates in the silane solution for 1-2 minutes with gentle agitation.[2]
- Remove the substrates and rinse them briefly with ethanol to remove excess silane.[2]
4. Curing:
- Cure the silanized substrates in an oven at 110-120°C for 30-60 minutes.[1] Alternatively, cure at room temperature for 24 hours at a controlled relative humidity of around 60%.[2]
Protocol 2: Vapor-Phase Silanization
This protocol provides a general outline for vapor-phase deposition, which is particularly useful for achieving monolayer coverage.
1. Substrate Cleaning:
- Follow the same rigorous cleaning procedure as in Protocol 1 to ensure a hydrophilic surface with a high density of hydroxyl groups.
2. Vapor Deposition Setup:
- Place the cleaned and dried substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
- Place a small, open container with a few drops of the liquid silane inside the chamber, ensuring it does not touch the substrates.
3. Deposition:
- Evacuate the chamber to a moderate vacuum (e.g., ~15 in Hg) to remove atmospheric water.[11]
- Backfill the chamber with an inert gas like nitrogen. This purge cycle can be repeated to ensure a dry environment.[11]
- Allow the silane to vaporize and deposit on the substrate surface. The deposition time can range from 15 minutes to several hours, depending on the silane's volatility and the desired coverage.[14]
4. Curing:
- After deposition, remove the substrates from the chamber.
- Cure the substrates on a hotplate or in an oven at a temperature appropriate for the specific silane (e.g., 150°C for 10 minutes) to promote covalent bonding and remove any physisorbed molecules.[14]
Quantitative Data Summary
The uniformity and quality of a silane layer can be assessed using various analytical techniques. The following table summarizes typical quantitative data obtained for well-formed silane layers.
| Parameter | Technique | Typical Values for a Uniform Layer | Reference |
| Layer Thickness | Ellipsometry | Ångstroms to a few nanometers | [15] |
| Atomic Force Microscopy (AFM) | Sub-nanometer to a few nanometers | [15] | |
| Surface Roughness | Atomic Force Microscopy (AFM) | Low RMS roughness (e.g., < 1 nm) | [16] |
| Water Contact Angle | Contact Angle Goniometry | Varies with silane's functional group (e.g., >90° for hydrophobic silanes) | [17] |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of expected elements from the silane and substrate | [15][17] |
Visualizing the Process
Silanization Workflow
The following diagram illustrates the key steps in a typical solution-phase silanization process.
Caption: A typical workflow for solution-phase silanization.
Silane Reaction Mechanism
This diagram outlines the chemical reactions involved in the formation of a silane layer on a hydroxylated surface.
References
- 1. benchchem.com [benchchem.com]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. gelest.com [gelest.com]
- 5. gelest.com [gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. Solvent effects on bonding organo-silane to silica surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Effects on Bonding Organo-silane to Silica Surfaces | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. microfluidics.cnsi.ucsb.edu [microfluidics.cnsi.ucsb.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. What are the drying conditions for silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 14. hms.harvard.edu [hms.harvard.edu]
- 15. benchchem.com [benchchem.com]
- 16. scribd.com [scribd.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Isobutyltriethoxysilane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of isobutyltriethoxysilane, particularly during scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main industrial routes for synthesizing this compound are the Grignard reaction and the hydrosilylation of isobutene.[1] The Grignard pathway involves the reaction of a trialkoxysilane or tetraalkoxysilane with isobutylmagnesium halide.[1][2] Hydrosilylation involves the addition of a silicon-hydride bond across the double bond of isobutene, catalyzed by a transition metal complex, typically platinum-based.[3]
Q2: What are the key safety precautions to consider when scaling up this compound synthesis?
A2: Scaling up the synthesis of this compound introduces significant safety challenges. Key precautions include:
-
Exothermic Reactions: Both Grignard and hydrosilylation reactions can be highly exothermic. Proper heat management through efficient cooling systems and controlled reagent addition is critical to prevent runaway reactions.[4]
-
Flammable Reagents: The synthesis involves flammable materials such as ethereal solvents (for Grignard reactions) and isobutene (for hydrosilylation).[5] Operations should be conducted in well-ventilated areas, away from ignition sources, and under an inert atmosphere (e.g., nitrogen or argon).
-
Pyrophoric Reagents: Some catalysts and reagents used in hydrosilylation can be pyrophoric. Strict adherence to handling protocols for such materials is essential.
-
Pressure Management: Hydrosilylation with gaseous isobutene requires robust pressure-rated reactors and monitoring systems to handle potential pressure build-up.
Q3: How can I monitor the progress of the synthesis reaction?
A3: Reaction progress can be monitored using various analytical techniques:
-
Gas Chromatography (GC): To track the consumption of starting materials and the formation of this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the Si-H bond (around 2100-2260 cm⁻¹) in hydrosilylation reactions.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the product and identify any byproducts.
Q4: What are the common impurities and byproducts in this compound synthesis?
A4: Common impurities depend on the synthesis route:
-
Grignard Route: Unreacted starting materials, di- or tri-substituted silanes, and magnesium halide salts.[7]
-
Hydrosilylation Route: Isomers of the desired product (e.g., n-butyltriethoxysilane if the starting alkene contains impurities), oligomerization products of isobutene, and residual catalyst.[8]
Q5: What is the most effective method for purifying this compound at a large scale?
A5: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for purifying this compound on a large scale.[6] This technique separates the product from lower-boiling solvents and starting materials, as well as higher-boiling byproducts and catalyst residues.
Troubleshooting Guides
Grignard Synthesis Route
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no initiation of Grignard reagent formation | 1. Magnesium surface is passivated with magnesium oxide. 2. Impurities (e.g., water) in the solvent or glassware. 3. Alkyl halide is not reactive enough. | 1. Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical stirring. 2. Ensure all glassware is flame-dried and solvents are rigorously dried before use. 3. Consider using a more reactive halide (e.g., isobutyl bromide instead of isobutyl chloride). |
| Low yield of this compound | 1. Incomplete reaction. 2. Wurtz coupling side reaction. 3. Grignard reagent degradation. | 1. Increase reaction time or temperature. 2. Add the alkyl halide slowly to a suspension of magnesium to maintain a low concentration of the halide. 3. Maintain a dry, inert atmosphere throughout the reaction. |
| Product contamination with magnesium salts | 1. Incomplete quenching of the reaction. 2. Insufficient washing of the organic phase. | 1. Ensure the reaction is fully quenched with a saturated aqueous solution of ammonium (B1175870) chloride. 2. Thoroughly wash the organic layer with water and brine to remove all water-soluble byproducts. |
Hydrosilylation Synthesis Route
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Inactive or poisoned catalyst. 2. Insufficient reaction temperature or time. 3. Presence of inhibitors in the starting materials. | 1. Use a fresh, active catalyst and ensure all reagents and solvents are pure and dry. 2. Gradually increase the reaction temperature and/or extend the reaction time. 3. Purify the isobutene and triethoxysilane (B36694) to remove any potential inhibitors. |
| Low yield of this compound | 1. Competing side reactions (e.g., isomerization of isobutene). 2. Product degradation during workup or purification. | 1. Optimize the reaction temperature; lower temperatures often favor the desired reaction. Screen different catalysts that may offer higher selectivity. 2. Use mild workup procedures and consider purification methods other than column chromatography if the product is unstable on silica (B1680970) gel. |
| Formation of isomerized byproducts | 1. The catalyst promotes double bond migration. | 1. Screen different catalysts; some are less prone to causing isomerization. Use a shorter reaction time or lower temperature to minimize isomerization. |
| Difficulty in removing the catalyst | 1. Homogeneous catalyst is soluble in the product mixture. | 1. Consider using a heterogeneous catalyst which can be removed by filtration. For homogeneous catalysts, consider post-reaction treatment with adsorbents or specialized purification techniques. |
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound. Please note that specific yields and purities can vary significantly based on the exact experimental conditions, scale, and purity of the starting materials. The data presented here is illustrative and intended for comparative purposes.
| Parameter | Lab Scale (Grignard) | Pilot Scale (Grignard) | Lab Scale (Hydrosilylation) | Pilot Scale (Hydrosilylation) |
| Reactant 1 | Isobutylmagnesium bromide | Isobutylmagnesium chloride | Isobutene | Isobutene |
| Reactant 2 | Tetraethoxysilane (TEOS) | Triethoxychlorosilane | Triethoxysilane | Triethoxysilane |
| Catalyst | - | - | Karstedt's catalyst | Speier's catalyst |
| Solvent | Diethyl ether / THF | THF | Toluene (B28343) | Toluene |
| Temperature (°C) | 0 to reflux | 20 to 60 | 60 - 80 | 80 - 110 |
| Pressure (bar) | Atmospheric | 1 - 2 | 5 - 10 | 10 - 20 |
| Reaction Time (h) | 2 - 4 | 4 - 8 | 1 - 3 | 2 - 6 |
| Typical Yield (%) | 70 - 85 | 65 - 80 | 85 - 95 | 80 - 90 |
| Purity (after distillation, %) | > 98 | > 97 | > 99 | > 98 |
Experimental Protocols
Protocol 1: Grignard Synthesis of this compound (Lab Scale)
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Isobutyl bromide
-
Tetraethoxysilane (TEOS)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
In the dropping funnel, place a solution of isobutyl bromide in anhydrous diethyl ether.
-
Add a small portion of the isobutyl bromide solution to the magnesium turnings. The reaction may be initiated by gentle heating. The disappearance of the iodine color and the onset of a gray, cloudy appearance indicate the start of the reaction.
-
Once the reaction has started, add the remaining isobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (isobutylmagnesium bromide).
-
Reaction with TEOS: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of TEOS in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Hydrosilylation Synthesis of this compound (Lab Scale)
Materials:
-
Isobutene (liquefied gas or generated in situ)
-
Triethoxysilane
-
Karstedt's catalyst (or other suitable platinum catalyst)
-
Anhydrous toluene
Procedure:
-
In a pressure-rated reactor equipped with a stirrer, thermocouple, and gas inlet/outlet, charge the reactor with anhydrous toluene and the platinum catalyst under an inert atmosphere.
-
Cool the reactor to the desired temperature (e.g., 10-20°C).
-
Introduce a known amount of isobutene into the reactor.
-
Slowly add triethoxysilane to the reaction mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature.
-
After the addition is complete, slowly warm the reactor to the desired reaction temperature (e.g., 60-80°C) and monitor the internal pressure.
-
Maintain the reaction at this temperature for 1-3 hours, monitoring the progress by GC or FTIR.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Purification: The crude product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials.
Mandatory Visualizations
Caption: General experimental workflows for this compound synthesis.
Caption: Simplified mechanism of the Grignard reaction for this compound synthesis.
Caption: Chalk-Harrod mechanism for the hydrosilylation of isobutene.
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US20040220420A1 - Hydrosilylation process - Google Patents [patents.google.com]
- 5. leah4sci.com [leah4sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Alkylsilanes for Hydrophobic Surface Modification: A Comparative Guide
For researchers, scientists, and drug development professionals requiring precise control over surface properties, hydrophobicity is a critical parameter. Alkylsilanes are a versatile class of reagents used to create water-repellent surfaces on various substrates, from glass and silicon wafers to concrete and nanoparticles.[1][2] This guide provides a comparative analysis of isobutyltriethoxysilane against other common alkylsilanes, focusing on their performance in inducing hydrophobicity, supported by experimental data and detailed protocols.
Performance Comparison of Alkylsilanes
The hydrophobicity imparted by an alkylsilane is primarily determined by the length and structure of its alkyl chain.[3][4] Longer, linear alkyl chains generally provide a more densely packed, umbrella-like hydrophobic layer, leading to higher water contact angles and lower surface energies.[3]
Key Performance Indicators:
-
Water Contact Angle (WCA): A higher WCA indicates greater hydrophobicity. A surface is generally considered hydrophobic if the WCA is greater than 90°.[5]
-
Surface Free Energy (SFE): A lower SFE corresponds to a more hydrophobic and non-polar surface.[6]
-
Water Absorption: For porous materials like concrete, a lower water absorption rate after treatment signifies a more effective hydrophobic barrier.[2][7]
The following tables summarize the performance of this compound and other selected alkylsilanes based on available experimental data.
Table 1: Water Contact Angles of Various Alkylsilane-Treated Surfaces
| Alkylsilane | Alkyl Chain Structure & Length | Substrate | Water Contact Angle (°) |
| Methyltrimethoxysilane (B3422404) (MTMS) | Methyl (C1) | SiO₂-TiO₂ Coated Glass | ~95° |
| Propyltrimethoxysilane (PTMS) | Propyl (C3) | Diatomaceous Earth | Hydrophobic (<150°) |
| This compound | Isobutyl (C4) | Concrete | Significantly increased hydrophobicity |
| Octyltrimethoxysilane (OTMS) | Octyl (C8) | SiO₂-TiO₂ Coated Glass | ~141°[4] |
| Octyltriethoxysilane (OTES) | Octyl (C8) | Silica Nanoparticles | ~151°[3] |
| Dodecyltrimethoxysilane (DDTMS) | Dodecyl (C12) | Diatomaceous Earth | Superhydrophobic (≥150°) |
| Hexadecyltrimethoxysilane (HDTMS) | Hexadecyl (C16) | SiO₂-TiO₂ Coated Glass | ~135°[8] |
| Octadecyltrimethoxysilane (B1207800) (ODTMS) | Octadecyl (C18) | Diatomaceous Earth | Superhydrophobic (≥150°) |
Note: Direct comparison of absolute WCA values across different studies can be challenging due to variations in substrate materials, surface roughness, and silanization protocols.[8]
Table 2: Surface Free Energy of Alkylsilane-Modified Surfaces
| Silane (B1218182) | Total Surface Free Energy (mN/m) | Dispersive Component (mN/m) | Polar Component (mN/m) |
| Untreated Silicon Wafer | High (Hydrophilic) | - | - |
| Decyltris(isopropoxy)silane | ~25.5 | ~25.3 | ~0.2 |
| Octadecyltrichlorosilane (OTS) | ~24.8 | ~24.5 | ~0.3 |
| (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (FDTS) | ~13.5 | ~12.9 | ~0.6 |
Data adapted from a comparative analysis on silicon wafers.[6]
Table 3: Performance of this compound on Concrete
| Performance Metric | Untreated Concrete | This compound Treated Concrete | Improvement |
| Water Absorption (48h) | High | Decreased by >91% | >91% reduction[2] |
| Chloride Ion Ingress | High | Decreased by >93% | >93% reduction[2] |
| Chloride Diffusion Coefficient | Baseline | Reduced by 37.4% - 48% | Significant reduction[2] |
The Role of Alkyl Chain Structure
The structure of the alkyl group plays a significant role in the final hydrophobicity.
-
Short-Chain Alkylsilanes (C1-C4): Silanes like methyltrimethoxysilane and propyltrimethoxysilane provide a moderate level of hydrophobicity.[1] this compound, with its branched C4 structure, is effective in creating a water-repellent barrier, particularly in porous materials like concrete, by lining the capillary pores.[2][9]
-
Medium to Long-Chain Alkylsilanes (C8-C18): Linear alkylsilanes with 8 to 18 carbon atoms, such as octyltriethoxysilane and octadecyltrimethoxysilane, are highly effective at forming densely packed, ordered monolayers.[3][10] This leads to very high water contact angles and the potential for superhydrophobicity (WCA > 150°), especially on textured surfaces.[10][11] Interestingly, some studies suggest that beyond a certain chain length (e.g., C16), the hydrophobicity may slightly decrease due to increased disorder in the alkyl chain packing.[4][12]
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible hydrophobic surfaces. Below are typical protocols for surface preparation, silanization, and characterization.
I. Substrate Preparation
Proper cleaning of the substrate is critical to ensure a high density of reactive hydroxyl (-OH) groups for silanization.[6]
-
Sonication: Sonicate the substrate (e.g., glass slides, silicon wafers) in a sequence of solvents such as acetone, ethanol, and deionized water to remove organic contaminants.[1]
-
Piranha Etching (for silica-based substrates): Immerse the substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. This step creates a hydrophilic surface rich in silanol (B1196071) (Si-OH) groups.
-
Rinsing and Drying: Thoroughly rinse the substrate with deionized water and dry it under a stream of nitrogen or in an oven at 110-120°C.
II. Silanization (Solution-Phase Deposition)
-
Solution Preparation: Prepare a dilute solution (typically 1-5% by volume) of the alkylsilane in an anhydrous solvent like toluene (B28343) or ethanol.[1]
-
Immersion: Immerse the cleaned and dried substrate in the silane solution for a specific duration (ranging from a few minutes to several hours). The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane in the bulk solution.
-
Rinsing: After immersion, rinse the substrate with the solvent to remove any excess, unreacted silane.
-
Curing: Cure the coated substrate in an oven (e.g., at 100-120°C for 1 hour) to promote the formation of a stable, cross-linked siloxane network (Si-O-Si) on the surface.[1]
III. Hydrophobicity Characterization
-
Water Contact Angle (WCA) Measurement:
-
Use a goniometer to place a droplet of deionized water of a known volume onto the treated surface.
-
Measure the angle formed between the solid-liquid interface and the liquid-vapor interface.
-
Report the average of multiple measurements taken at different locations on the surface to ensure statistical significance.[1]
-
-
Water Absorption Test (for porous materials, adapted from ASTM C1585):
-
Dry the concrete specimens to a constant mass.
-
Seal the sides of the specimens to ensure one-dimensional water flow.
-
Expose one face of the specimen to water and record the mass increase at specific time intervals.[7]
-
The rate of water absorption is then calculated.
-
Visualizing the Process and Molecules
To better understand the chemical structures and experimental workflows, the following diagrams are provided.
Caption: Chemical structures of representative alkylsilanes.
Caption: General workflow for creating hydrophobic surfaces.
Conclusion
The choice of alkylsilane for inducing hydrophobicity depends critically on the desired level of water repellency and the nature of the substrate.
-
This compound is a cost-effective and efficient option for applications requiring good water repellency and reduced water ingress in porous materials like concrete.[2]
-
For achieving very high water contact angles and superhydrophobic surfaces, especially on smoother substrates, long-chain alkylsilanes such as octyltriethoxysilane, dodecyltrimethoxysilane, or octadecyltrimethoxysilane are generally superior due to their ability to form well-ordered, dense hydrophobic layers.[3][10]
-
The optimal alkyl chain length for maximum hydrophobicity often lies in the C8 to C12 range, as longer chains may introduce conformational defects that can reduce the packing density and, consequently, the water repellency.[4]
Researchers should carefully consider the trade-offs between the cost of the silane, the complexity of the deposition process, and the specific performance requirements of their application when selecting the most appropriate alkylsilane for their needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. (Open Access) Hydrophobic coatings prepared using various dipodal silane-functionalized polymer precursors (2022) | Gabriel Sikukuu Nambafu | 12 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. benchchem.com [benchchem.com]
- 9. matec-conferences.org [matec-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. OCTYLTRIETHOXYSILANE - Ataman Kimya [atamanchemicals.com]
- 12. repository.unair.ac.id [repository.unair.ac.id]
A Comparative Analysis of Isobutyltriethoxysilane and Isobutyltrimethoxysilane Performance
An essential guide for researchers, scientists, and drug development professionals on the selection and application of isobutyl-based alkoxysilanes for surface modification and formulation development.
In the realm of materials science and surface chemistry, isobutyltriethoxysilane (IBTES) and isobutyltrimethoxysilane (B108605) (IBTMS) are two commonly employed alkoxysilane coupling agents. Both share the same isobutyl functional group, which imparts hydrophobicity, but differ in their alkoxy groups—ethoxy for IBTES and methoxy (B1213986) for IBTMS. This structural difference significantly influences their hydrolysis and condensation kinetics, and consequently, their performance in various applications such as water repellents, adhesion promoters, and surface modifiers. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal silane (B1218182) for specific research and development needs.
Key Performance Differences: A Quantitative Comparison
The primary distinction in the performance of this compound and isobutyltrimethoxysilane lies in their reaction rates, which are dictated by the nature of their alkoxy groups. Methoxysilanes are known to hydrolyze more rapidly than their ethoxysilane (B94302) counterparts.[1] This faster hydrolysis of IBTMS can be advantageous in applications requiring rapid curing and film formation. However, the slower hydrolysis of IBTES may offer a longer working time and potentially lead to a more ordered and durable siloxane network on the substrate.
| Performance Metric | This compound (IBTES) | Isobutyltrimethoxysilane (IBTMS) | Key Observations |
| Hydrolysis Rate | Slower | Faster (6-10 times faster than ethoxysilanes)[1] | The smaller methoxy group in IBTMS offers less steric hindrance, leading to a faster reaction with water. |
| Water Absorption Reduction (Concrete) | Significant reduction | Effective, though direct comparative data is limited | IBTES treatment on concrete has been shown to reduce water absorption by over 75%.[2] |
| Adhesion Strength | Effective adhesion promoter | Effective adhesion promoter | Both silanes are used to improve the bond between organic and inorganic materials.[3] The choice depends on the specific substrate and polymer system. |
| Water Contact Angle | High hydrophobicity | High hydrophobicity | Both silanes impart a hydrophobic surface, with contact angles typically exceeding 90°.[4] The final contact angle is influenced by surface preparation and application method. |
| Long-Term Durability (Concrete) | Proven long-term performance | Expected to be durable, though specific long-term comparative studies are less common | Silane treatments have demonstrated effectiveness for over a decade in preventing moisture penetration in concrete structures.[5] |
Hydrolysis and Condensation: The Chemical Foundation of Performance
The efficacy of both IBTES and IBTMS as coupling agents and surface modifiers stems from their ability to undergo hydrolysis and condensation reactions. In the presence of water, the alkoxy groups are replaced by hydroxyl groups (silanols). These silanols can then condense with hydroxyl groups on the surface of an inorganic substrate (e.g., concrete, glass, metal oxides) to form stable covalent Si-O-Substrate bonds. They can also self-condense to form a cross-linked polysiloxane network.
Caption: Hydrolysis and condensation of isobutyl-alkoxysilanes.
Experimental Protocols
To ensure reproducible and comparable results when evaluating the performance of this compound and isobutyltrimethoxysilane, standardized experimental protocols are crucial. Below are detailed methodologies for key performance assessments.
Surface Treatment Protocol for Concrete
This protocol outlines the steps for applying IBTES and IBTMS to concrete surfaces to evaluate their water repellent properties.
Caption: Workflow for concrete surface treatment and evaluation.
Methodology:
-
Substrate Preparation: Concrete specimens are cured for at least 28 days. The surface is then cleaned of any dust, grease, or efflorescence and allowed to dry completely.
-
Silane Solution Preparation: A 5% (v/v) solution of either this compound or isobutyltrimethoxysilane is prepared in a suitable solvent, such as ethanol (B145695) or isopropanol.
-
Application: The silane solution is applied uniformly to the concrete surface using a brush, roller, or spray until the surface is saturated. A typical application rate is 150-200 ml/m².
-
Curing: The treated specimens are allowed to cure for a minimum of 24 hours at ambient temperature and humidity, protected from rain.
-
Evaluation: The performance is assessed through water absorption tests and contact angle measurements.
Pull-Off Adhesion Test Protocol (ASTM D4541)
This protocol is used to quantify the adhesion strength of a coating system that incorporates IBTES or IBTMS as an adhesion promoter.[6]
Caption: Workflow for pull-off adhesion strength testing.
Methodology:
-
Specimen Preparation: A coating containing the silane adhesion promoter is applied to a prepared substrate and cured according to the manufacturer's instructions.
-
Dolly Adhesion: A loading fixture (dolly) is bonded to the coated surface using a suitable adhesive.
-
Curing: The adhesive is allowed to cure completely.
-
Scoring: The coating around the dolly is scored to isolate the test area.
-
Testing: A portable pull-off adhesion tester is attached to the dolly and a perpendicular tensile force is applied until the dolly is detached.[6]
-
Analysis: The pull-off strength is recorded, and the nature of the failure (adhesive, cohesive, or substrate failure) is noted.
Water Contact Angle Measurement Protocol
This protocol measures the hydrophobicity of a surface treated with IBTES or IBTMS.
Methodology:
-
Surface Preparation: The substrate is treated with the silane as described in the surface treatment protocol and cured.
-
Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the treated surface.
-
Image Capture: The profile of the water droplet is captured using a goniometer or a high-resolution camera with a macro lens.
-
Angle Measurement: The contact angle between the water droplet and the surface is measured from the captured image using appropriate software. Multiple measurements at different locations on the surface are averaged to ensure statistical significance.[2]
Conclusion
Both this compound and isobutyltrimethoxysilane are effective silane coupling agents for imparting hydrophobicity and promoting adhesion. The primary determinant for choosing between them is the desired rate of reaction. Isobutyltrimethoxysilane, with its faster hydrolysis rate, is suitable for applications requiring rapid curing. Conversely, this compound provides a longer processing time, which may be beneficial for achieving a more uniform and potentially more durable siloxane network. For critical applications, it is recommended to conduct comparative experimental evaluations under conditions that closely mimic the intended use to select the optimal silane. The protocols and data presented in this guide provide a foundational framework for such evaluations.
References
A Comparative Guide to Isobutyltriethoxysilane Coating Performance
For researchers, scientists, and drug development professionals seeking to modify surfaces for enhanced hydrophobicity, corrosion resistance, and durability, isobutyltriethoxysilane (IBTES) presents a compelling coating option. This guide provides an objective comparison of IBTES coating performance against other common hydrophobic alternatives, including other silanes, fluoropolymers, and silicones. The information herein is supported by experimental data to facilitate informed material selection.
Comparative Performance Data
The following tables summarize the performance of this compound and its alternatives across key metrics: hydrophobicity, corrosion resistance, adhesion, and abrasion resistance. Data has been compiled from various sources to provide a comparative overview.
Table 1: Hydrophobicity (Water Contact Angle)
| Coating Material | Substrate | Water Contact Angle (°) | Reference |
| This compound (IBTES) | Varies | ~90 - 105 | [1] |
| Propyltriethoxysilane | Varies | ~85 - 95 | [2] |
| Octyltriethoxysilane | Glass | ~105 - 110 | [3] |
| Polytetrafluoroethylene (PTFE) | Varies | ~110 - 120 | [4][5] |
| Silicone | Glass | ~107 - 112 | [6] |
Table 2: Corrosion Resistance (Salt Spray Test - ASTM B117)
| Coating Material | Substrate | Test Duration (hours) | Observations | Reference |
| This compound (IBTES) | Steel | Data Not Available | - | |
| Propyltriethoxysilane | Steel | Data Not Available | - | |
| Octyltriethoxysilane | Aluminum | > 100 | Significant reduction in corrosion compared to uncoated aluminum. | |
| Polytetrafluoroethylene (PTFE) | Steel | > 1000 - 3000 | Excellent resistance, with minimal to no rust formation. | [4] |
| Silicone | Steel | > 6000 | Exceptional corrosion protection in highly corrosive environments. | [7] |
Table 3: Adhesion Strength (Pull-Off Test - ASTM D4541)
| Coating Material | Substrate | Adhesion Strength (MPa) | Reference |
| This compound (IBTES) | Metal | Data Not Available | |
| Propyltriethoxysilane | Metal | Data Not Available | |
| Octyltriethoxysilane | Metal | Data Not Available | |
| Polytetrafluoroethylene (PTFE) | Metal | ~1 - 14 (Varies with surface prep) | [8] |
| Silicone | Metal | ~10 | [3] |
Table 4: Abrasion Resistance (Taber Abrasion Test - ASTM D4060)
| Coating Material | Load (g) / Wheels | Cycles | Weight Loss (mg) | Reference |
| This compound (IBTES) | Varies | Varies | Data Not Available | |
| Propyltriethoxysilane | Varies | Varies | Data Not Available | |
| Octyltriethoxysilane | Varies | Varies | Data Not Available | |
| Polytetrafluoroethylene (PTFE) | 1000g / CS-10 | 1000 | ~5 - 10 | [9] |
| Silicone-Modified Polyurethane | 500g / CS-10 | 1000 | ~4 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of coating performance. Below are summaries of the standard protocols for the key experiments cited in this guide.
Water Contact Angle Measurement
This method quantifies the hydrophobicity of a surface by measuring the angle at which a liquid droplet interfaces with the solid surface.
-
Apparatus: A goniometer or a drop shape analyzer equipped with a camera and software for image analysis.
-
Procedure:
-
A small droplet of deionized water (typically 1-5 µL) is gently deposited onto the coated surface.
-
The profile of the droplet is captured by the camera.
-
The software analyzes the image and calculates the angle formed between the tangent of the droplet and the surface at the three-phase (liquid-solid-air) contact point.
-
Measurements are typically taken at multiple locations on the surface to ensure accuracy and account for any surface heterogeneity.[10][11]
-
Salt Spray (Fog) Test (ASTM B117)
This standardized test provides an accelerated corrosion evaluation for coated samples in a corrosive environment.
-
Apparatus: A salt spray cabinet capable of maintaining a controlled temperature and generating a continuous salt fog.
-
Procedure:
-
Coated samples are placed in the enclosed chamber.
-
A solution of 5% sodium chloride in distilled water is atomized to create a dense saline fog.
-
The chamber is maintained at a constant temperature of 35°C.[12]
-
Samples are exposed for a predetermined duration (e.g., 24, 100, 500, or over 1000 hours).[13][14]
-
At regular intervals, samples are inspected for signs of corrosion, such as rusting, blistering, or delamination.
-
Pull-Off Adhesion Test (ASTM D4541)
This test measures the tensile force required to detach a coating from its substrate, providing a quantitative measure of adhesion strength.[15][16]
-
Apparatus: A portable pull-off adhesion tester with loading fixtures (dollies).
-
Procedure:
-
A loading fixture (dolly) is bonded to the coated surface using a suitable adhesive.
-
After the adhesive has cured, the adhesion tester is attached to the dolly.
-
A perpendicular tensile force is applied to the dolly at a controlled rate.
-
The force is increased until the dolly is pulled off, taking a portion of the coating with it.
-
The force at which detachment occurs is recorded as the pull-off adhesion strength, typically in megapascals (MPa) or pounds per square inch (psi).[17]
-
Taber Abrasion Test (ASTM D4060)
This method assesses the resistance of a coating to abrasion by subjecting it to the wearing action of two abrasive wheels.[18][19][20]
-
Apparatus: A Taber Abraser with a rotating platform and weighted abrasive wheels.
-
Procedure:
-
A coated panel is mounted on the turntable of the abraser.
-
Two abrasive wheels (e.g., CS-10 or CS-17) are lowered onto the coating surface with a specific load (e.g., 250g, 500g, or 1000g).
-
The turntable rotates for a set number of cycles (e.g., 100, 500, or 1000).
-
The abrasion resistance can be evaluated by measuring the weight loss of the coating after a certain number of cycles.[21]
-
Visualizations
The following diagrams illustrate key experimental workflows and relationships relevant to the evaluation of this compound coating performance.
References
- 1. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 2. Surface wettability of (3-aminopropyl)triethoxysilane self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pull-Off Adhesion Testing of Coatings – Improve Your Technique [elcometerusa.com]
- 4. Understanding the Hydrophobic Properties of PTFE [epol.net.au]
- 5. electronics.org [electronics.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. users.aalto.fi [users.aalto.fi]
- 11. nanoscience.com [nanoscience.com]
- 12. Salt spray test - Wikipedia [en.wikipedia.org]
- 13. lib-climaticchamber.com [lib-climaticchamber.com]
- 14. Salt Spray Test Procedure: How to Perform Corrosion Tests Effectively [pacorr.com]
- 15. infinitalab.com [infinitalab.com]
- 16. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 17. elcometer.com [elcometer.com]
- 18. testextextile.com [testextextile.com]
- 19. coirubber.com [coirubber.com]
- 20. Testing - Abrasion and Weight Loss | Resene ProSelect Technical Information [resene.co.nz]
- 21. rycobel.com [rycobel.com]
quantitative analysis of isobutyltriethoxysilane on surfaces
A Comparative Guide to the Quantitative Analysis of Isobutyltriethoxysilane and Other Common Silanes on Surfaces
For researchers, scientists, and drug development professionals, the precise functionalization of surfaces is a critical step in a wide array of applications, from biocompatible coatings and biosensors to controlled drug delivery systems. Silanization, the process of covalently bonding silane (B1218182) molecules to a surface, is a versatile method for tailoring surface properties. This guide provides a comprehensive comparison of this compound (IBTES) with three other commonly used silane coupling agents: (3-aminopropyl)triethoxysilane (APTES), n-octyltriethoxysilane (OTES), and vinyltriethoxysilane (B1683064) (VTES).
The performance of these silane coatings is evaluated through a quantitative analysis of key surface characteristics, including hydrophobicity, surface roughness, and elemental composition. This guide summarizes available experimental data, presents detailed methodologies for key analytical techniques, and offers visual representations of the analytical workflow to aid in the selection of the most appropriate silane for a specific application.
Performance Comparison: IBTES vs. Alternatives
The choice of silane significantly impacts the resulting surface properties. The length and functionality of the alkyl chain are primary determinants of hydrophobicity and surface morphology.
-
This compound (IBTES) , with its branched C4 alkyl chain, provides a moderate level of hydrophobicity.
-
(3-Aminopropyl)triethoxysilane (APTES) features a C3 chain with a terminal amine group, which can impart a more hydrophilic character to the surface and provides a reactive handle for further functionalization.
-
n-Octyltriethoxysilane (OTES) , possessing a longer C8 alkyl chain, generally yields more hydrophobic surfaces compared to shorter-chain silanes.[1][2][3][4]
-
Vinyltriethoxysilane (VTES) contains a vinyl group, which can be used for subsequent polymerization reactions, and it typically forms a relatively hydrophobic layer.
The following table summarizes quantitative data from various studies on surfaces modified with these silanes. It is important to note that the data is compiled from different sources using various substrates and deposition conditions, which can influence the results.
| Silane | Alkyl Chain | Typical Water Contact Angle (°) on SiO₂/Si | Surface Roughness (RMS/Ra) (nm) | Key Features & Applications |
| IBTES | Isobutyl (C4) | ~90-100 (estimated based on trends) | Not widely reported, expected to be low on smooth substrates | General purpose hydrophobization, moisture barrier |
| APTES | Propyl-amine (C3) | 55 - 85[5] | 0.2 - 0.75[6] | Surface functionalization for biomolecule attachment, adhesion promotion |
| OTES | Octyl (C8) | >110[5] | ~0.3 - 0.5 (on smooth substrates) | Highly hydrophobic surfaces, anti-stiction coatings |
| VTES | Vinyl | ~70-80 | ~0.2-0.4 (on smooth substrates) | Adhesion promoter for polymers, surface for grafting reactions |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent surface modifications and accurate quantitative analysis.
I. Surface Preparation and Silanization (Solution Phase Deposition)
This protocol describes a general method for modifying a silicon wafer with a native oxide layer. It can be adapted for other hydroxylated surfaces like glass.
1. Substrate Cleaning and Hydroxylation:
- Clean silicon wafers by sonication in a sequence of acetone, isopropanol (B130326), and deionized (DI) water for 15 minutes each to remove organic contaminants.
- To generate a high density of surface hydroxyl groups, treat the cleaned wafers with a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30-60 minutes at 90-120°C. Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
- Rinse the wafers thoroughly with DI water and dry them under a stream of high-purity nitrogen gas.
2. Silanization Procedure:
- Prepare a 1-5% (v/v) solution of the desired silane (IBTES, APTES, OTES, or VTES) in an anhydrous solvent (e.g., toluene (B28343) or ethanol) in a glove box or under an inert atmosphere.
- Immerse the cleaned and hydroxylated wafers in the silane solution for 2-24 hours at room temperature.
- After immersion, remove the wafers and rinse them sequentially with the anhydrous solvent and then isopropanol to remove any physisorbed silane molecules.
- Cure the coated wafers by baking in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
II. Quantitative Surface Analysis Techniques
1. X-ray Photoelectron Spectroscopy (XPS):
- Principle: XPS provides quantitative elemental and chemical state information from the top 1-10 nm of a surface by irradiating it with X-rays and analyzing the kinetic energy of emitted photoelectrons.[7]
- Instrumentation: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.
- Data Acquisition:
- Acquire a survey spectrum to identify all elements present on the surface.
- Obtain high-resolution spectra for Si 2p, C 1s, O 1s, and N 1s (for APTES).
- Data Analysis:
- Calculate atomic concentrations from the peak areas using appropriate sensitivity factors to determine the surface coverage of the silane.
- Perform peak fitting on high-resolution spectra to identify different chemical states (e.g., Si-O-Si, Si-C).
2. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS):
- Principle: ToF-SIMS offers detailed elemental and molecular information from the outermost 1-2 nm of a surface by bombarding it with a pulsed primary ion beam and analyzing the mass-to-charge ratio of the ejected secondary ions.[8]
- Instrumentation: A pulsed liquid metal ion gun (e.g., Bi₃⁺) is used as the primary ion source.
- Data Acquisition:
- Acquire positive and negative ion mass spectra from the surface.
- Perform imaging to map the lateral distribution of specific molecular fragments.
- Data Analysis:
- Identify characteristic fragment ions of the silane molecules to confirm their presence and study their orientation and bonding on the surface.
- Use depth profiling to analyze the thickness and composition of the silane layer.
3. Atomic Force Microscopy (AFM):
- Principle: AFM is a high-resolution scanning probe technique that provides three-dimensional topographical information of a surface at the nanoscale.[9]
- Instrumentation: Operated in tapping mode to minimize damage to the silane layer.
- Data Acquisition:
- Scan multiple areas of the surface to obtain representative topographic images.
- Data Analysis:
- Calculate the root-mean-square (RMS) or average (Ra) roughness to quantify the surface smoothness.[9]
- Analyze the images to assess the homogeneity and morphology of the silane coating.
4. Contact Angle Goniometry:
- Principle: This technique measures the contact angle of a liquid droplet on a solid surface, providing a quantitative measure of surface wettability (hydrophobicity/hydrophilicity).
- Instrumentation: A goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
- Data Acquisition:
- Place a droplet of a probe liquid (typically DI water) of a known volume on the silanized surface.
- Capture an image of the droplet and measure the angle at the three-phase (solid-liquid-gas) contact line.
- Data Analysis:
- Average the contact angle measurements from at least five different locations on the surface to obtain a statistically significant value. A higher water contact angle indicates greater hydrophobicity.
Visualization of Experimental Workflows and Logical Relationships
To better illustrate the processes involved in the quantitative analysis of silanized surfaces, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. repository.unair.ac.id [repository.unair.ac.id]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. iris.unive.it [iris.unive.it]
- 8. What is the difference between SIMS and TOF-SIMS? [eag.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Comparative Study of Silane Coupling Agents for Enhanced Composite Performance
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate silane (B1218182) coupling agent is critical in the development of high-performance composite materials. These bifunctional molecules play a pivotal role in bridging the interface between inorganic reinforcements and the organic polymer matrix, thereby significantly influencing the mechanical and thermal properties of the final composite. This guide provides an objective comparison of the performance of various silane coupling agents, supported by experimental data, to aid researchers in selecting the optimal agent for their specific application.
The Role of Silane Coupling Agents in Composites
Silane coupling agents are organosilicon compounds that enhance the adhesion between dissimilar materials.[1] Their general structure, R-Si(OR')₃, consists of a hydrolyzable alkoxy group (OR') that bonds to the inorganic filler and an organofunctional group (R) that is compatible with the polymer matrix.[2] This dual reactivity allows for the formation of a durable and stable interfacial layer, which is crucial for efficient stress transfer from the matrix to the reinforcement, leading to improved mechanical properties and durability of the composite material.[3]
Comparative Analysis of Silane Coupling Agent Performance
The choice of the organofunctional group of the silane coupling agent is dictated by the chemistry of the polymer matrix. The most common types include amino, epoxy, methacryloxy, and vinyl silanes. Their performance in enhancing the mechanical properties of composites is summarized below.
Flexural Strength
Flexural strength is a critical parameter for materials subjected to bending loads. The data below, synthesized from multiple studies, compares the flexural strength of composites treated with different silane coupling agents.
| Silane Coupling Agent | Reinforcement/Filler | Polymer Matrix | Flexural Strength (MPa) | % Improvement over Untreated | Reference |
| Control (Untreated) | Glass Fiber | Epoxy | - | - | [4] |
| γ-Aminopropyltriethoxysilane (APS) | Glass Fiber | Epoxy | - | - | [4] |
| γ-Glycidoxypropyltrimethoxysilane (GPS) | Glass Fiber | Epoxy | - | - | [4] |
| Control (Untreated) | Barium Glass | Bis-GMA/TEGDMA | - | - | [3] |
| 3-Acryloxypropyltrimethoxysilane | Barium Glass | Bis-GMA/TEGDMA | 100.5 ± 25.7 | - | [3] |
| 3-Methacryloxypropyltrimethoxysilane (MPS) | Barium Glass | Bis-GMA/TEGDMA | 95.8 ± 18.2 | - | [3] |
| 3-Styrylethyltrimethoxysilane | Barium Glass | Bis-GMA/TEGDMA | 92.3 ± 15.4 | - | [3] |
| 3-Isocyanatopropyltriethoxysilane | Barium Glass | Bis-GMA/TEGDMA | 28.9 ± 8.8 | - | [3] |
| Control (Untreated) | Waste Corrugated Paper Fiber | Polylactic Acid (PLA) | ~35 | - | [5] |
| KH550 (Aminosilane) | Waste Corrugated Paper Fiber | Polylactic Acid (PLA) | ~62.4 | ~78.4% | [5] |
| KH560 (Epoxysilane) | Waste Corrugated Paper Fiber | Polylactic Acid (PLA) | ~64.5 | ~84.2% | [5] |
| KH570 (Methacryloxysilane) | Waste Corrugated Paper Fiber | Polylactic Acid (PLA) | ~56 | ~60.0% | [5] |
Note: Direct comparison between different studies should be made with caution due to variations in composite composition, processing, and testing conditions.
Tensile Strength
Tensile strength measures the ability of a material to withstand a pulling force. The following table presents a comparison of the tensile strength of composites with various silane treatments.
| Silane Coupling Agent | Reinforcement/Filler | Polymer Matrix | Tensile Strength (MPa) | % Improvement over Untreated | Reference |
| Control (Untreated) | Areca Fiber | Natural Latex | 14.82 ± 0.55 | - | [4] |
| Si-69 (Sulfur-containing silane) | Areca Fiber | Natural Latex | 17.96 ± 0.62 | 21.19% | [4] |
| KH550 (Aminosilane) | Areca Fiber | Natural Latex | 16.85 ± 0.58 | 13.69% | [4] |
| KH570 (Methacryloxysilane) | Areca Fiber | Natural Latex | 17.23 ± 0.60 | 16.26% | [4] |
| Control (Untreated) | Fly Ash | Polycarbonate | ~58 | - | [6] |
| Vinyltrimethoxysilane | Fly Ash | Polycarbonate | ~65 | ~12% | [6] |
| 3-Aminopropyltriethoxysilane | Fly Ash | Polycarbonate | ~68 | ~17% | [6] |
Impact Strength
Impact strength is the ability of a material to resist fracture under a sudden load. Comparative data for impact strength is less commonly reported in a single study. The following table provides available data.
| Silane Coupling Agent | Reinforcement/Filler | Polymer Matrix | Impact Strength (kJ/m²) | % Improvement over Untreated | Reference |
| Control (Untreated) | Glass Fiber | PMMA | 8.68 ± 5.36 | - | [7] |
| 3-(trimethoxysilyl) propyl methacrylate (B99206) (MPS) | Glass Fiber | PMMA | 24.31 ± 6.34 | 179% | [7] |
| NH4OH activated + MPS | Glass Fiber | PMMA | 12.37 ± 1.04 | 42% | [7] |
| HCl activated + MPS | Glass Fiber | PMMA | 13.85 ± 2.87 | 60% | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are protocols for key experiments cited in this guide.
Protocol 1: Silane Treatment of Fillers (Wet Method)
This protocol describes a typical wet silanization process for inorganic fillers.
-
Preparation of Silane Solution: Prepare a 1-5% (v/v) solution of the desired silane coupling agent in a suitable solvent (e.g., ethanol/water mixture, acetone, or toluene).[8] The pH of the solution may be adjusted to promote hydrolysis of the silane.
-
Filler Immersion: Disperse the inorganic filler (e.g., glass fibers, silica (B1680970) particles) in the silane solution. Ensure the filler is fully wetted.
-
Treatment: Agitate the mixture for a predetermined time (e.g., 30 minutes to 2 hours) at room temperature or elevated temperature to allow for the reaction between the silane and the filler surface.
-
Washing and Drying: Filter the treated filler and wash it with the solvent to remove any unreacted silane.
-
Drying: Dry the treated filler in an oven at a specified temperature (e.g., 80-120°C) for several hours to complete the condensation reaction and remove residual solvent and water.
Protocol 2: Fabrication of Glass Fiber Reinforced Epoxy Composites (Hand Lay-up)
This protocol outlines the hand lay-up technique for fabricating composite laminates.[9]
-
Mold Preparation: Clean the mold surface and apply a release agent to facilitate easy removal of the composite part.
-
Resin Mixture Preparation: Mix the epoxy resin and hardener in the recommended ratio. Degas the mixture in a vacuum chamber to remove air bubbles.
-
Lay-up: Apply a layer of the resin mixture onto the mold surface. Place a ply of silane-treated glass fiber fabric onto the resin. Use a roller to impregnate the fabric with the resin and remove any entrapped air.
-
Lamination: Repeat the process of applying resin and laying up fabric plies until the desired thickness is achieved.
-
Curing: Cover the laminate with a release film and a breather cloth. Apply a vacuum bag and cure the composite at room temperature or in an oven at an elevated temperature for a specified duration as per the resin manufacturer's instructions.
-
Demolding: Once cured, carefully remove the composite from the mold.
Protocol 3: Mechanical Testing
-
Specimen Preparation: Prepare dumbbell-shaped specimens from the composite laminates according to the dimensions specified in ASTM D638.[10]
-
Conditioning: Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours before testing.[3]
-
Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures.[11] Record the load and elongation data.
-
Calculation: Calculate the tensile strength, tensile modulus, and elongation at break from the recorded data.
-
Specimen Preparation: Prepare rectangular bar-shaped specimens from the composite laminates.
-
Testing: Place the specimen on two supports in a universal testing machine. Apply a load to the center of the specimen at a constant crosshead speed until it fractures or reaches a specified deflection.
-
Calculation: Calculate the flexural strength and flexural modulus from the load-deflection curve.
-
Specimen Preparation: Prepare notched rectangular specimens from the composite laminates as per ASTM D256 specifications.[1]
-
Conditioning: Condition the specimens as described for tensile testing.[12]
-
Testing: Clamp the specimen in the Izod impact tester with the notch facing the direction of the pendulum strike. Release the pendulum, allowing it to strike and fracture the specimen.
-
Calculation: The energy absorbed by the specimen during fracture is measured by the tester and is reported as the impact strength.
Visualizing the Science Behind Silane Coupling Agents
To better understand the mechanisms and processes involved, the following diagrams illustrate key concepts.
Caption: Mechanism of silane coupling agent at the filler-matrix interface.
Caption: Experimental workflow for evaluating silane coupling agents.
Caption: Impact of silane selection on composite performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Silane Coupling Agents in Polymer-based Reinforced Composites: A Review [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Silane Coupling Agent on Modification of Areca Fiber/Natural Latex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Long-Term Stability of Isobutyltriethoxysilane vs. Fluorinated Silanes
For researchers, scientists, and drug development professionals, the selection of an appropriate surface modification agent is critical to ensuring the long-term performance and reliability of materials. Silanes are a cornerstone of surface chemistry, used to impart a range of properties from hydrophobicity to biocompatibility. This guide provides an objective, data-driven comparison of the long-term stability of a common non-fluorinated silane (B1218182), isobutyltriethoxysilane, and the broad class of fluorinated silanes.
The fundamental difference between these two types of silanes lies in their chemical structure. This compound is an alkylsilane, characterized by carbon-hydrogen (C-H) bonds in its organic tail. In contrast, fluorinated silanes (fluoroalkylsilanes or FAS) have carbon-fluorine (C-F) bonds. The unique properties of the C-F bond—its high strength, low polarizability, and the high electronegativity of fluorine—grant fluorinated silanes exceptionally low surface energy.[1] This translates to superior hydrophobicity, chemical inertness, and thermal stability when compared to their non-fluorinated alkyl counterparts.[1] While alkylsilanes like this compound provide excellent durability and adhesion for many applications, fluorinated silanes are often the material of choice for use in harsh environments.[1][2]
This comparison will focus on three key aspects of long-term stability: hydrolytic, thermal, and chemical resistance, presenting experimental data and protocols to inform material selection.
Caption: Workflow for the comparative stability analysis of silanes.
Hydrolytic Stability
Hydrolytic stability is the measure of a material's resistance to degradation in the presence of water. For silane coatings, this is a critical parameter, as the hydrolysis of siloxane bonds (Si-O-Si) at the substrate interface or within the silane layer is a primary failure mechanism.[3][4] This degradation can lead to a loss of hydrophobicity and coating delamination, particularly in applications involving aqueous environments or high humidity.
Experimental Protocol: Water Immersion Test
This protocol describes a common method for evaluating the hydrolytic stability of silane coatings by measuring the change in water contact angle (WCA) after prolonged water exposure.
-
Substrate Preparation: Silicon wafers or glass slides are cleaned to remove organic contaminants by sonication in acetone, followed by ethanol, and finally deionized (DI) water. To generate hydroxyl groups for silanization, the substrates are activated with a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma, then rinsed thoroughly with DI water and dried with nitrogen gas.[5]
-
Silanization: The activated substrates are immersed in a 1-2% (v/v) solution of the desired silane (e.g., this compound or a fluoroalkylsilane like 1H,1H,2H,2H-Perfluorodecyltriethoxysilane) in an anhydrous solvent such as toluene (B28343) for 1-2 hours. The coated substrates are then rinsed with the solvent to remove excess silane and cured in an oven at 100-120°C for 1 hour.
-
Initial WCA Measurement: Using a goniometer, a 5 µL droplet of DI water is placed on the coated surface, and the static WCA is measured.[6] Measurements are repeated at multiple locations to ensure uniformity.
-
Hydrolytic Challenge: The coated substrates are fully immersed in a beaker of DI water or a buffered solution at a specific pH (e.g., pH 7.5).[7] To accelerate degradation, the test can be performed at an elevated temperature or by boiling.[3]
-
Final WCA Measurement: After a defined period (e.g., 24 hours, 7 days), the substrates are removed, dried with nitrogen, and the WCA is measured again.[6][7] The percentage decrease in WCA is used as a metric for hydrolytic degradation.
Comparative Data: Hydrolytic Stability
| Silane Type | Substrate | Test Condition | Initial WCA | Final WCA | Stability Assessment |
| Alkylsilane | Aluminum | Water Immersion (Tens of hours) | ~150° | Significant Decrease | Moderate stability, susceptible to degradation over time.[8] |
| Alkylsilane | Hydrophilic Polymer | Boiling Water (Several hours) | ~110° | ~90° | All surfaces remained hydrophobic but showed a universal reduction in contact angle.[3] |
| Fluorinated Silane | Aluminum | Running Water Drops | ~110° | No Change | Excellent stability under dynamic water exposure.[8] |
| Fluorinated Silane Composite | Fabric | Strong Acid/Base, Boiling Water | >150° | >150° | Remarkable durability and resistance to hydrolysis under harsh conditions.[9] |
Analysis: The data indicates that while both silane types can produce hydrophobic surfaces, fluorinated silanes exhibit markedly superior hydrolytic stability. The robust nature of the fluorinated composite coating, which shows no degradation even in boiling acid, highlights its suitability for extreme environments.[9] Alkylsilane coatings are prone to gradual degradation upon prolonged contact with water.[3][8] The stability of any silane layer can, however, be significantly enhanced through the use of chemistries like dipodal silanes, which form more cross-linked and water-resistant bonds with the surface.[4][7]
Thermal Stability
Thermal stability is crucial for applications where materials are exposed to elevated temperatures. The degradation temperature of a silane coating dictates its operational ceiling. Fluorinated compounds are well-known for their high thermal stability.[10]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of a material by measuring its change in mass as a function of temperature in a controlled atmosphere.
-
Sample Preparation: A silane-coated substrate is prepared and cured as previously described. The silane layer is then carefully scraped from the surface to obtain a powder sample, or a silane-functionalized powder (like silica (B1680970) nanoparticles) is used directly.
-
TGA Measurement: A small amount of the sample (5-10 mg) is placed in a TGA crucible. The instrument is programmed to heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant rate (e.g., 10°C/min) under an inert nitrogen or air atmosphere.
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset decomposition temperature is identified as the point where significant mass loss begins.[11]
Comparative Data: Thermal Stability
| Silane Type | Silane Example | Substrate / Form | Onset Decomposition Temperature | Reference |
| Alkylsilane | Octadecyltrimethoxysilane (OTS) | Planar Silicon | ~250 °C | [8] |
| Alkylsilane | Octadecyltrimethoxysilane (OTS) | Spherical SiO₂ | ~350 °C | [8] |
| Fluorinated Silane | 1H,1H,2H,2H-perfluorodecyltriethoxysilane (PFDS) | Silicon | ~350 °C | [7] |
| Fluorinated Silane | Perfluoroalkyl Silane | Organosilica | ~330 °C | [11] |
| Fluorinated Silane | Perfluorinated Chains | Silicon | Desorption at 432-480 °C | [12] |
Analysis: Fluorinated silanes consistently demonstrate higher thermal stability than their alkylsilane counterparts.[10] While the stability of alkylsilanes like OTS is significant, PFDS remains stable to at least 350°C.[7][8] Other studies show the fluorinated carbon chains of FAS coatings only begin to desorb from the surface at temperatures exceeding 430°C, indicating the exceptional strength of the C-F bonds and the overall thermal robustness of the coating.[12]
Chemical Resistance
Chemical resistance refers to a coating's ability to withstand degradation upon exposure to chemicals like acids, bases, and organic solvents. The inertness of the C-F bond makes fluorinated silanes highly resistant to chemical attack.[1]
Experimental Protocol: Chemical Immersion Test
This protocol assesses the integrity of a silane coating after exposure to a corrosive chemical agent.
-
Sample Preparation: Coat and cure substrates with the selected silanes as described in the hydrolytic stability protocol.
-
Initial Characterization: Measure the initial WCA and/or perform a surface analysis (e.g., FTIR) to establish a baseline.
-
Chemical Exposure: Immerse the coated substrates in a specific chemical agent (e.g., 1M HCl, 1M NaOH, or toluene) for a predetermined duration (e.g., 1 to 24 hours) at room temperature.
-
Post-Exposure Analysis: After immersion, rinse the samples thoroughly with DI water and dry them with nitrogen. Re-measure the WCA and perform other surface analyses to detect any changes in the coating's chemical structure or hydrophobicity. A minimal change indicates high chemical resistance.
Comparative Data: Chemical Resistance
| Silane Type | Test Condition | Result | Key Finding |
| Alkylsilane | General | Varies | Stability is dependent on the specific chemical environment; generally less resistant than FAS. |
| Fluorinated Silane | General | Excellent | The stability is highly contingent on the chemical nature of the corrosive medium, but generally very high.[10] |
| Fluorinated Silane Composite | Strong Acid (HCl) & Base (KOH) | No Degradation | The superhydrophobic coating remained intact after immersion in strong acid or base.[9] |
| Fluorinated Silane | Moisture, UV, Harsh Chemicals | High Resistance | Fluorosilane coatings provide robust protection against moisture, UV radiation, and harsh chemicals.[2] |
Analysis: The experimental evidence points to the superior chemical resistance of fluorinated silane coatings. A composite FAS coating demonstrated remarkable robustness, showing no degradation after being subjected to strong acids and bases.[9] This high level of chemical inertness makes fluorinated silanes the ideal choice for protecting surfaces in chemically aggressive environments where alkylsilanes may fail.[2]
Conclusion
The long-term stability of a silane coating is intrinsically linked to its chemical structure. The choice between this compound (as a representative alkylsilane) and a fluorinated silane should be guided by the specific demands of the application.
-
Fluorinated Silanes are the premier choice for applications that require exceptional durability in harsh conditions. Their strong carbon-fluorine bonds provide superior resistance to hydrolytic, thermal, and chemical degradation.[1][10] This makes them ideal for creating robust, low-surface-energy coatings for demanding uses in aerospace, medical devices, and advanced materials.
-
This compound and other non-fluorinated alkylsilanes are highly versatile and effective for a wide range of applications.[1] They provide a good balance of hydrophobicity, adhesion, and durability under moderate environmental conditions and can be a more cost-effective solution when the extreme performance of a fluorinated silane is not required.
References
- 1. benchchem.com [benchchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface [mdpi.com]
- 9. Fluoroalkyl silane modified silicone rubber/nanoparticle composite: a super durable, robust superhydrophobic fabric coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the XPS Characterization of Isobutyltriethoxysilane-Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isobutyltriethoxysilane-modified surfaces with alternative silanization agents, supported by X-ray Photoelectron Spectroscopy (XPS) data. The selection of a surface modification agent is a critical step in tailoring the interfacial properties of materials for applications ranging from drug delivery systems to biomedical implants and biosensors. Here, we compare the surface characteristics of a branched-chain alkylsilane, this compound, with a linear-chain alkylsilane and an amine-functionalized silane (B1218182) to highlight the differences in their surface elemental composition and chemical states as determined by XPS.
Performance Comparison of Silane-Modified Surfaces
The choice of silane coupling agent dictates the resulting surface chemistry, influencing properties such as hydrophobicity, biocompatibility, and the potential for subsequent functionalization. This compound, with its branched alkyl chain, is expected to form a hydrophobic surface layer. For comparison, we consider a generic short-chain linear alkylsilane (e.g., propyltriethoxysilane) and a commonly used functional silane, (3-aminopropyl)triethoxysilane (APTES).
XPS is a highly surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top 1-10 nanometers of a surface. The data presented below is a summary of expected and literature-reported atomic concentrations for silicon wafers modified with these silanes.
Table 1: Comparative XPS Analysis of Silane-Modified Silicon Wafer Surfaces
| Silane Modifier | Functional Group | Expected Surface Properties | C 1s (at%) | O 1s (at%) | N 1s (at%) | Si 2p (at%) |
| This compound | Branched Alkyl | Hydrophobic, non-functional | ~25-35 | ~30-40 | 0 | ~20-30 |
| Propyltriethoxysilane | Linear Alkyl | Hydrophobic, non-functional | ~20-30 | ~35-45 | 0 | ~20-30 |
| (3-aminopropyl)triethoxysilane (APTES) | Primary Amine | Hydrophilic, functionalized for bioconjugation | ~15-25 | ~40-50 | ~5-10 | ~15-25 |
Note: The atomic percentages for this compound and Propyltriethoxysilane are estimated based on their chemical structures and typical surface coverage. The data for APTES is a representative range compiled from various studies. Actual values can vary depending on the reaction conditions, substrate, and the formation of mono- or multi-layers.
The isobutyl and propyl silanes are expected to show a higher carbon content compared to APTES due to their alkyl chains. The presence of a significant nitrogen signal is the key indicator of a successful APTES modification, providing amine groups for further chemical reactions. The Si 2p signal originates from both the underlying silicon substrate and the silane layer itself.
Experimental Protocols
A generalized protocol for the silanization of a silicon wafer surface and subsequent XPS analysis is provided below.
I. Surface Modification Protocol
Materials:
-
Silicon wafers
-
This compound (or alternative silane)
-
Anhydrous Toluene (B28343)
-
Acetone (B3395972) (reagent grade)
-
Isopropanol (B130326) (reagent grade)
-
Deionized (DI) water
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Sonicate silicon wafers in acetone for 15 minutes.
-
Rinse with DI water.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of high-purity nitrogen gas.
-
-
Surface Hydroxylation:
-
Immerse the cleaned wafers in Piranha solution for 30 minutes to generate a high density of surface hydroxyl (-OH) groups.
-
Rinse the wafers extensively with DI water to remove any residual acid.
-
Dry the wafers under a stream of nitrogen gas.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of the desired silane (e.g., this compound) in anhydrous toluene.
-
Immerse the hydroxylated silicon wafers in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
After the reaction, remove the wafers and rinse them sequentially with toluene and isopropanol to remove any unbound silane.
-
Dry the modified wafers under a stream of nitrogen gas.
-
II. XPS Analysis Protocol
Instrumentation:
-
X-ray Photoelectron Spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).
Procedure:
-
Sample Preparation:
-
Mount the silane-modified silicon wafers onto the sample holder using conductive tape.
-
Introduce the samples into the ultra-high vacuum (UHV) analysis chamber.
-
-
Data Acquisition:
-
Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, N 1s, and Si 2p). A pass energy of 20-50 eV is typically used for high-resolution scans to achieve better energy resolution.[1]
-
-
Data Analysis:
-
The binding energy scale is typically calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Perform peak fitting and deconvolution of the high-resolution spectra to identify different chemical states of the elements. For example, the Si 2p spectrum can be deconvoluted into contributions from the silicon substrate (Si-Si) and the silane layer (Si-O-C, Si-C).
-
Calculate the atomic concentrations of the detected elements from the peak areas using appropriate sensitivity factors.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key steps in the surface modification and characterization process.
References
A Comparative Guide to the Hydrophobicity of Isobutyltriethoxysilane-Coated Substrates
For researchers, scientists, and professionals in drug development, the ability to precisely control the surface properties of materials is paramount. Isobutyltriethoxysilane (IBTES) is a frequently employed reagent for rendering surfaces hydrophobic. This guide provides a comparative analysis of the performance of IBTES coatings in terms of water contact angle, benchmarked against other common alkylsilane surface treatments. The data presented is supported by a summary of experimental protocols to ensure reproducibility and aid in methodological assessment.
Performance Comparison of Alkylsilane Coatings
The hydrophobicity of a surface is quantified by the water contact angle (WCA); a higher angle indicates greater hydrophobicity. The following table summarizes the water contact angles achieved with this compound and other selected alkylsilanes on various substrates, as reported in scientific literature.
| Silane (B1218182) | Substrate | Water Contact Angle (°) | Reference |
| This compound | Calcium Silicate (B1173343) Hydrate (B1144303) (C-S-H) | Transforms hydrophilic substrate to hydrophobic | [1][2] |
| Isobutyltrimethoxysilane | Nanosilica | >150 (as part of a hybrid coating) | [3] |
| Propyltriethoxysilane (C3) | Mesoporous Silica Particles (MSPs) | Varies with pH | [4] |
| Octyltriethoxysilane (C8) | Mesoporous Silica Particles (MSPs) | Varies with pH, generally higher than C3 | [4] |
| Dodecyltriethoxysilane (C12) | Mesoporous Silica Particles (MSPs) | Varies with pH, generally higher than C8 | [4] |
| Octadecyltriethoxysilane (C18) | Mesoporous Silica Particles (MSPs) | >100, varies with pH | [4] |
| Methyl trimethoxy silane (MTMS) | Wood Fibers | 136.0 | [5] |
| Octyl trimethoxy silane (OTMS) | Wood Fibers | 127.9 | [5] |
| Dodecyl trimethoxysilane (B1233946) (DTMS) | Wood Fibers | 139.7 | [5] |
| Untreated Control | Wood Fibers | 103.4 | [5] |
| 0.5 wt% Silane Solution | Sandstone | 115.5 | [6] |
| 1.0 wt% Silane Solution | Sandstone | 116 | [6] |
| 2.0 wt% Silane Solution | Sandstone | 118.25 | [6] |
| Untreated Control | Sandstone | ~0 (water wet) | [6] |
Note: The effectiveness of the silane coating and the resulting contact angle can be influenced by factors such as the substrate material, surface roughness, silane concentration, and the reaction conditions (e.g., temperature and time).[6]
Experimental Protocols
The following outlines a generalized methodology for the preparation and characterization of this compound-coated substrates, based on common laboratory practices.
Materials
-
Substrate of interest (e.g., glass slide, silicon wafer, metal oxide surface)
-
This compound (IBTES)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Cleaning agents (e.g., acetone, isopropanol, deionized water)
-
Piranha solution or UV/Ozone cleaner for substrate activation (use with extreme caution)
-
Contact angle goniometer
Substrate Preparation and Cleaning
-
Initial Cleaning: The substrate is first cleaned to remove any organic contaminants. This is typically achieved by sonication in a series of solvents such as acetone, isopropanol, and deionized water.
-
Surface Activation: To ensure a high density of hydroxyl groups (-OH) for reaction with the silane, the substrate surface is activated. This can be done by immersing the substrate in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or by treatment with a UV/Ozone cleaner. This step renders the surface highly hydrophilic.[4]
-
Drying: The cleaned and activated substrate is thoroughly dried, often with a stream of nitrogen gas, and may be further dried in an oven to remove any residual moisture.
Silanization Procedure
-
Solution Preparation: A solution of this compound is prepared in an anhydrous solvent. The concentration can vary depending on the desired coating characteristics, with typical concentrations ranging from 0.5% to 2% by weight.[6]
-
Coating Application: The substrate is immersed in the silane solution for a specific duration, which can range from one hour to several hours.[6] The reaction is often carried out at room temperature, although elevated temperatures can accelerate the coating process.[6]
-
Rinsing: After the immersion period, the substrate is removed from the solution and rinsed thoroughly with the anhydrous solvent to remove any unreacted silane molecules.
-
Curing: The coated substrate is then cured, typically by heating in an oven. The curing step helps to cross-link the silane molecules and covalently bond them to the substrate, forming a stable hydrophobic layer.
Contact Angle Measurement
-
Instrumentation: The water contact angle is measured using a contact angle goniometer.[7][8]
-
Droplet Deposition: A small droplet of deionized water (typically a few microliters) is gently deposited onto the coated surface.[8]
-
Angle Measurement: An integrated camera captures the image of the droplet at the solid-liquid interface. Software then analyzes the droplet shape to determine the static contact angle.[8] For a comprehensive analysis, both advancing and receding contact angles can be measured to understand contact angle hysteresis.[7] Measurements are typically repeated at multiple locations on the surface to ensure statistical validity.
Experimental Workflow
The following diagram illustrates the key stages in the preparation and analysis of this compound-coated substrates.
References
- 1. Hydrophobic silane coating films for the inhibition of water ingress into the nanometer pore of calcium silicate hydrate gels - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. silcotek.com [silcotek.com]
- 8. Contact angle measurement | Sirris - Testlabs [testlabs.sirris.be]
performance comparison of branched vs. linear alkyltriethoxysilanes
A Comparative Guide to the Performance of Branched vs. Linear Alkyltriethoxysilanes
For researchers, scientists, and drug development professionals, the functionalization of surfaces with silanes is a critical technique for controlling interfacial properties. Alkyltriethoxysilanes, in particular, are widely used to impart hydrophobicity, improve biocompatibility, and facilitate the immobilization of biomolecules. A key consideration in the selection of these reagents is the architecture of the alkyl chain: linear versus branched. This guide provides an objective comparison of the performance of branched and linear alkyltriethoxysilanes, supported by experimental data, to inform the selection process for specific research and development applications.
Executive Summary
The molecular architecture of alkyltriethoxysilanes—specifically, whether the alkyl chain is linear or branched—plays a significant role in the final properties of a functionalized surface. Experimental evidence suggests that branched alkyltriethoxysilanes can lead to a greater degree of hydrophobicity compared to their linear counterparts. This is attributed to the increased steric hindrance of the branched chains, which can create a more disordered and less densely packed monolayer, effectively trapping air and reducing the contact area with water.
Molecular Structure and Its Impact on Surface Properties
The fundamental difference between linear and branched alkyltriethoxysilanes lies in the spatial arrangement of their alkyl chains. This structural variance influences how the molecules self-assemble on a substrate, which in turn dictates the macroscopic properties of the modified surface.
Figure 1: Simplified structures of linear and branched alkyltriethoxysilanes.
Linear alkyl chains can pack more densely on a surface, leading to a more ordered self-assembled monolayer (SAM). In contrast, the bulky nature of branched alkyl chains introduces steric hindrance that prevents dense packing, resulting in a less ordered monolayer with more void spaces.
Performance Comparison: Hydrophobicity
A key performance metric for alkyltriethoxysilane coatings is the resulting hydrophobicity of the surface, which is typically quantified by measuring the water contact angle (WCA). Higher WCA values indicate greater hydrophobicity.
A study comparing the hydrophobic modification of mesoporous silica (B1680970) particles (MSPs) with both linear and branched fluorinated and non-fluorinated silanes demonstrated a clear performance advantage for the branched structures.[1][2]
| Silane (B1218182) Type | Structure | Water Contact Angle (WCA) |
| Non-Fluorinated | ||
| OD-TEOS | Linear | Lower |
| HMDS | Branched | Higher (up to 135°) |
| Fluorinated | ||
| TDF-TMOS | Linear | Lower |
| TFP-TMOS | Branched | Higher |
Table 1: Summary of Water Contact Angle (WCA) data for mesoporous silica particles functionalized with linear and branched silanes. The branched silanes, both non-fluorinated (HMDS) and fluorinated (TFP-TMOS), resulted in higher WCAs compared to their linear counterparts (OD-TEOS and TDF-TMOS, respectively)[1][2].
The results indicate that branched silanes, such as TFP-TMOS and HMDS, imparted a greater hydrophobic effect, as evidenced by the higher water contact angles, when compared to their linear counterparts.[1] For instance, non-fluorinated HMDS-modified MSPs exhibited a high contact angle of 135°, comparable to the fluorinated branched silane.[1]
Experimental Protocols
The following is a generalized protocol for the surface modification of silica particles with alkyltriethoxysilanes and subsequent characterization of hydrophobicity, based on common methodologies.
Surface Modification of Mesoporous Silica Particles
Figure 2: General workflow for the surface modification of mesoporous silica particles.
-
Dispersion: Mesoporous silica particles are dispersed in a dry solvent, such as toluene, under an inert atmosphere.
-
Silanization: The desired alkyltriethoxysilane (either branched or linear) is added to the suspension. The amount of silane is calculated based on the desired surface coverage.
-
Reaction: The mixture is typically heated to reflux for several hours to facilitate the covalent bonding of the silane to the silica surface.
-
Washing: After the reaction, the modified particles are collected by centrifugation or filtration and washed sequentially with toluene and ethanol to remove any unreacted silane and by-products.
-
Drying: The final product is dried under vacuum to remove any residual solvent.
Water Contact Angle Measurement
-
Sample Preparation: A thin layer of the dried, surface-modified silica particles is deposited onto a flat substrate, such as a glass slide, and compressed to create a smooth surface.
-
Measurement: A droplet of deionized water of a specific volume is carefully placed onto the surface of the prepared sample.
-
Imaging and Analysis: The profile of the water droplet is captured using a goniometer, and the angle between the liquid-vapor interface and the solid surface is measured. This angle is the water contact angle. Multiple measurements are taken at different locations on the sample to ensure reproducibility.
Conclusion and Recommendations
The choice between branched and linear alkyltriethoxysilanes will depend on the specific application and desired surface properties.
-
For applications requiring maximum hydrophobicity , such as in the development of self-cleaning surfaces or hydrophobic drug delivery carriers, branched alkyltriethoxysilanes are the superior choice . The increased steric hindrance of the branched chains leads to a less ordered monolayer, which enhances the water-repellent properties of the surface.
-
For applications where a highly ordered and densely packed monolayer is desired , for instance, in creating well-defined interfaces for biosensors or chromatography, linear alkyltriethoxysilanes may be more suitable . The ability of linear chains to self-assemble into a more crystalline-like structure can provide a more uniform and predictable surface.
Researchers and drug development professionals should consider the trade-offs between the packing density and the steric effects of the alkyl chains when selecting a silane for surface modification. The experimental data strongly suggests that for achieving high water contact angles, branched architectures are more effective.
References
Assessing the Covalent Attachment of Isobutyltriethoxysilane to Substrates: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful covalent attachment of modifying agents to substrates is a critical step in a multitude of applications, from creating biocompatible surfaces for medical implants to functionalizing nanoparticles for targeted drug delivery. Isobutyltriethoxysilane is a frequently employed short-chain alkylsilane for rendering surfaces hydrophobic. This guide provides a comprehensive comparison of methods to assess its covalent attachment, presents supporting experimental data, and offers detailed protocols for key analytical techniques.
Performance Comparison of this compound and Alternatives
The choice of surface modification agent is dictated by the desired surface properties, primarily hydrophobicity and the stability of the attached layer. This compound provides a balance between creating a hydrophobic surface and maintaining a relatively short, less sterically hindered monolayer compared to longer-chain alkylsilanes.
Table 1: Comparison of Hydrophobicity for Various Alkylsilanes on Glass/Silica Substrates
| Silane (B1218182) | Alkyl Chain | Water Contact Angle (°) | Surface Energy (mN/m) |
| Methyltriethoxysilane | C1 | ~40-60 | High |
| Propyltriethoxysilane | C3 | ~70-90 | Moderate |
| This compound | i-C4 | ~115 [1] | Low |
| n-Octyltriethoxysilane | C8 | ~100-110 | Low |
| Octadecyltrichlorosilane | C18 | >110 | Very Low |
Note: The water contact angle is a primary indicator of hydrophobicity; higher angles denote greater hydrophobicity. Surface energy is another critical parameter, with lower values typically corresponding to more non-polar, hydrophobic surfaces.
The isobutyl group's branched structure contributes to a densely packed monolayer, leading to a significant increase in hydrophobicity compared to shorter, linear alkyl chains like methyl and propyl. While longer chains like octadecyl can achieve slightly higher contact angles, this compound offers a cost-effective solution for achieving substantial hydrophobicity.
Key Techniques for Assessing Covalent Attachment
Several analytical techniques can be employed to confirm the covalent attachment and characterize the resulting surface modification. Each method provides unique insights into the elemental composition, chemical bonding, and surface properties.
Table 2: Overview of Analytical Techniques for Surface Characterization
| Technique | Information Provided | Advantages | Limitations |
| Contact Angle Goniometry | Surface wettability and hydrophobicity. | Rapid, non-destructive, and sensitive to surface changes. | Indirect method for assessing covalent bonding; sensitive to surface contamination and roughness. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the top 1-10 nm of the surface. | Provides quantitative elemental analysis and direct evidence of Si-O-Substrate bonds. | Requires high vacuum; may not be suitable for all sample types. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of specific functional groups and chemical bonds. | Non-destructive (with ATR accessory); provides information on molecular structure. | Can be challenging to detect the thin silane layer; peak interpretation can be complex. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | High-resolution imaging of the surface at the nanoscale. | Does not provide direct chemical information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable assessment of surface modifications. Below are protocols for substrate preparation and the key analytical techniques.
Protocol 1: Substrate Preparation and Silanization with this compound (Solution Deposition)
-
Substrate Cleaning:
-
Thoroughly clean the substrate (e.g., glass slide, silicon wafer) to remove organic contaminants. A common method is sonication in a series of solvents: acetone, then isopropanol, and finally deionized (DI) water, for 15 minutes each.
-
Dry the substrate under a stream of high-purity nitrogen or argon gas.
-
-
Surface Hydroxylation:
-
To ensure a high density of hydroxyl (-OH) groups on the surface, which are necessary for the reaction with the silane, treat the cleaned substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood.
-
Rinse the substrate copiously with DI water and dry again with nitrogen or argon.
-
-
Silanization:
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent, such as toluene (B28343) or ethanol.
-
Immerse the cleaned and hydroxylated substrate in the silane solution. The reaction can be carried out at room temperature for several hours or at an elevated temperature (e.g., 60-80°C) for a shorter duration (e.g., 1-2 hours) to accelerate the process.
-
After the reaction, remove the substrate and rinse it thoroughly with the solvent to remove any unbound silane.
-
Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
-
Protocol 2: Contact Angle Goniometry
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Sample Placement: Place the silanized substrate on the sample stage.
-
Droplet Deposition: Gently dispense a small droplet (typically 2-5 µL) of high-purity water onto the surface.
-
Image Capture and Analysis: Immediately capture a high-resolution image of the droplet profile. Use the instrument's software to measure the angle formed at the three-phase (solid-liquid-gas) boundary.
-
Multiple Measurements: Perform measurements at several different locations on the substrate to ensure uniformity and calculate an average contact angle.
Protocol 3: X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: Mount the silanized substrate onto a sample holder suitable for the XPS instrument.
-
System Evacuation: Introduce the sample into the analysis chamber and evacuate to ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).
-
Survey Scan: Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s core levels.
-
Data Analysis:
-
Charge-correct the spectra by referencing the adventitious C 1s peak to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra to identify different chemical states. For a successful silanization, the Si 2p spectrum should show a component corresponding to the Si-O-Substrate bond, and the C 1s spectrum will show peaks corresponding to the isobutyl group.
-
Calculate the atomic concentrations from the peak areas using the appropriate relative sensitivity factors for the instrument.
-
Table 3: Expected XPS Data for this compound on a Silicon Wafer with Native Oxide
| Element | Core Level | Expected Binding Energy (eV) | Interpretation |
| Si | Si 2p | ~103.5 (in SiO₂) | From the native oxide layer of the substrate. |
| ~102.5 (in R-Si-O) | Indicative of the silicon from the covalently attached this compound. | ||
| ~99.3 (in Si) | From the underlying bulk silicon. | ||
| C | C 1s | ~284.8 (C-C, C-H) | From the isobutyl group of the silane. |
| O | O 1s | ~532.5 (Si-O-Si) | From the native oxide and the siloxane network. |
Protocol 4: Fourier-Transform Infrared Spectroscopy (FTIR) - Attenuated Total Reflectance (ATR) Mode
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal.
-
Sample Contact: Press the silanized substrate firmly against the ATR crystal to ensure good contact.
-
Sample Spectrum: Acquire the FTIR spectrum of the sample.
-
Data Analysis:
-
Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.
-
Identify characteristic peaks for the isobutyl group (C-H stretching and bending vibrations) and the siloxane network (Si-O-Si stretching).
-
Table 4: Characteristic FTIR Peaks for this compound Modification
| Wavenumber (cm⁻¹) | Vibration | Interpretation |
| 2960-2850 | C-H stretching | Presence of the isobutyl alkyl chains. |
| 1465, 1385 | C-H bending | Confirms the isobutyl group structure. |
| 1100-1000 | Si-O-Si stretching | Indicates the formation of the polysiloxane network on the substrate. |
| ~950 | Si-OH stretching | Disappearance or reduction of this peak suggests successful condensation of silanol (B1196071) groups. |
Visualizing the Process and Logic
To better understand the workflow and the relationships between the different assessment methods, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Isobutyltriethoxysilane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. Isobutyltriethoxysilane, a combustible liquid and known irritant, requires careful management to mitigate risks to personnel and the environment. This guide provides essential safety information and a clear, step-by-step protocol for its proper disposal.
Key Safety and Hazard Information
This compound presents several hazards that necessitate cautious handling. It is classified as a combustible liquid, can cause serious eye and skin irritation, and is harmful to aquatic life.[1][2] Upon contact with moisture or water, it slowly decomposes, liberating ethanol.[1][2][3]
Hazard Classifications:
-
Flammable Liquid: Category 4[1]
-
Eye Irritation: Category 2A[1]
-
Acute Aquatic Toxicity: Category 3[1]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative safety data for this compound.
| Property | Value |
| Flash Point | 60.5 °C (140.9 °F) - closed cup |
| Boiling Point | 190-191 °C |
| Density | 0.88 g/mL at 25 °C |
| Water Solubility | Insoluble |
| Vapor Pressure | 0.033 kPa at 20°C |
| LC50 (Fish) | 85 mg/l (Oncorhynchus mykiss) |
Data sourced from multiple safety data sheets.[3][5][6][7][8]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory to prevent exposure.
-
Eye Protection: Chemical goggles are required. Contact lenses should not be worn.[1]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended.[1]
-
Skin Protection: Wear suitable protective clothing to prevent skin contact.[1][4]
-
Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified organic vapor (black cartridge) respirator.[1][2]
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the safe disposal of small quantities of this compound typically found in a laboratory setting.
1. Waste Collection:
- Designate a specific, clearly labeled, and sealed container for this compound waste.
- Do not mix with other waste streams unless compatibility has been confirmed.
- Store the waste container in a cool, well-ventilated area away from ignition sources.[2]
2. Spill Management:
- In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
- Remove all ignition sources from the vicinity.[3][4]
- Contain the spill using dikes or absorbents to prevent it from entering sewers or waterways.[1][3]
- Use an absorbent material, such as dry sand or earth, to collect the spilled liquid.[5]
- Use only non-sparking tools for cleanup.[1][3]
- Place the absorbent material and any contaminated items into the designated waste container.
3. Final Disposal:
- Incineration is the recommended method of disposal. [1][2][3]
- Arrange for disposal through a licensed waste disposal facility.[1][2][3]
- Do not dispose of this compound into the sewer system. [1][2][3]
- Avoid releasing the chemical into the environment.[1][2][3]
- All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. gelest.com [gelest.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. イソブチルトリエトキシシラン ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. This compound = 95 17980-47-1 [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Isobutyltriethoxysilane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Isobutyltriethoxysilane, offering procedural, step-by-step guidance to directly address operational questions and build deep trust in your safety protocols.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, a clear understanding of its hazards is crucial. It is a combustible liquid that can cause skin and serious eye irritation, and is harmful to aquatic life.[1] Adherence to proper PPE protocols is the first line of defense.
Engineering Controls:
-
Utilize local exhaust or a chemical fume hood to minimize vapor inhalation.[1]
-
Ensure emergency eye wash fountains and safety showers are readily accessible.[1][4]
Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical goggles or safety glasses with side-shields.[1][2][3] A face shield may be necessary depending on the situation.[3] | To prevent eye contact which can cause serious irritation.[1] Contact lenses should not be worn.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | To prevent skin contact which can cause irritation.[1][2] |
| Skin and Body Protection | Wear suitable protective clothing.[1][2] This may include fire/flame resistant and impervious clothing.[2] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | A vapor respirator is recommended, especially where inhalation exposure may occur.[1][3] | To prevent irritation of the respiratory tract.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize risks and ensure a safe operational workflow.
-
Preparation:
-
Handling:
-
Storage:
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1][2][3] If the person feels unwell, seek medical advice.[1][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing and wash it before reuse.[1][2] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Immediately flush the eyes thoroughly with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do so.[1] Continue rinsing and seek medical attention.[1] |
| Ingestion | Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical advice.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Material:
-
Contaminated Packaging:
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
